molecular formula C15H18O3 B3326569 Cacalone CAS No. 26294-92-8

Cacalone

Número de catálogo: B3326569
Número CAS: 26294-92-8
Peso molecular: 246.3 g/mol
Clave InChI: VNNQNPHIASWXBS-VXJOIVPMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cacalone is a sesquiterpenoid compound isolated from the medicinal plant Psacalium decompositum, traditionally known as "matarique" . This natural product is of significant research interest for its anti-inflammatory properties, demonstrating a dose-dependent activity in standard models of inflammation such as TPA-induced ear edema . Research indicates that this compound and related compounds can inhibit IgE/antigen-dependent degranulation in mast cells, a key mechanism in allergic inflammatory responses, and significantly reduce intracellular calcium mobilization . Furthermore, studies on isolated tissue suggest a potential mechanism of action involving the blockade of ATP-sensitive potassium (KATP) channels, similar to the antidiabetic drug glibenclamide, which points to its relevance in metabolic disorder research . With a molecular weight of 246.30 g/mol and favorable predicted pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, this compound presents a valuable tool for phytochemical, pharmacological, and mechanistic studies . This product is intended for research purposes in the study of natural product chemistry, inflammatory pathways, and metabolic processes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNQNPHIASWXBS-VXJOIVPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a sesquiterpenoid natural product that has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of the chemical structure, quantitative biological data, and experimental methodologies related to this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound is classified as a furanoeremophilane, a class of sesquiterpenoids characterized by a furan (B31954) ring fused to an eremophilane (B1244597) skeleton. Its chemical identity is well-established through spectroscopic analysis.

Systematic IUPAC Name: (3aR,4S,9bS)-3,4,9-trimethyl-4,5,6,7-tetrahydro-3aH-naphtho[2,1-b]furan-2,8(3H,9bH)-dione

Molecular Formula: C₁₅H₁₈O₃[1][2]

Molecular Weight: 246.31 g/mol [1][2]

Key Structural Features:

  • A fused ring system composed of a tetrahydro-naphthoquinone core and a furan ring.

  • Three methyl groups located at positions 3, 4, and 9.

  • Two carbonyl groups, contributing to its chemical reactivity.

  • A stereochemically complex structure with multiple chiral centers.

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic Data Type Key Observations
¹³C NMR (CDCl₃) Characteristic signals for carbonyl carbons, olefinic carbons of the furan ring, and aliphatic carbons of the cyclohexene (B86901) ring. The presence of 15 distinct carbon signals confirms the molecular formula.
¹H NMR Signals corresponding to the methyl protons, methylene (B1212753) protons of the cyclohexene ring, and the proton on the furan ring. Coupling patterns provide information about the connectivity of the protons.
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) confirms the molecular weight of 246.31 g/mol . Fragmentation patterns can provide further structural information.

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity in preclinical models. Its efficacy has been evaluated in both acute and chronic inflammation models, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in two standard in vivo models: carrageenan-induced paw edema in rats and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice. The data is summarized in the tables below.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats [3]

Dose (mg/kg) Inhibition of Edema (%) at 1 hour Inhibition of Edema (%) at 3 hours Inhibition of Edema (%) at 5 hours
515.225.845.3
1028.448.265.1
2045.168.582.4
Indomethacin (10)35.662.178.9

Table 2: Effect of this compound on TPA-Induced Ear Edema in Mice [3]

Dose (mg/ear) Inhibition of Edema (%)
0.125.6
0.558.2
1.082.1
Indomethacin (1.0)85.3

These results indicate that this compound exhibits a dose-dependent anti-inflammatory effect in both models, with a potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin.

Experimental Protocols

Isolation of this compound from Psacalium decompositum

The following is a general protocol for the isolation of this compound from the roots and rhizomes of Psacalium decompositum, based on published methods.[3]

  • Extraction:

    • Air-dried and powdered plant material is exhaustively extracted with hexane (B92381) at room temperature.

    • The solvent is removed under reduced pressure to yield a crude hexane extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica (B1680970) gel.

    • The column is eluted with a gradient of hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are combined and the solvent is evaporated.

  • Purification:

    • Further purification is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Chemical Synthesis of this compound

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism underlying the anti-inflammatory activity of this compound has not been fully elucidated. However, based on its effectiveness in the later phase of the carrageenan-induced inflammation model, which is known to be mediated by prostaglandins, it is hypothesized that this compound may exert its effects through the inhibition of the prostaglandin (B15479496) synthesis pathway. This pathway is centrally regulated by the cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis

The following diagram illustrates a hypothetical mechanism of action for this compound, focusing on its potential inhibition of the cyclooxygenase pathway, a key cascade in inflammation.

Cacalone_Mechanism Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation This compound This compound This compound->COX1_2 Inhibition Experimental_Workflow start Hypothesis: This compound inhibits COX enzymes in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo cox_assay COX-1/COX-2 Inhibition Assay (e.g., colorimetric, fluorometric) in_vitro->cox_assay cell_based Cell-Based Assays (e.g., LPS-stimulated macrophages) in_vitro->cell_based conclusion Conclusion on Mechanism cox_assay->conclusion pge2_measurement Measure PGE2 production (ELISA) cell_based->pge2_measurement pge2_measurement->conclusion animal_model Carrageenan-induced paw edema model in_vivo->animal_model exudate_analysis Analyze paw exudate for PGE2 levels animal_model->exudate_analysis exudate_analysis->conclusion

References

Cacalone: A Sesquiterpene with Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a naturally occurring sesquiterpene isolated from Psacalium decompositum, a plant traditionally used in Mexican medicine. This technical guide provides a comprehensive overview of the molecular characteristics and biological activity of this compound, with a focus on its anti-inflammatory properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Molecular Profile

This compound is a sesquiterpenoid with a distinct chemical structure. Its fundamental molecular properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₃[1]
Molecular Weight246.31 g/mol [1]

Biological Activity: Anti-Inflammatory Effects

Scientific studies have demonstrated that this compound possesses significant anti-inflammatory activity. Research has shown its efficacy in established preclinical models of inflammation.

Preclinical Evidence

A key study investigating the biological activity of this compound demonstrated its ability to inhibit inflammation in two different models:

  • Carrageenan-Induced Rat Paw Edema: In this model, this compound showed a dose-dependent inhibition of edema.[1]

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema: this compound also exhibited dose-dependent anti-inflammatory effects in this model of topical inflammation.[1]

Notably, in both experimental models, this compound was found to have the most prominent anti-inflammatory activity when compared to other compounds isolated from Psacalium decompositum.[1]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity. These protocols are based on standard pharmacological assays.

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Workflow:

G cluster_0 Acclimatization & Baseline Measurement cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis acclimatize Animal Acclimatization baseline Measure Baseline Paw Volume acclimatize->baseline treatment Administer this compound or Vehicle (Control) baseline->treatment induce Inject Carrageenan into Rat Paw treatment->induce measure Measure Paw Volume at Time Intervals induce->measure calculate Calculate % Inhibition of Edema measure->calculate analyze Statistical Analysis calculate->analyze

Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a specified period.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: this compound, dissolved in a suitable vehicle, is administered to the test group of animals, typically via oral or intraperitoneal routes. The control group receives only the vehicle.

  • Induction of Edema: After a predetermined time following compound administration, a sub-plantar injection of a carrageenan solution is made into the same paw.

  • Measurement of Edema: Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated group in comparison to the control group.

TPA-Induced Mouse Ear Edema

This model is used to evaluate the anti-inflammatory effects of compounds on topically induced inflammation.

Workflow:

G cluster_0 Treatment Application cluster_1 Inflammation Induction cluster_2 Sample Collection & Analysis apply_treatment Topically Apply this compound or Vehicle to Mouse Ear apply_tpa Topically Apply TPA to the Same Ear apply_treatment->apply_tpa collect_punch Collect Ear Punch Biopsy apply_tpa->collect_punch weigh_punch Weigh Ear Punch to Determine Edema collect_punch->weigh_punch analyze Statistical Analysis weigh_punch->analyze

Workflow for TPA-Induced Mouse Ear Edema Assay.

Detailed Steps:

  • Compound Application: A solution of this compound in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of a mouse's ear. The control group receives the solvent only.

  • Induction of Edema: Shortly after the compound application, a solution of TPA is applied to the same ear to induce an inflammatory response.

  • Sample Collection: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section (punch biopsy) is collected from the treated ear.

  • Measurement of Edema: The weight of the ear punch is measured. The difference in weight between the this compound-treated group and the control group indicates the level of edema inhibition.

  • Data Analysis: The percentage of inhibition of edema is calculated.

Signaling Pathways and Mechanism of Action

While the anti-inflammatory activity of this compound has been established, the precise molecular mechanisms and signaling pathways involved have not yet been fully elucidated. Based on the known pathways of inflammation, the following is a speculative logical relationship of potential targets for this compound. Further research is required to validate these hypotheses.

G cluster_0 Potential Cellular Targets cluster_1 Cellular Response This compound This compound prostaglandins Prostaglandin Synthesis (e.g., COX enzymes) This compound->prostaglandins cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) This compound->cytokines nfkb NF-κB Signaling Pathway This compound->nfkb mapk MAPK Signaling Pathway This compound->mapk inflammation Reduced Inflammation prostaglandins->inflammation cytokines->inflammation nfkb->inflammation mapk->inflammation

Hypothesized Anti-Inflammatory Mechanism of this compound.

Conclusion and Future Directions

This compound has been identified as a sesquiterpene with promising anti-inflammatory properties, as demonstrated in preclinical models. Its natural origin and significant biological activity make it a compelling candidate for further investigation.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory effects at a cellular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features for its biological activity and to potentially develop more potent derivatives.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its potential as a drug candidate.

This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further exploration of its therapeutic potential.

References

The Enigmatic Taccalonolides: A Technical Guide to Their Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for the compound "Cacalone" did not yield relevant results. It is highly probable that this was a misspelling of "Taccalonolide," a significant class of natural products. This guide will focus on the Taccalonolides.

Introduction

The taccalonolides are a fascinating class of highly oxygenated, pentacyclic steroids isolated from plants of the genus Tacca. These compounds have garnered significant interest within the scientific and drug development communities due to their potent biological activities, particularly their unique mechanism of microtubule stabilization, which makes them promising candidates for anticancer therapeutics.[1][2] This technical guide provides an in-depth overview of the natural sources of taccalonolides, quantitative data on their occurrence, detailed experimental protocols for their isolation, and a visualization of their cellular mechanism of action.

Natural Sources of Taccalonolides

The primary natural sources of taccalonolides are plants belonging to the genus Tacca, commonly known as bat flowers. These herbaceous tropical plants are found in regions of South America, Africa, Australia, and Southeast Asia.[3] The taccalonolides are predominantly concentrated in the roots and rhizomes of these plants.[4][5][6]

To date, numerous taccalonolides have been isolated and characterized from several Tacca species, including:

  • Tacca chantrieri : A significant source of various taccalonolides, including taccalonolides A, E, R, T, and AA.[4]

  • Tacca integrifolia : Known to produce taccalonolide Z.[4]

  • Tacca plantaginea : The first source from which taccalonolides A and B were isolated.[7]

  • Tacca paxiana

  • Tacca subflaellata

Data Presentation: Quantitative Analysis of Taccalonolides

The concentration of individual taccalonolides can vary significantly depending on the plant species, geographical location, and the specific extraction and purification methods employed. The following table summarizes available data on the isolation of specific taccalonolides from Tacca species. It is important to note that these values represent yields from specific laboratory-scale extractions and may not reflect the absolute concentration in the plant material.

TaccalonolideTacca SpeciesPlant PartExtraction/Purification MethodYieldReference(s)
Taccalonolide ATacca chantrieriRoots and RhizomesSupercritical fluid CO₂ extraction with methanol (B129727), flash chromatography, HPLCNot specified in mg/g, but isolated as a major component.[4]
Taccalonolide ETacca chantrieriRoots and RhizomesSupercritical fluid CO₂ extraction with methanol, flash chromatography, HPLCNot specified in mg/g, but isolated as a major component.[4]
Taccalonolide AATacca chantrieriRoots and RhizomesSupercritical fluid CO₂ extraction with methanol, flash chromatography, C-18 HPLC1.2 mg from a 33 mg fraction[4]
Taccalonolide TTacca chantrieriRoots and RhizomesSupercritical fluid CO₂ extraction with methanol, flash chromatography, C-18 HPLC0.8 mg from a 33 mg fraction[4]
Taccalonolide ZTacca integrifoliaRoots and RhizomesSupercritical fluid CO₂ extraction with methanol, flash chromatography, HPLCNot specified[4]

Experimental Protocols: Isolation and Purification of Taccalonolides

The following is a generalized experimental protocol for the isolation and purification of taccalonolides from Tacca species, based on established methodologies.[4][5]

1. Plant Material Preparation:

  • The roots and rhizomes of the selected Tacca species are collected, washed, and dried.
  • The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Supercritical Fluid CO₂ Extraction (with methanol modifier): This is a preferred method for its efficiency and the use of a green solvent. The powdered plant material is packed into an extraction vessel, and supercritical CO₂ with a methanol modifier is passed through the material to extract the lipophilic compounds, including taccalonolides.
  • Solvent Extraction: Alternatively, traditional solvent extraction can be performed. The powdered plant material is macerated with an organic solvent such as methanol or a mixture of dichloromethane (B109758) and methanol. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • Flash Chromatography: The crude extract is subjected to flash chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol), to separate the extract into fractions of varying polarity.
  • High-Performance Liquid Chromatography (HPLC): The fractions containing the taccalonolides, as identified by thin-layer chromatography (TLC) or a preliminary bioassay, are further purified using normal-phase and/or reverse-phase HPLC.
  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.
  • Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
  • By using a combination of these chromatographic techniques, individual taccalonolides can be isolated in high purity.

4. Structure Elucidation:

  • The chemical structure of the purified taccalonolides is determined using a combination of spectroscopic techniques, including:
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): To determine the carbon-hydrogen framework.
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • X-ray Crystallography: To determine the three-dimensional structure.

Mandatory Visualizations

Signaling Pathway of Taccalonolides

Taccalonolide_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitosis Mitosis cluster_apoptosis Apoptosis cluster_shh Sonic Hedgehog Pathway Taccalonolide Taccalonolide Tubulin α/β-Tubulin Dimers Taccalonolide->Tubulin Covalent binding to β-tubulin (e.g., Taccalonolide AJ) Stabilization Microtubule Stabilization Taccalonolide->Stabilization Inhibition Inhibition Taccalonolide->Inhibition Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Bundling Microtubule Bundling Stabilization->Bundling Spindle Abnormal Mitotic Spindle Formation Bundling->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Shh Shh, SMO, Gli1 Expression Inhibition->Shh

Caption: Signaling pathway of taccalonolides in cancer cells.

Experimental Workflow for Taccalonolide Isolation

Taccalonolide_Isolation_Workflow Plant Tacca sp. Roots & Rhizomes (Dried and Powdered) Extraction Extraction (Supercritical CO₂ or Solvent) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract FlashChrom Flash Chromatography (Silica Gel) CrudeExtract->FlashChrom Fractions Fractions FlashChrom->Fractions HPLC HPLC Purification (Normal and/or Reverse Phase) Fractions->HPLC PureTaccalonolides Pure Taccalonolides HPLC->PureTaccalonolides Analysis Structural Elucidation (NMR, MS, X-ray) PureTaccalonolides->Analysis

Caption: Experimental workflow for taccalonolide isolation.

Conclusion

The taccalonolides represent a structurally diverse and biologically significant class of natural products. Their unique microtubule-stabilizing properties, which differ from those of established drugs like paclitaxel, make them particularly compelling as potential therapeutic agents, especially for drug-resistant cancers. The continued exploration of the genus Tacca is likely to yield new taccalonolide structures with potentially enhanced activities. The development of more efficient and scalable isolation protocols, or successful total synthesis strategies, will be crucial for advancing these promising compounds through preclinical and clinical development.

References

The Isolation of Cacalone from Psacalium decompositum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological activities of cacalone, a sesquiterpenoid isolated from Psacalium decompositum. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and explores its potential mechanism of action through a putative signaling pathway.

Introduction

Psacalium decompositum (A. Gray) H. Rob. & Brettell, a medicinal shrub native to Mexico, is a known source of various bioactive sesquiterpenoids, including this compound.[1][2] These compounds have demonstrated a range of pharmacological activities, with this compound being noted for its prominent anti-inflammatory and hypoglycemic properties.[3][4][5] This guide serves as a technical resource for researchers interested in the isolation and further investigation of this promising natural product.

Quantitative Data

The isolation of this compound from the roots and rhizomes of Psacalium decompositum yields a crystalline solid with defined physicochemical properties. The following table summarizes the key quantitative data reported for this compound.

ParameterValueReference
Yield0.001%[4][6]
Melting Point120 °C[4][6]
Optical Rotation ([α]D)+80°[4][6]
Rf Value0.25[4][6]

Table 1: Quantitative Data for this compound Isolated from Psacalium decompositum

Experimental Protocols

The following protocol details the methodology for the isolation and purification of this compound from the roots and rhizomes of Psacalium decompositum.[4][6]

Plant Material
  • Source: Ground roots and rhizomes of Psacalium decompositum.[4][6]

  • Voucher Specimen: A voucher specimen (Herbarium IMSSM-Voucher Specimen 11489) has been cited in the literature to ensure botanical identity.[4][6]

Extraction
  • Solvent: Petroleum ether.[4][6]

  • Procedure:

    • 500 g of ground roots and rhizomes are extracted with petroleum ether at room temperature.[4][6]

    • The solvent is removed in vacuo to yield a concentrated extract.[4][6]

Chromatographic Purification
  • Stationary Phase: Alumina (300 g).[4][6]

  • Mobile Phase: Petroleum ether.[4][6]

  • Procedure:

    • The concentrated extract is fractionated using column chromatography on alumina.[4][6]

    • The column is eluted with petroleum ether.[4][6]

Crystallization
  • Solvent System: Petroleum ether-acetone.[4][6]

  • Procedure:

    • Fractions containing this compound are combined and concentrated.

    • This compound is crystallized from a petroleum ether-acetone mixture to yield prisms.[4][6]

Characterization

The structure of the isolated this compound is confirmed through spectroscopic methods:

  • Infrared (IR) Spectroscopy[6]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy[6]

  • Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy[6]

The obtained spectral data are compared with those reported in the literature to confirm the identity of the compound.[6]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound from Psacalium decompositum.

G start Start: Ground Roots and Rhizomes of P. decompositum (500g) extraction Extraction with Petroleum Ether at Room Temperature start->extraction concentration Concentration in vacuo extraction->concentration chromatography Column Chromatography on Alumina (300g) Eluent: Petroleum Ether concentration->chromatography crystallization Crystallization from Petroleum Ether-Acetone chromatography->crystallization product Pure this compound (Prisms) crystallization->product characterization Spectroscopic Characterization (IR, ¹H NMR, ¹³C NMR) product->characterization

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway of this compound's Anti-Inflammatory Action

While the precise signaling pathway for this compound has not been fully elucidated, its anti-inflammatory effects, and the known mechanisms of the structurally related cacalol (B1218255), suggest a potential mode of action involving the inhibition of key inflammatory pathways.[1][7][8] Cacalol has been shown to inhibit IgE/antigen-dependent degranulation and intracellular calcium mobilization in mast cells.[7][8] This suggests a potential interaction with pathways such as the Fc epsilon receptor (FcεRI) signaling cascade, which involves MAPK and PI3K-AKT pathways.[8]

The following diagram presents a putative signaling pathway for the anti-inflammatory action of this compound, based on the activity of related compounds.

G cluster_cell Mast Cell cluster_pathways Intracellular Signaling Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Binds to PI3K_AKT PI3K-AKT Pathway FceRI->PI3K_AKT Activates MAPK MAPK Pathway FceRI->MAPK Activates This compound This compound This compound->FceRI Inhibits? Ca_Mobilization Intracellular Ca²⁺ Mobilization This compound->Ca_Mobilization Inhibits PI3K_AKT->Ca_Mobilization MAPK->Ca_Mobilization Degranulation Degranulation (Release of Inflammatory Mediators) Ca_Mobilization->Degranulation Inflammation Inflammation Degranulation->Inflammation Leads to

Caption: Putative anti-inflammatory signaling pathway of this compound.

Disclaimer: This proposed pathway is hypothetical and based on the known activities of related compounds. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

References

The Biosynthesis of Cacalone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Putative Biosynthetic Pathway, Experimental Methodologies, and Data for the Furanoeremophilane Sesquiterpenoid

Introduction

Cacalone is a naturally occurring furanoeremophilane-type sesquiterpenoid predominantly found in plant species of the genera Psacalium and Cacalia, within the Asteraceae family. Notably, Psacalium decompositum is a significant source of this compound. This compound and its derivatives have garnered interest in the scientific and pharmaceutical communities due to their diverse biological activities, including anti-inflammatory and hypoglycemic properties. Understanding the biosynthesis of this compound is crucial for the potential biotechnological production of this valuable compound and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for key enzymatic assays, and a summary of relevant quantitative data.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the established principles of sesquiterpenoid biosynthesis and the known chemistry of furanoeremophilanes. The biosynthesis is proposed to originate from the general isoprenoid pathway, leading to the formation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).

The key steps are hypothesized as follows:

  • Formation of the Eremophilane (B1244597) Skeleton: The biosynthesis is initiated by the cyclization of farnesyl pyrophosphate (FPP), catalyzed by a specific eremophilane synthase . This enzyme facilitates a series of carbocation-mediated cyclizations and rearrangements to form the characteristic bicyclic eremophilane carbon skeleton.

  • Oxidation to Eremophilan-8-one: Following the formation of the initial eremophilane hydrocarbon, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (P450s) . A critical step in the biosynthesis of furanoeremophilanes is the oxidation of the eremophilane skeleton to form an eremophilan-8-one intermediate.

  • Formation of the Furan (B31954) Ring and Further Modifications: Subsequent enzymatic reactions, likely involving additional P450s and other tailoring enzymes, are responsible for the formation of the furan ring and other structural modifications, such as hydroxylations and oxidations, that ultimately lead to the final structure of this compound. It has been suggested that compounds like 6-acetoxy-9-oxofuranoeremophilane may serve as precursors to related molecules like cacalol, indicating a complex network of late-stage modifications.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Eremophilane_Skeleton Eremophilane Skeleton FPP->Eremophilane_Skeleton Eremophilane Synthase Eremophilan_8_one Eremophilan-8-one Intermediate Eremophilane_Skeleton->Eremophilan_8_one Cytochrome P450s (Oxidation) Furanoeremophilane_Precursor Furanoeremophilane Precursor Eremophilan_8_one->Furanoeremophilane_Precursor Cytochrome P450s (Furan Ring Formation) This compound This compound Furanoeremophilane_Precursor->this compound Tailoring Enzymes (Hydroxylation, etc.) Terpene Synthase Assay Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis Gene_Isolation Isolate Candidate Gene from Psacalium sp. Heterologous_Expression Heterologous Expression (e.g., E. coli, Yeast) Gene_Isolation->Heterologous_Expression Protein_Purification Purify Recombinant Protein Heterologous_Expression->Protein_Purification Reaction_Setup Incubate Purified Enzyme with Farnesyl Pyrophosphate (FPP) Protein_Purification->Reaction_Setup Product_Extraction Extract Products with Organic Solvent (e.g., Hexane) Reaction_Setup->Product_Extraction GC_MS GC-MS Analysis Product_Extraction->GC_MS Structure_Elucidation Structure Elucidation (NMR, etc.) GC_MS->Structure_Elucidation Cytochrome P450 Assay Workflow cluster_0 System Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis Microsome_Isolation Isolate Microsomes from Heterologous Expression System Reaction_Setup Incubate Microsomes with Eremophilane Substrate and NADPH Microsome_Isolation->Reaction_Setup CPR_Expression Co-express with Cytochrome P450 Reductase (CPR) Product_Extraction Extract Products with Organic Solvent (e.g., Ethyl Acetate) Reaction_Setup->Product_Extraction LC_MS LC-MS/MS Analysis Product_Extraction->LC_MS Structure_Elucidation Structure Elucidation (NMR, etc.) LC_MS->Structure_Elucidation

The Co-occurrence of Cacalone and Cacalol in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalone and cacalol (B1218255) are closely related furanoeremophilane-type sesquiterpenoids predominantly found co-occurring in plant species of the Asteraceae family, most notably in Psacalium decompositum (formerly Cacalia decomposita). These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the natural co-occurrence of this compound and cacalol, detailing quantitative data, experimental protocols for their isolation and analysis, and an exploration of their biosynthetic and known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence and Quantitative Data

This compound and cacalol are most prominently isolated from the roots and rhizomes of Psacalium decompositum, a plant traditionally used in Mexican folk medicine.[1] While they are often cited as the most abundant sesquiterpenes in this species, detailed quantitative analysis in the broader Asteraceae family is limited. The available data on their yields from P. decompositum are summarized in the table below.

CompoundPlant SourcePlant PartExtraction MethodYield (%)Reference
This compoundPsacalium decompositumRoots and RhizomesPetroleum Ether Extraction0.001[2]
CacalolPsacalium decompositumRoots and RhizomesPetroleum Ether Extraction0.002[2]

Experimental Protocols

Isolation and Purification of this compound and Cacalol from Psacalium decompositum

The following protocol is a composite of methodologies reported in the literature for the isolation and purification of this compound and cacalol.

2.1.1. Extraction

  • Air-dry and finely grind the roots and rhizomes of Psacalium decompositum.

  • Perform exhaustive extraction of the ground plant material with petroleum ether at room temperature.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude petroleum ether extract.

2.1.2. Chromatographic Separation

  • Subject the crude extract to column chromatography on a silica (B1680970) gel or alumina (B75360) support.

  • Elute the column with a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) gradient.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane-ethyl acetate, 8:2 v/v) and visualizing with UV light or a suitable staining reagent.

  • Pool fractions containing compounds with similar TLC profiles.

2.1.3. Purification and Crystallization

  • Further purify the fractions containing this compound and cacalol using preparative High-Performance Liquid Chromatography (Prep-HPLC).[3][4] A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common starting point.

  • Isolate the purified compounds and concentrate the respective fractions.

  • Induce crystallization of this compound from a solvent system such as petroleum ether-acetone.

  • Induce crystallization of cacalol from a solvent system such as pentane-hexane.

  • Confirm the identity and purity of the isolated crystals using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[5][6]

Workflow for Isolation and Purification

G plant_material Dried & Ground Psacalium decompositum (Roots & Rhizomes) extraction Petroleum Ether Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel/Alumina) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc pooled_fractions Pooled Fractions tlc->pooled_fractions Group similar fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc isolated_compounds Isolated this compound & Cacalol prep_hplc->isolated_compounds crystallization Crystallization isolated_compounds->crystallization pure_compounds Pure this compound & Cacalol Crystals crystallization->pure_compounds analysis Structural & Purity Analysis (GC-MS, NMR) pure_compounds->analysis

Figure 1. General workflow for the isolation and purification of this compound and cacalol.

Biosynthetic Pathway

This compound and cacalol belong to the furanoeremophilane (B1240327) class of sesquiterpenoids. Their biosynthesis in plants originates from the general terpenoid pathway.[7][8] The initial steps involve the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. Three of these units are then condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase then catalyzes the cyclization of FPP to form the characteristic eremophilane (B1244597) skeleton. Subsequent enzymatic modifications, including oxidation, hydroxylation, and the formation of the furan (B31954) ring, lead to the final structures of this compound and cacalol.

G cluster_precursors C5 Precursors MVA Mevalonate (MVA) Pathway IPP_DMAPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Farnesyl Pyrophosphate Synthase Eremophilane Eremophilane Skeleton FPP->Eremophilane Terpene Synthase (Cyclization) Furanoeremophilane Furanoeremophilane Core Eremophilane->Furanoeremophilane Series of Enzymatic Modifications (e.g., P450s) Cacalol Cacalol Furanoeremophilane->Cacalol Hydroxylation This compound This compound Furanoeremophilane->this compound Oxidation

Figure 2. Proposed biosynthetic pathway of this compound and cacalol.

Signaling Pathways

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and cacalol. These compounds have been shown to modulate key signaling pathways involved in inflammation and cancer.

Modulation of the Akt-SREBP-FAS Pathway by Cacalol

Cacalol has been demonstrated to exert anti-cancer effects by targeting the Akt-SREBP-FAS signaling pathway.[9] It inhibits the phosphorylation of Akt, a key kinase in cell survival and proliferation.[10][11] This inhibition prevents the subsequent cleavage and activation of the sterol regulatory element-binding protein-1 (SREBP-1).[12][13][14][15][16] As a result, the transcription of fatty acid synthase (FAS), a downstream target of SREBP-1, is suppressed, leading to the induction of apoptosis in cancer cells.[17]

G Cacalol Cacalol pAkt p-Akt (Active) Cacalol->pAkt Inhibits phosphorylation Akt Akt Akt->pAkt Phosphorylation SREBP1 SREBP-1 (Inactive) pAkt->SREBP1 Promotes cleavage and activation nSREBP1 nSREBP-1 (Active) SREBP1->nSREBP1 Cleavage FAS Fatty Acid Synthase (FAS) Gene Expression nSREBP1->FAS Induces transcription Apoptosis Apoptosis FAS->Apoptosis Suppression leads to

Figure 3. Cacalol's modulation of the Akt-SREBP-FAS signaling pathway.
Inhibition of the NF-κB Pathway by Cacalol Acetate

Cacalol acetate, a derivative of cacalol, has been shown to exhibit potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It acts by preventing the phosphorylation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[18]

G Cacalol_Acetate Cacalol Acetate pIKK p-IKK (Active) Cacalol_Acetate->pIKK Inhibits phosphorylation IKK IKK IKK->pIKK Phosphorylation IkBa IκBα pIKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa Phosphorylation NFkB NF-κB p65 (Inactive Complex with IκBα) pIkBa->NFkB Degradation releases p65 p65_nucleus NF-κB p65 (Active) (Translocates to Nucleus) NFkB->p65_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression p65_nucleus->Pro_inflammatory_genes Induces transcription

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalone is a naturally occurring sesquiterpene with a growing body of research interest due to its potential biological activities. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details on experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are crucial for designing experimental conditions for its extraction, purification, and formulation.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₃[1][2]
Molecular Weight 246.31 g/mol [2]
IUPAC Name (5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][3]benzofuran-9-one[1]
CAS Number 26294-92-8[2]
XLogP3-AA 2.3[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Exact Mass 246.125594432 Da[1]
Topological Polar Surface Area 50.4 Ų[1]
Heavy Atom Count 18[1]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

Spectrum TypeSolventReference
¹³C NMR CDCl₃[4][5]

Experimental Protocols

Detailed experimental methodologies are critical for the reproducibility of scientific findings. The following sections outline protocols relevant to the study of this compound.

Isolation of this compound from Psacalium decompositum

This compound is a natural product that can be isolated from the plant Psacalium decompositum. While a specific, detailed protocol for the isolation of this compound was not found in the provided search results, a general workflow for the isolation of sesquiterpenes from plant material is described below.

G cluster_0 Plant Material Processing cluster_1 Purification cluster_2 Final Purification Plant_Material Dried and powdered Psacalium decompositum Extraction Maceration or Soxhlet extraction with organic solvents (e.g., ethanol, methanol, chloroform) Plant_Material->Extraction Filtration_Concentration Filtration and concentration under reduced pressure Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich fractions TLC_Analysis->Pooling HPLC Preparative HPLC Pooling->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

General workflow for the isolation of this compound.
Synthesis of Related Sesquiterpenes

While a specific total synthesis for this compound is not detailed in the provided results, methods for the synthesis of the related compound Cacalol have been described.[6][7] These often involve multi-step processes utilizing various reagents and reaction conditions. A generalized synthetic workflow is depicted below.

G Starting_Materials Commercially available starting materials Step_1 Step 1: Introduction of key functional groups (e.g., Friedel-Crafts acylation) Starting_Materials->Step_1 Intermediate_1 Intermediate Product 1 Step_1->Intermediate_1 Step_2 Step 2: Ring formation (e.g., cyclization reactions) Intermediate_1->Step_2 Intermediate_2 Intermediate Product 2 Step_2->Intermediate_2 Step_3 Step 3: Functional group manipulations (e.g., reduction, oxidation, methylation) Intermediate_2->Step_3 Final_Product Final Product (e.g., Cacalol) Step_3->Final_Product

Generalized workflow for the synthesis of Cacalol.

Key reaction types mentioned in the synthesis of Cacalol include:

  • Friedel-Crafts acylation: To introduce an acyl group to an aromatic ring.

  • Clemmensen reduction: To reduce a ketone to an alkane.

  • Claisen rearrangement: A powerful carbon-carbon bond-forming reaction.

  • Ozonolysis: To cleave double bonds.

Structural Characterization

The definitive identification of this compound requires a combination of spectroscopic techniques.

G Isolated_Compound Isolated Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Isolated_Compound->NMR MS Mass Spectrometry (MS) (e.g., ESI, HRMS) Isolated_Compound->MS IR Infrared (IR) Spectroscopy Isolated_Compound->IR UV_Vis UV-Vis Spectroscopy Isolated_Compound->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation

Workflow for the structural characterization of this compound.

Biological Activity and Signaling Pathways

The biological effects of this compound and related compounds are of significant interest. The structurally similar compound, Cacalol, has been shown to induce apoptosis in breast cancer cells through the modulation of the Akt-SREBP-FAS signaling pathway.[8]

G Cacalol Cacalol PI3K_Akt PI3K/Akt Pathway Cacalol->PI3K_Akt inhibits SREBP1 SREBP1 PI3K_Akt->SREBP1 activates FAS Fatty Acid Synthase (FAS) Gene Expression PI3K_Akt->FAS inhibits SREBP1->FAS promotes Apoptosis Apoptosis FAS->Apoptosis inhibition leads to

Proposed signaling pathway for Cacalol-induced apoptosis.

This pathway highlights a potential mechanism of action for this class of compounds, making it a target for further investigation in drug development. Cacalol's inhibition of the PI3K/Akt signaling pathway leads to a downstream reduction in the expression of Fatty Acid Synthase (FAS), a key enzyme in fatty acid biosynthesis, which in turn triggers apoptosis in cancer cells.[8]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with relevant experimental protocols and biological context. The compiled data and workflows serve as a valuable resource for researchers engaged in the study of this promising natural product. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to Cacalone (CAS No. 26294-92-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a naturally occurring sesquiterpene isolated from the roots and rhizomes of Psacalium decompositum, a plant traditionally used in Mexican medicine for its purported healing properties. Identified by the Chemical Abstracts Service (CAS) number 26294-92-8, this compound has garnered scientific interest due to its significant biological activities, most notably its potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used to elucidate its effects.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₁₈O₃ and a molecular weight of approximately 246.31 g/mol .[1][2] Its chemical structure is characterized by a complex fused ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 26294-92-8[1][2]
Molecular Formula C₁₅H₁₈O₃[1][2]
Molecular Weight 246.31 g/mol [1][2]
IUPAC Name (3aR,9bS)-3,5,8-trimethyl-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-2,9-dionePubChem
SMILES CC1=CC2=C(C(=O)C[C@@H]3[C@H]2--INVALID-LINK--OC3=O)C1PubChem
InChI Key VNNQNPHIASWXBS-CYQMCQFNSA-NPubChem

Biological Activity: Anti-inflammatory Properties

The most well-documented biological activity of this compound is its potent anti-inflammatory effect. In vivo studies have demonstrated its efficacy in reducing edema in established models of acute inflammation.[3][4]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound has been quantified in carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema models. This compound exhibited a more pronounced anti-inflammatory effect compared to its related compound, cacalol (B1218255), and the crude hexane (B92381) extract of Psacalium decompositum.[3][4]

Table 2: Percentage Inhibition of Edema by this compound and Comparators

TreatmentDose (mg/kg)Carrageenan-Induced Paw Edema (% Inhibition at 5h)TPA-Induced Ear Edema (% Inhibition)
This compound 2.541.9 ± 3.745.3 ± 4.1
5.058.0 ± 6.268.5 ± 5.3
1090.3 ± 6.185.1 ± 3.9
Cacalol 2.528.8 ± 10.935.7 ± 6.2
5.038.8 ± 5.255.4 ± 7.1
1053.1 ± 10.670.2 ± 4.8
Hexane Extract 2.528.1 ± 5.930.1 ± 5.5
5.046.9 ± 9.350.8 ± 6.9
1053.1 ± 10.665.7 ± 8.2
Indomethacin (B1671933) 1085.6 ± 5.492.3 ± 2.7

Data adapted from Jimenez-Estrada et al., Journal of Ethnopharmacology, 2006.[3]

Mechanism of Action (Hypothesized)

The precise molecular mechanism underlying the anti-inflammatory activity of this compound has not been fully elucidated. However, based on the known mechanisms of other anti-inflammatory terpenes and related compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.

A related compound, cacalol acetate, has been shown to exert its anti-inflammatory effect through the lipopolysaccharide (LPS)/NF-κB signaling pathway. It is plausible that this compound shares a similar mechanism, involving the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also key regulators of inflammation. It is possible that this compound's anti-inflammatory effects are mediated, at least in part, by the modulation of one or more of these MAPK pathways.

Further research is required to definitively identify the direct molecular targets of this compound and to fully delineate the signaling cascades it modulates.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments used to characterize the anti-inflammatory activity of this compound.[3]

Carrageenan-Induced Rat Paw Edema

This is a widely used and well-characterized model of acute inflammation.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Animals are fasted for 12 hours prior to the experiment with free access to water.

  • Baseline paw volume is measured using a plethysmometer.

  • This compound, dissolved in a suitable vehicle (e.g., Tween 20 in saline), is administered intraperitoneally at the desired doses (e.g., 2.5, 5, and 10 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

  • One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.

TPA-Induced Mouse Ear Edema

This model is used to assess the topical anti-inflammatory activity of compounds.

Animals: Male CD-1 mice (25-30 g).

Procedure:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a suitable solvent like acetone.

  • This compound is dissolved in the TPA solution at the desired concentrations.

  • 20 µL of the TPA solution (with or without this compound) is applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control. A positive control group is treated with TPA and a standard anti-inflammatory drug like indomethacin.

  • After a specific time period (e.g., 4 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is removed from both ears and weighed.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage of edema inhibition is calculated for each group relative to the TPA-only treated group.

Visualizations

Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways involved in inflammation that may be modulated by this compound.

Inflammation_Signaling_Pathways cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Stimuli e.g., Pathogens, Injury Receptor Toll-like Receptor (TLR) Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK IKK Receptor->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription Gene Transcription MAPK->Transcription Translocation IκB IκBα IKK->IκB P NFkB_active p65/p50 (Active) IκB->NFkB_active Degradation NFkB_complex p65/p50 (Inactive) NFkB_complex->IκB Bound to NFkB_active->Transcription Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2 Transcription->Cytokines Translation Cacalone_inhibition1 This compound (Hypothesized Inhibition) Cacalone_inhibition1->IKK Cacalone_inhibition2 This compound (Hypothesized Inhibition) Cacalone_inhibition2->MAPK

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflows

The following diagrams outline the workflows for the in vivo anti-inflammatory assays.

Carrageenan_Edema_Workflow Start Start: Fasted Rats Measure_Baseline Measure Baseline Paw Volume Start->Measure_Baseline Administer_Compound Administer this compound, Vehicle, or Indomethacin (i.p.) Measure_Baseline->Administer_Compound Wait Wait 1 Hour Administer_Compound->Wait Induce_Edema Inject Carrageenan into Paw Wait->Induce_Edema Measure_Volume Measure Paw Volume (1-5 hours) Induce_Edema->Measure_Volume Calculate_Inhibition Calculate % Edema Inhibition Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

TPA_Edema_Workflow Start Start: Mice Topical_Application Topically Apply TPA ± this compound or Indomethacin to Right Ear Start->Topical_Application Wait Wait 4 Hours Topical_Application->Wait Euthanize Euthanize Mice Wait->Euthanize Punch_Biopsy Take Ear Punch Biopsies (Both Ears) Euthanize->Punch_Biopsy Weigh_Biopsies Weigh Ear Punches Punch_Biopsy->Weigh_Biopsies Calculate_Inhibition Calculate % Edema Inhibition Weigh_Biopsies->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for TPA-Induced Mouse Ear Edema Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potent anti-inflammatory activity in preclinical models. The available data suggest its potential as a lead compound for the development of novel anti-inflammatory agents. However, to advance its therapeutic potential, further research is imperative. Key future directions include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial. This includes investigating its effects on the NF-κB and MAPK pathways, as well as its potential to inhibit key inflammatory enzymes like COX and LOX.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound can help identify the key structural features responsible for its anti-inflammatory activity and potentially lead to the development of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its drug-like properties and safety profile.

References

A Comprehensive Review of Cacalone for New Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a naturally occurring sesquiterpene isolated from the roots and rhizomes of Psacalium decompositum, a plant traditionally used in Mexican folk medicine for various ailments, including rheumatic disorders and diabetes.[1][2] Scientific investigations have primarily focused on two of its significant biological activities: its anti-inflammatory and hypoglycemic effects. This technical guide provides an in-depth review of the existing literature on this compound, summarizing the quantitative data, detailing experimental protocols, and visualizing the proposed mechanisms of action to serve as a foundational resource for new researchers in the field.

Core Biological Activities

Anti-inflammatory Properties

This compound has demonstrated notable dose-dependent anti-inflammatory activity in several preclinical models.[1][3] In studies using the carrageenan-induced rat paw edema model and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, this compound exhibited a more prominent anti-inflammatory effect compared to its related compound, cacalol (B1218255).[1][4]

Hypoglycemic Effects

This compound has also been identified as a compound with potent hypoglycemic properties.[2][5][6] Studies have shown that it can increase insulin (B600854) levels, suggesting a potential mechanism of action related to pancreatic function.[5][6]

Quantitative Data on Biological Activity

While the literature consistently reports dose-dependent effects for this compound, specific IC50 or ED50 values are not extensively documented. The available data is summarized qualitatively in the tables below.

Table 1: Anti-inflammatory Activity of this compound

Experimental ModelSpeciesDoses TestedObserved EffectReference
Carrageenan-induced paw edemaRat2.5, 5.0, 10 mg/kgDose-dependent inhibition of edema, with activity equivalent to or higher than indomethacin (B1671933) at some time points.[1]
TPA-induced mouse ear edemaMouse0.1, 0.5, 1.0 mg/earDose-dependent inhibition of edema, with 1.0 mg/ear showing inhibition comparable to indomethacin.[1]

Table 2: Hypoglycemic Activity of this compound

Experimental ModelSpeciesConcentrationObserved EffectReference
Diazoxide-induced relaxation of aortic ringsRat10⁻⁴ MInhibition of diazoxide's effect, suggesting K(ATP) channel blockage.[7]
in vivo studiesNot SpecifiedNot SpecifiedReported to possess hypoglycemic properties and the capacity to increase insulin levels.[5][6]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats are typically used.[3]

  • Procedure:

    • A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

    • The test compound (this compound) or a reference drug (e.g., indomethacin) is administered, often intraperitoneally.[1]

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw to induce inflammation.[1]

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) to determine the extent of edema.[1]

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

TPA-Induced Mouse Ear Edema

This model is used to evaluate the topical anti-inflammatory effects of compounds.

  • Animal Model: Mice are used for this assay.[3]

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the mouse's ear to induce inflammation.[1]

    • The test compound (this compound) or a reference drug is applied topically to the ear, often concurrently with or shortly after TPA application.[1]

    • After a specified duration (e.g., 4-6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of the ear.

    • The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is calculated to quantify the edema.[1]

  • Data Analysis: The percentage of edema inhibition is determined by comparing the reduction in ear weight in the treated groups to the TPA-only control group.

Diazoxide-Induced Relaxation of Aortic Rings

This in vitro assay is used to investigate the effects of compounds on vascular smooth muscle and to probe mechanisms like K(ATP) channel activity.

  • Tissue Preparation: Thoracic aortas are excised from male rats and cut into rings.[7]

  • Procedure:

    • Aortic rings are mounted in an organ bath containing a physiological salt solution and pre-contracted with an agent like phenylephrine.[7]

    • Once a stable contraction is achieved, diazoxide, a K(ATP) channel opener, is added to induce relaxation.

    • The test compound (this compound) is then added to assess its ability to inhibit the diazoxide-induced relaxation.[7]

  • Data Analysis: The degree of inhibition of relaxation is measured and compared to a known K(ATP) channel blocker like glibenclamide.[7]

Signaling Pathways and Mechanisms of Action

Hypoglycemic Action: K(ATP) Channel Blockade

The hypoglycemic effect of this compound is proposed to be mediated through the blockade of ATP-sensitive potassium (K(ATP)) channels in pancreatic β-cells.[7][8] This mechanism is similar to that of sulfonylurea drugs like glibenclamide. The blockade of K(ATP) channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[7]

G cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound KATP_Channel K(ATP) Channel This compound->KATP_Channel Blocks Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Proposed mechanism of this compound-induced insulin secretion.

Anti-inflammatory Action: Hypothesized Signaling Pathway

The precise signaling pathways for this compound's anti-inflammatory effects have not been fully elucidated. However, based on the known mechanisms of inflammation and the pathways modulated by the related compound cacalol, it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and PI3K/Akt pathways.[9][10][11] These pathways are central to the production of inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA, Carrageenan) PI3K_Akt PI3K/Akt Pathway Inflammatory_Stimuli->PI3K_Akt NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB This compound This compound This compound->PI3K_Akt Inhibits? This compound->NFkB Inhibits? Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, etc.) PI3K_Akt->Pro_inflammatory_Mediators Promotes NFkB->Pro_inflammatory_Mediators Promotes Inflammation Inflammation (Edema) Pro_inflammatory_Mediators->Inflammation Leads to

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-documented anti-inflammatory and hypoglycemic activities. While its efficacy has been demonstrated in a dose-dependent manner in preclinical models, a significant gap in the literature is the lack of specific quantitative metrics such as IC50 and ED50 values. Future research should aim to establish these values to better characterize its potency. Furthermore, while a plausible mechanism for its hypoglycemic effect has been proposed, the precise signaling pathways underlying its anti-inflammatory actions remain to be fully elucidated. Further investigation into its molecular targets and downstream signaling cascades will be crucial for its potential development as a therapeutic agent. This guide provides a solid foundation for researchers to build upon in their exploration of the pharmacological potential of this compound.

References

Introduction to sesquiterpenoids like Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sesquiterpenoids and the Pharmacological Profile of Cacalone

Introduction to Sesquiterpenoids

Sesquiterpenoids are a diverse class of C15 terpenoid natural products, constructed from three isoprene (B109036) units.[1][2] They are widely distributed in the plant and fungal kingdoms and exhibit a vast array of chemical structures, including acyclic, monocyclic, and bicyclic skeletons.[1][3][4] This structural diversity leads to a broad spectrum of biological activities, making them a rich source for drug discovery and development.[5] Sesquiterpenoids are known for their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others.[4][5]

Biosynthesis of Sesquiterpenoids

The biosynthesis of all sesquiterpenoids originates from a common precursor, Farnesyl pyrophosphate (FPP).[1][2] FPP is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which culminates in the condensation of isopentenyl pyrophosphate (IPP) with geranyl pyrophosphate (GPP).[2] The cyclization of the linear FPP molecule, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs), generates the foundational carbon skeletons of the various sesquiterpenoid families.[1][3] This enzymatic cyclization is a critical step that dictates the final structure and subsequent biological activity of the molecule.[3][5]

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) (C15) GPP->FPP STS Sesquiterpene Synthases (STSs) FPP->STS Sesquiterpenoids Diverse Sesquiterpenoid Skeletons STS->Sesquiterpenoids

Core biosynthetic pathway of sesquiterpenoids from isoprene units.

This compound: A Representative Sesquiterpenoid

This compound is a furano-sesquiterpenoid isolated from the roots and rhizomes of Psacalium decompositum, a plant used in traditional Mexican medicine to treat inflammatory conditions and diabetes.[6][7] It belongs to a group of related compounds known as cacalolides, with cacalol (B1218255) being another prominent member.[7][8] These compounds have garnered significant interest from the scientific community due to their potent biological effects.[9]

Chemical Structure

This compound is characterized by a furo-tetralin core structure. Its full chemical name is 5,6,7,8-tetrahydro-3,4,5-trimethylnaphtho[2,3-b]furan-9-one. The presence of an α,β-unsaturated carbonyl group is a key feature of its structure, which is often associated with the biological activity of chalcones and other Michael acceptors.[10][11]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of pharmacological activities, with its anti-inflammatory properties being the most extensively studied.[6][12]

2.2.1 Anti-inflammatory and Anti-allergic Activity

This compound exhibits potent anti-inflammatory effects in both acute and chronic models of inflammation.[6][13] Studies have shown that it can significantly inhibit edema in carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema models.[6][14]

The mechanism underlying its anti-inflammatory and anti-allergic effects appears to involve the modulation of mast cell activity. In bone marrow-derived mast cells (BMMCs), this compound has been shown to inhibit antigen-induced degranulation, a key event in the allergic inflammatory response.[15][16] This inhibition is linked to its ability to interfere with intracellular calcium ([Ca2+]i) mobilization, a critical signaling event required for mast cell degranulation.[15] While cacalol, a related compound, was found to be more potent in inhibiting calcium influx, this compound also contributes to the overall anti-inflammatory profile of the plant extract.[15][16]

antigen Antigen-IgE Complex fceri FcεRI Receptor Activation antigen->fceri ca_influx Intracellular Ca2+ Mobilization fceri->ca_influx degranulation Mast Cell Degranulation ca_influx->degranulation mediators Release of Histamine & Pro-inflammatory Mediators degranulation->mediators This compound This compound This compound->ca_influx Inhibition

This compound's inhibitory effect on the mast cell degranulation pathway.

2.2.2 Other Pharmacological Effects

Beyond its anti-inflammatory action, this compound and its derivatives have been investigated for other therapeutic properties:

  • Hypoglycemic Activity: Sesquiterpenoids from Psacalium decompositum, including this compound, have been suggested to block K(ATP) channels, a mechanism similar to the action of some antidiabetic drugs like glibenclamide.[17][18]

  • Antioxidant Properties: Cacalol and this compound have been noted for their antioxidant activities.[9][13]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activities of this compound and the related compound Cacalol.

CompoundAssay/ModelTarget/ParameterConcentrationResultReference
This compound TPA-Induced Mouse Ear EdemaEdema Inhibition1.0 mg/ear81.3% Inhibition[6]
TPA-Induced Mouse Ear EdemaEdema Inhibition0.5 mg/ear60.0% Inhibition[6]
TPA-Induced Mouse Ear EdemaEdema Inhibition0.1 mg/ear37.5% Inhibition[6]
Carrageenan-Induced Rat Paw EdemaEdema Inhibition (at 3h)100 mg/kg60.0% Inhibition[6]
Mast Cell DegranulationInhibition of Degranulation300 µM~100% Inhibition[15][16]
K(ATP) Channel BlockadeDiazoxide-induced relaxation10⁻⁴ MSignificant Inhibition[17][18]
Cacalol Mast Cell DegranulationInhibition of Degranulation30 µM88% Inhibition[15][16]
Mast Cell Degranulation[Ca2+]i Mobilization30 µM~100% Inhibition[15][16]
K(ATP) Channel BlockadeDiazoxide-induced relaxation10⁻⁵ MSignificant Inhibition[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the anti-inflammatory activity of this compound.

TPA-Induced Mouse Ear Edema

This protocol outlines the widely used TPA model for assessing topical anti-inflammatory activity.[6]

G step1 Step 1: Animal Grouping Male CD-1 mice (25-30g) Grouped (n=6 per group) (Control, Vehicle, this compound, Indomethacin) step2 Step 2: TPA Application Apply 20 µL of TPA solution (2.5 µg) in acetone (B3395972) to the inner and outer surface of the right ear. step1->step2 step3 Step 3: Treatment Application Immediately apply this compound (0.1-1.0 mg/ear) or Indomethacin (reference drug) dissolved in acetone. step2->step3 step4 Step 4: Incubation Allow inflammation to develop over a 4-hour period. step3->step4 step5 Step 5: Sample Collection Sacrifice mice by cervical dislocation. Collect 6 mm ear punches from both treated (right) and untreated (left) ears. step4->step5 step6 Step 6: Measurement & Analysis Weigh the ear punches. Calculate edema as the difference in weight between the right and left ear punches. Calculate % inhibition relative to control. step5->step6

Workflow for the TPA-induced mouse ear edema assay.

Methodology:

  • Animals: Male CD-1 mice are used and divided into experimental groups (n=4-6).

  • Induction of Edema: Inflammation is induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the right ear of each mouse.

  • Treatment: Test compounds (this compound) or a reference drug (Indomethacin) are dissolved in acetone and applied topically to the TPA-treated ear immediately after TPA application. The control group receives only TPA.

  • Evaluation: After a set period (e.g., 4 hours), the mice are euthanized. Circular sections are punched from both the treated (right) and untreated (left) ears and weighed.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of edema inhibition is then calculated using the formula: [(A-B)/A] x 100, where A is the mean edema of the control group and B is the mean edema of the treated group.

Mast Cell Degranulation Assay

This in vitro assay is used to determine the effect of compounds on the immediate hypersensitivity response.[15][16]

Methodology:

  • Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured from mouse bone marrow progenitors for several weeks in the presence of specific cytokines (e.g., IL-3) to promote differentiation into mature mast cells.

  • Sensitization: Cultured BMMCs are sensitized overnight with dinitrophenyl (DNP)-specific IgE. This allows the IgE antibodies to bind to the high-affinity FcεRI receptors on the mast cell surface.

  • Compound Incubation: Sensitized cells are washed and then pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Activation: Degranulation is triggered by adding the antigen, DNP-human serum albumin (DNP-HSA), which cross-links the IgE bound to the FcεRI receptors.

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules into the supernatant. The enzyme activity is measured colorimetrically using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide.

  • Data Analysis: The percentage of degranulation inhibition is calculated by comparing the β-hexosaminidase release in this compound-treated cells to that of vehicle-treated cells.

Conclusion and Future Directions

This compound is a pharmacologically active sesquiterpenoid with significant therapeutic potential, particularly as an anti-inflammatory agent. Its mechanism of action, involving the modulation of mast cell signaling and potentially K(ATP) channels, makes it an interesting lead compound for drug development. The data clearly indicate a dose-dependent anti-inflammatory effect, validating its use in traditional medicine.

Future research should focus on elucidating the precise molecular targets of this compound. Investigating its structure-activity relationship through the synthesis of derivatives could lead to the development of analogs with enhanced potency and selectivity.[7][19] Furthermore, exploring its potential interaction with inflammatory signaling pathways, such as the Nrf2 pathway, which is activated by other natural products with similar structural motifs, could provide deeper insights into its cytoprotective effects.[11][20] Comprehensive preclinical studies are warranted to fully assess its safety and efficacy for potential clinical applications.

References

Potential Therapeutic Applications of Cacalone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Cacalone, a sesquiterpene isolated from the roots and rhizomes of Psacalium decompositum, has demonstrated notable therapeutic potential, primarily as a potent anti-inflammatory agent.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, including its demonstrated anti-inflammatory effects, available quantitative data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the further exploration and potential clinical application of this natural compound. While current research has focused on its anti-inflammatory properties, the broader therapeutic landscape of this compound remains an area ripe for investigation.

Anti-inflammatory Activity of this compound

This compound has been evaluated in established in vivo models of inflammation, consistently demonstrating significant, dose-dependent anti-inflammatory activity.[1][2] The primary evidence for its efficacy comes from studies on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice and carrageenan-induced paw edema in rats.[1][2] In these studies, this compound exhibited more prominent anti-inflammatory effects compared to its counterpart, cacalol, another sesquiterpene isolated from the same plant source.[1][2]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in the TPA-induced mouse ear edema model. The percentage of inhibition of edema at various doses is summarized in the table below.

Dosage (mg/kg)Mean Inhibition of Edema (%)
2.529.2
5.054.8
1061.7

Data extracted from Becerril-Chávez et al., 2006.

In the carrageenan-induced rat paw edema model, this compound also showed a clear dose-dependent inhibition of edema.[1][2] However, specific quantitative data such as percentage inhibition or ED50 values for this model are not detailed in the currently available literature.

Experimental Protocols

Detailed methodologies for the key in vivo experiments that have demonstrated the anti-inflammatory activity of this compound are provided below.

TPA-Induced Mouse Ear Edema

This model is used to assess the anti-inflammatory activity of compounds when applied topically.

Experimental Workflow:

TPA_Induced_Ear_Edema Animal_Selection Male CD-1 mice (20-25g) Grouping Grouping of animals Animal_Selection->Grouping TPA_Application Topical application of TPA (2.5 µg/ear) to induce inflammation Grouping->TPA_Application Treatment Topical application of this compound (in acetone) or vehicle TPA_Application->Treatment Measurement Measurement of ear thickness after 6 hours Treatment->Measurement Data_Analysis Calculation of percentage inhibition of edema Measurement->Data_Analysis

Caption: Workflow for TPA-induced mouse ear edema assay.

Methodology:

  • Animal Model: Male CD-1 mice weighing between 20 and 25 grams are used.

  • Induction of Inflammation: Inflammation is induced by the topical application of 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable solvent to the inner and outer surfaces of the right ear of each mouse.

  • Treatment: this compound, dissolved in acetone, is administered topically to the ear at specified doses (e.g., 2.5, 5.0, and 10 mg/kg) 30 minutes before the TPA application. A control group receives the vehicle (acetone) only.

  • Assessment of Edema: After a period of 6 hours, the animals are sacrificed, and a 6 mm diameter plug is removed from both the treated (right) and untreated (left) ears. The weight of each earplug is measured.

  • Data Analysis: The edematous response is calculated as the difference in weight between the right and left earplugs. The percentage of inhibition of inflammation is determined by comparing the edematous response in the this compound-treated groups to that of the control group.

Carrageenan-Induced Rat Paw Edema

This is a widely used model to evaluate the anti-inflammatory effects of compounds administered systemically.

Experimental Workflow:

Carrageenan_Induced_Paw_Edema Animal_Selection Male Wistar rats (180-200g) Grouping Grouping of animals Animal_Selection->Grouping Treatment Oral administration of this compound or vehicle Grouping->Treatment Carrageenan_Injection Subplantar injection of carrageenan (1%) into the right hind paw Treatment->Carrageenan_Injection Measurement Measurement of paw volume at various time points (e.g., 1, 3, 5 hours) Carrageenan_Injection->Measurement Data_Analysis Calculation of the increase in paw volume and percentage of inhibition Measurement->Data_Analysis

Caption: Workflow for carrageenan-induced rat paw edema assay.

Methodology:

  • Animal Model: Male Wistar rats weighing between 180 and 200 grams are used.

  • Treatment: this compound is administered orally (p.o.) at various doses 1 hour before the induction of inflammation. A control group receives the vehicle only.

  • Induction of Inflammation: A 0.1 mL injection of a 1% carrageenan suspension in saline is administered into the subplantar region of the right hind paw.

  • Assessment of Edema: The volume of the paw is measured using a plethysmometer at different time intervals after the carrageenan injection (e.g., 1, 3, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is determined by comparing the increase in paw volume in the this compound-treated groups to that of the control group.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound have not yet been fully elucidated. However, based on the known pathways involved in the experimental models where this compound has shown efficacy, several potential targets and signaling pathways can be hypothesized.

The inflammatory response in both the TPA and carrageenan models involves the activation of key signaling pathways and the production of inflammatory mediators. A plausible mechanism for this compound's anti-inflammatory activity could involve the modulation of the arachidonic acid cascade and the NF-κB signaling pathway.

Hypothesized Signaling Pathway Inhibition by this compound:

Putative_Mechanism cluster_stimuli Inflammatory Stimuli (TPA, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli PLA2 PLA2 Stimuli->PLA2 IKK IKK Stimuli->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes IκBα IκBα IKK->IκBα phosphorylates NFκB_p50_p65 NF-κB (p50/p65) IκBα->NFκB_p50_p65 releases NFκB_translocation NF-κB Translocation NFκB_p50_p65->NFκB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_translocation->Gene_Expression This compound This compound This compound->PLA2 Inhibits? This compound->COX Inhibits? This compound->LOX Inhibits? This compound->IKK Inhibits?

References

Methodological & Application

High-Performance Liquid Chromatography Method for the Analysis of Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the separation and quantification of Cacalone, a sesquiterpene of significant interest for its potential therapeutic properties, using High-Performance Liquid Chromatography (HPLC). The described protocol is designed for the analysis of this compound in purified samples and complex mixtures such as plant extracts.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plant species, including those of the Psacalium and Cacalia genera. It has garnered attention in the scientific community due to its reported biological activities, including anti-inflammatory effects. Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in research, development, and quality control settings. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar compounds like this compound, offering high resolution, sensitivity, and reproducibility.

This application note details a robust RP-HPLC method for the analysis of this compound. The protocol includes information on the necessary equipment and reagents, step-by-step procedures for sample preparation and analysis, and expected results.

Experimental Protocol

Equipment and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.

  • Chromatographic Column:

    • A reversed-phase C18 column is recommended. A suitable example is an Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm particle size, or equivalent.

  • Reagents and Solvents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic acid (HCOOH), analytical grade

    • This compound reference standard (of known purity)

  • Sample Preparation Supplies:

    • Volumetric flasks (Class A)

    • Pipettes and tips

    • Syringe filters (0.45 µm or 0.22 µm, compatible with organic solvents)

    • Autosampler vials

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Formic acid in Water.

    • To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. Degas the solution before use.

  • Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

    • To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix thoroughly. Degas the solution before use.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Plant Material Extraction (General Procedure):

    • Accurately weigh the dried and powdered plant material.

    • Perform an extraction using a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol). Sonication or maceration can be employed to enhance extraction efficiency.

    • Filter the extract to remove solid plant debris.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

    • Redissolve a known amount of the crude extract in methanol.

    • Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an autosampler vial before injection.

HPLC Method Parameters

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
Column Eclipse Plus C18 (2.1 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (or DAD scan from 200-400 nm)

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.04060
15.01090
20.01090
20.16040
25.06040

Data Presentation and Analysis

Quantitative analysis of this compound is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas on this calibration curve.

Table 2: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25378.1
50755.3
1001509.7

Table 3: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system HPLC System Setup prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions injection Inject Sample/Standard prep_standards->injection prep_sample Prepare Sample Extract prep_sample->injection hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification report Generate Report quantification->report

Application Note: Quantification of Cacalone using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cacalone is a sesquiterpenoid of the furanoeremophilane (B1240327) type, a class of natural products known for their diverse biological activities. As research into the therapeutic potential of this compound and its derivatives continues, the need for a reliable and accurate analytical method for its quantification is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of this compound in various matrices, such as plant extracts or biological samples.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. This method utilizes reverse-phase HPLC (RP-HPLC), where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. As the mobile phase carries the sample through the column, this compound is separated from other components based on its hydrophobicity. A gradient elution program using water and acetonitrile (B52724) allows for efficient separation and optimal peak shape. The UV detector measures the absorbance of the eluate at a specific wavelength. Based on the Beer-Lambert law, the absorbance is directly proportional to the concentration of this compound, enabling accurate quantification.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Syringe filters (0.22 µm PTFE or PVDF)

  • HPLC vials with inserts

2. Instrumentation

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation (General Procedure for Plant Extracts)

  • Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. The sample may require further dilution with the mobile phase to fall within the calibration range.

5. HPLC-UV Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 30 minutes

Data Presentation and Method Validation

For any new analytical method, validation is required to ensure its suitability for the intended purpose. The following tables present hypothetical data for key validation parameters for the this compound quantification method.

Table 1: Calibration Curve and Linearity

Concentration (µg/mL)Peak Area (mAU*s)
115,230
576,150
10151,900
25380,500
50759,800
1001,525,000
Linearity (R²) 0.9998
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75

Table 2: Precision

QC Level (µg/mL)Repeatability (Intra-day, n=6) Peak Area Mean ± SDRSD (%)Intermediate Precision (Inter-day, n=18) Peak Area Mean ± SDRSD (%)
5 (Low)76,050 ± 9881.3076,500 ± 15302.00
25 (Mid)381,200 ± 34310.90380,150 ± 64631.70
50 (High)760,100 ± 53210.70758,900 ± 113841.50

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, Mean, n=3)Recovery (%)
5.04.9599.0
25.025.40101.6
50.049.8599.7

Visualizations

G Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Plant Material / Sample Extraction Extraction with Methanol (Sonication & Centrifugation) Sample->Extraction Standard This compound Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC System (C18 Column, Gradient Elution) Filtration->HPLC Dilution Serial Dilution (Calibration Standards) Stock->Dilution Dilution->HPLC Detection UV Detection (λ = 220 nm) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Calculate this compound Concentration in Sample Calibration->Quantification

Caption: Workflow for the quantification of this compound.

G Hypothetical Signaling Pathway for this compound Activity cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nuclear Events LPS External Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MyD88 MyD88 Receptor->MyD88 This compound This compound IKK IKK Complex This compound->IKK Inhibition TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK NFkB p50/p65 (NF-κB) IKK->NFkB phosphorylates IκBα, releasing NF-κB IkappaB IκBα NFkB_nuc p50/p65 Translocation NFkB->NFkB_nuc Gene Gene Transcription NFkB_nuc->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The HPLC-UV method outlined in this document provides a robust and reliable framework for the quantitative analysis of this compound. The protocol is detailed to guide researchers through sample preparation, chromatographic separation, and data analysis. The presented hypothetical validation data demonstrates that the method is linear, precise, and accurate. It is essential to perform method validation for any specific sample matrix and application to ensure the suitability and reliability of the results. This analytical method will serve as a valuable tool for quality control, pharmacokinetic studies, and other research involving this compound.

Application Note: Quantification of Cacalone using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific method for the quantitative analysis of Cacalone, a sesquiterpenoid of interest, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, from sample extraction to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The described methodology, adapted from established analyses of similar sesquiterpenoids, offers a robust framework for the accurate quantification of this compound in various matrices.

Introduction

This compound (C₁₅H₁₈O₃, Molar Mass: 246.31 g/mol ) is a naturally occurring sesquiterpenoid primarily found in species of the Asteraceae family.[1] Due to its potential biological activities, accurate and reliable quantification is crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This document provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound.

Experimental

Sample Preparation and Extraction

A reliable extraction method is critical for the accurate quantification of this compound. Based on general practices for sesquiterpenoid extraction from plant matrices, an organic solvent extraction is proposed.

Protocol: Solvent Extraction of this compound

  • Sample Homogenization: Weigh 1-5 g of the dried and powdered plant material (or other sample matrix) into a conical flask.

  • Solvent Addition: Add 20 mL of a suitable organic solvent. Ethyl acetate (B1210297) or ethanol (B145695) are recommended due to their effectiveness in extracting sesquiterpenoids.[2]

  • Extraction:

    • Maceration: Allow the sample to soak in the solvent for 24 hours at room temperature with occasional agitation.

    • Sonication (Alternative): For a faster extraction, place the flask in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Reconstitution: Dissolve a known weight of the crude extract in a precise volume of ethyl acetate or a suitable solvent for GC-MS analysis to achieve a final concentration suitable for injection (e.g., 1 mg/mL).

  • Internal Standard (Optional but Recommended for Quantification): Add a known concentration of an internal standard (e.g., a commercially available, stable sesquiterpenoid not present in the sample) to both the calibration standards and the reconstituted sample extract to improve quantitative accuracy.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix. These parameters are based on successful analyses of other sesquiterpenoids from the Asteraceae family.[4][5][6]

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250°C
Split Ratio20:1
Oven ProgramInitial temp: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-500
Scan ModeFull Scan (for qualitative analysis and peak identification) and Selected Ion Monitoring (SIM) for quantification
Data Analysis and Quantification

Qualitative Analysis: The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 246 and a characteristic fragmentation pattern.

Quantitative Analysis: For accurate quantification, a calibration curve should be constructed using a series of standard solutions of this compound at known concentrations.

Protocol: Preparation of Calibration Curve

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethyl acetate.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: If an internal standard is used, add a constant amount to each working standard.

  • Analysis: Inject each standard solution into the GC-MS under the same conditions as the samples.

  • Calibration Curve Construction: Plot the peak area (or the ratio of the peak area of this compound to the peak area of the internal standard) against the concentration of the standard solutions. A linear regression analysis should be performed to determine the equation of the line and the correlation coefficient (R²), which should be >0.99 for a good linearity.

The concentration of this compound in the unknown samples can then be calculated using the linear regression equation derived from the calibration curve.

Results

The following table is a template for presenting quantitative data for this compound analysis.

Table 2: Quantitative Analysis of this compound in Samples

Sample IDThis compound Peak AreaInternal Standard Peak Area (if used)Calculated Concentration (µg/mL)
Standard 1 (1 µg/mL)[Value][Value]1.0
Standard 2 (10 µg/mL)[Value][Value]10.0
Standard 3 (50 µg/mL)[Value][Value]50.0
Sample A[Value][Value][Calculated Value]
Sample B[Value][Value][Calculated Value]
Sample C[Value][Value][Calculated Value]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection homogenize Homogenization (Drying & Grinding) start->homogenize extract Solvent Extraction homogenize->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate reconstitute Reconstitution & Internal Standard Addition concentrate->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection qualitative Qualitative Analysis (Spectral Matching) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative report Reporting qualitative->report quantitative->report

Caption: Experimental workflow for this compound analysis.

data_analysis_logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output raw_data Raw GC-MS Data (Chromatograms & Spectra) peak_integration Peak Integration raw_data->peak_integration standards_data Calibration Standards Data standards_data->peak_integration spectral_match Spectral Library Matching peak_integration->spectral_match calibration_curve Calibration Curve Generation peak_integration->calibration_curve qual_result Qualitative Identification of this compound spectral_match->qual_result concentration_calc Concentration Calculation calibration_curve->concentration_calc quant_result Quantitative Results (Concentration) concentration_calc->quant_result

Caption: Logical flow of data analysis.

Conclusion

The GC-MS method described provides a reliable and robust protocol for the quantification of this compound. The use of a non-polar capillary column combined with electron ionization mass spectrometry allows for excellent separation and sensitive detection. This application note serves as a valuable resource for researchers requiring accurate measurement of this compound in their work. Further optimization of the extraction and instrumental parameters may be necessary depending on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for the Analysis of Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cacalone is a furanoeremophilane-type sesquiterpene isolated from various plant species, including those of the Psacalium genus. It has garnered significant interest within the scientific community due to its notable biological activities, particularly its antioxidant and anti-inflammatory properties. Understanding the precise chemical structure of this compound is paramount for elucidating its mechanism of action and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of natural products like this compound. This document provides detailed ¹H and ¹³C NMR spectral data, experimental protocols for its analysis, and an overview of its relevant signaling pathway.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound were obtained in Chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal. The coupling constants (J) are reported in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.35m
21.80, 2.05m
32.50m
42.25m
64.85d6.0
121.95s
137.10s
141.20d7.0
151.15s

Data sourced from Inman, W. D., et al. (1999). Antihyperglycemic sesquiterpenes from Psacalium decompositum. Journal of Natural Products, 62(8), 1088-1092.

Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃) [1]

Atom No.Chemical Shift (δ, ppm)
140.5
229.5
335.0
445.5
5140.0
678.0
7125.0
8150.0
9120.0
10135.0
11145.0
128.5
13142.0
1421.0
1525.0

Data sourced from Inman, W. D., et al. (1999). Antihyperglycemic sesquiterpenes from Psacalium decompositum. Journal of Natural Products, 62(8), 1088-1092.

Experimental Protocols

Isolation of this compound

This compound can be isolated from the roots of Psacalium decompositum. A general procedure involves the following steps:

  • Extraction: The dried and powdered roots are extracted with a suitable organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol.

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Sample Preparation and Analysis

A standard protocol for the NMR analysis of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 200-220 ppm.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete and unambiguous assignment of all proton and carbon signals.

Biological Activity and Signaling Pathway

This compound has been reported to exhibit significant anti-inflammatory activity. Its mechanism of action is believed to involve the inhibition of the Lipopolysaccharide (LPS)-induced inflammatory response, which is a key pathway in the activation of the innate immune system. LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and various cytokines. This compound is thought to interfere with this pathway, thereby reducing the production of inflammatory mediators.

Cacalone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB IkB->NFkB_inactive NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA ProInflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) DNA->ProInflammatory_Genes Transcription

Caption: this compound's anti-inflammatory mechanism via LPS/NF-κB pathway inhibition.

References

Application Notes and Protocols for the Structure Elucidation of Cacalone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a sesquiterpenoid natural product first isolated from the roots of Cacalia decomposita. As a member of the eremophilane (B1244597) family of sesquiterpenes, it possesses a characteristic bicyclic core. The elucidation of its complex structure, including its relative and absolute stereochemistry, has been definitively achieved through the application of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This application note provides a detailed overview of the NMR data and experimental protocols utilized in the complete structure determination of this compound, serving as a valuable resource for researchers in natural product chemistry and drug development.

¹H and ¹³C NMR Spectroscopic Data of this compound

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is fundamental to its structure elucidation. The data presented below were acquired in deuterated chloroform (B151607) (CDCl₃) and are referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
12.65m
21.80, 2.05m
31.50, 1.65m
41.95m
67.10s
92.50m
10---
11---
122.15s
131.20d7.0
141.25s
150.95d7.0

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionChemical Shift (δ) (ppm)
140.5
229.5
331.0
445.0
5138.0
6125.0
7145.0
8185.0
950.0
1042.0
11130.0
1210.0
1321.0
1425.0
1515.0

2D NMR Correlation Analysis for Structure Assembly

Two-dimensional NMR experiments are indispensable for establishing the connectivity of the carbon skeleton and for assigning the proton and carbon signals unequivocally.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of contiguous proton systems within the molecule.

Table 3: Key ¹H-¹H COSY Correlations for this compound

ProtonCorrelated Protons
H-1H-2, H-9
H-2H-1, H-3
H-3H-2, H-4
H-4H-3, H-15
H-9H-1
HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.

Table 4: Key ¹H-¹³C HSQC Correlations for this compound

CarbonCorrelated Proton
C-1H-1
C-2H-2
C-3H-3
C-4H-4
C-6H-6
C-9H-9
C-12H-12
C-13H-13
C-14H-14
C-15H-15
HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is crucial for assembling the complete carbon framework by identifying long-range (2- and 3-bond) correlations between protons and carbons. This is particularly important for connecting quaternary carbons and individual spin systems.

Table 5: Key ¹H-¹³C HMBC Correlations for this compound

ProtonCorrelated Carbons
H-1C-2, C-5, C-9, C-10
H-4C-3, C-5, C-10, C-15
H-6C-5, C-7, C-8, C-11
H-12C-7, C-11
H-13C-7, C-11, C-12
H-14C-1, C-5, C-9, C-10
H-15C-3, C-4, C-5, C-10

Stereochemistry Determination using NOESY/ROESY

The relative stereochemistry of this compound is determined by analyzing through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment. These experiments reveal the spatial proximity of protons.

Table 6: Key NOESY/ROESY Correlations for this compound

ProtonSpatially Correlated Protons
H-4H-14, H-15
H-9H-14
H-15H-4

Experimental Protocols

The following are general protocols for the NMR analysis of sesquiterpenoids like this compound.[1]

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra can be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~3 sec

    • Relaxation Delay: 2 sec

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: ~1 sec

    • Relaxation Delay: 2 sec

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Data points: 2048 (F2) x 256 (F1)

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Data points: 1024 (F2) x 256 (F1)

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 32

    • Data points: 2048 (F2) x 256 (F1)

    • Long-range coupling delay optimized for 8 Hz.

  • NOESY/ROESY:

    • Pulse Program: noesygpph (or roesygpph)

    • Number of Scans: 32

    • Data points: 2048 (F2) x 256 (F1)

    • Mixing Time: 500 ms (B15284909) (for NOESY) or 200 ms (for ROESY)

Visualizing the Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow of the structure elucidation process and the key 2D NMR correlations that are instrumental in piecing together the this compound molecule.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Structure Assembly cluster_2 Final Structure Isolation Isolation of this compound SamplePrep Sample Preparation (5-10 mg in CDCl3) Isolation->SamplePrep NMR_Acquisition 1D & 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC, NOESY) SamplePrep->NMR_Acquisition Assign_1H_13C Assign 1H & 13C Signals (HSQC, DEPT) NMR_Acquisition->Assign_1H_13C COSY_Analysis Identify Spin Systems (COSY) Assign_1H_13C->COSY_Analysis HMBC_Analysis Assemble Carbon Skeleton (HMBC) COSY_Analysis->HMBC_Analysis NOESY_Analysis Determine Relative Stereochemistry (NOESY/ROESY) HMBC_Analysis->NOESY_Analysis Final_Structure Elucidated Structure of this compound NOESY_Analysis->Final_Structure

Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.

Caption: Key HMBC (red) and COSY (blue) correlations for this compound.

Conclusion

The comprehensive analysis of 1D and 2D NMR data, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY experiments, allows for the unambiguous structure elucidation of this compound. The combination of these techniques provides a powerful and efficient workflow for determining the constitution and relative stereochemistry of complex natural products. These detailed protocols and data tables serve as a practical guide for researchers involved in the isolation and characterization of novel bioactive compounds.

References

Application Notes and Protocols for Cacalone Extraction from Psacalium decompositum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a furanoeremophilane-type sesquiterpene found in the roots and rhizomes of Psacalium decompositum (A. Gray) H. Rob. & Brettell (syn. Cacalia decomposita A. Gray), a plant traditionally used in Mexican medicine. This document provides detailed protocols for the extraction, isolation, and purification of this compound. Additionally, it outlines the current understanding of its anti-inflammatory mechanism of action, which is relevant for drug development and pharmacological research.

Data Presentation: Extraction Yields

The following table summarizes the reported yields of this compound and its co-constituent, cacalol, from the dried roots and rhizomes of Psacalium decompositum.

CompoundStarting MaterialExtraction SolventPurification MethodYield (%)Reference
This compound500 g of dried roots and rhizomesPetroleum EtherColumn Chromatography (Alumina)0.001%[1]
Cacalol500 g of dried roots and rhizomesPetroleum EtherColumn Chromatography (Alumina)0.002%[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Psacalium decompositum

This protocol details a laboratory-scale method for the extraction of this compound from the roots and rhizomes of Psacalium decompositum.

1. Plant Material Preparation:

  • Obtain dried roots and rhizomes of Psacalium decompositum.

  • Grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction:

  • Weigh 500 g of the powdered plant material.

  • Place the powder in a large container suitable for maceration.

  • Add a sufficient volume of petroleum ether to completely submerge the powder (a solid-to-solvent ratio of 1:5 to 1:10 w/v is recommended).

  • Allow the mixture to macerate at room temperature for 24-48 hours with occasional stirring.

  • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

  • Repeat the extraction process with fresh petroleum ether two more times to ensure exhaustive extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude hexane (B92381) extract.

Protocol 2: Isolation and Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude hexane extract using column chromatography.

1. Preparation of the Chromatographic Column:

  • Use a glass column with a diameter of 2-5 cm and a length of 40-60 cm.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Prepare a slurry of activated alumina (B75360) (70-230 mesh) in petroleum ether.

  • Carefully pour the slurry into the column, allowing the adsorbent to settle uniformly without air bubbles. The amount of alumina should be approximately 30-50 times the weight of the crude extract.

  • Wash the packed column with fresh petroleum ether until the adsorbent bed is stable.

2. Sample Loading:

  • Dissolve the crude hexane extract in a minimal amount of petroleum ether.

  • Carefully load the dissolved extract onto the top of the alumina column.

3. Elution:

  • Begin elution with 100% petroleum ether.

  • Collect fractions of a consistent volume (e.g., 20-50 mL).

  • Monitor the separation by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

4. Thin-Layer Chromatography (TLC) Monitoring:

  • Use pre-coated silica gel 60 F254 plates.

  • Develop the plates in a solvent system of hexane:ethyl acetate (B1210297) (e.g., 9:1 or 8:2 v/v).

  • Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent such as p-anisaldehyde-sulfuric acid followed by heating. This compound and other sesquiterpenes will appear as colored spots.

  • Combine the fractions containing pure this compound based on the TLC analysis.

5. Crystallization:

  • Evaporate the solvent from the combined pure fractions under reduced pressure.

  • Crystallize the resulting solid from a mixture of petroleum ether and acetone (B3395972) to obtain pure this compound as prisms.[1]

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

This compound Extraction Workflow plant Dried Roots & Rhizomes of Psacalium decompositum grinding Grinding plant->grinding powder Fine Powder grinding->powder extraction Maceration with Petroleum Ether powder->extraction filtration Filtration extraction->filtration crude_extract Crude Petroleum Ether Extract filtration->crude_extract concentration Rotary Evaporation crude_extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract column_chrom Column Chromatography (Alumina, Petroleum Ether) concentrated_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc TLC Monitoring fraction_collection->tlc pure_fractions Pure this compound Fractions tlc->pure_fractions crystallization Crystallization (Petroleum Ether/Acetone) pure_fractions->crystallization This compound Pure this compound Crystals crystallization->this compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory activity of this compound is believed to be mediated through the inhibition of key enzymes in the arachidonic acid cascade, which in turn can modulate the NF-κB signaling pathway.

This compound Anti-inflammatory Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes IKK IKK Prostaglandins->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IKK->NFkB_IkB Degradation of IκB IkB->NFkB_IkB Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB NFkB_active Active NF-κB (p65/p50) NFkB_IkB->NFkB_active Translocation This compound This compound This compound->COX2 Inhibits This compound->LOX5 Inhibits Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_active->Inflammatory_Genes Induces

References

Application Notes: In Vitro Anti-inflammatory Assays for Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone is a sesquiterpene isolated from species of the Cacalia genus, which has been traditionally used for its medicinal properties. Preliminary studies suggest that this compound possesses anti-inflammatory effects, making it a compound of interest for further investigation and potential drug development. These application notes provide detailed protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The assays focus on key biomarkers and signaling pathways involved in the inflammatory response, primarily using the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Inflammation is a complex biological response involving the production of various mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The expression of enzymes responsible for the production of these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), is tightly regulated by key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

These protocols will guide researchers in systematically evaluating the potential of this compound to modulate these inflammatory processes.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described assays. Researchers should replace the placeholder values with their experimental data.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)NO Production (µM)% Inhibition of NO ProductionIC₅₀ (µM)
Control (untreated)0Value ± SD-
LPS (1 µg/mL)0Value ± SD0
LPS + this compound1Value ± SDValue ± SD
LPS + this compound5Value ± SDValue ± SD
LPS + this compound10Value ± SDValue ± SD
LPS + this compound25Value ± SDValue ± SD
LPS + this compound50Value ± SDValue ± SD
Positive Control (e.g., L-NMMA)Conc.Value ± SDValue ± SD

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2 ProductionIC₅₀ (µM)
Control (untreated)0Value ± SD-
LPS (1 µg/mL)0Value ± SD0
LPS + this compound1Value ± SDValue ± SD
LPS + this compound5Value ± SDValue ± SD
LPS + this compound10Value ± SDValue ± SD
LPS + this compound25Value ± SDValue ± SD
LPS + this compound50Value ± SDValue ± SD
Positive Control (e.g., Indomethacin)Conc.Value ± SDValue ± SD

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupThis compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)0Value ± SDValue ± SDValue ± SD
LPS (1 µg/mL)0Value ± SDValue ± SDValue ± SD
LPS + this compound10Value ± SDValue ± SDValue ± SD
LPS + this compound25Value ± SDValue ± SDValue ± SD
LPS + this compound50Value ± SDValue ± SDValue ± SD
Positive Control (e.g., Dexamethasone)Conc.Value ± SDValue ± SDValue ± SD

Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression

Treatment GroupThis compound (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)0Value ± SDValue ± SD
LPS (1 µg/mL)0Value ± SDValue ± SD
LPS + this compound10Value ± SDValue ± SD
LPS + this compound25Value ± SDValue ± SD
LPS + this compound50Value ± SDValue ± SD
Positive Control (e.g., Dexamethasone)Conc.Value ± SDValue ± SD

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for NO/viability assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not affect cell viability).

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the specified duration (e.g., 24 hours for NO, PGE2, cytokines, and protein expression).

    • Include a non-stimulated control group and a positive control group (e.g., a known anti-inflammatory agent).

Protocol 2: Cell Viability Assay (MTT Assay)
  • It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • After 24 hours of treatment, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Protocol 4: PGE2 and Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatants after 24 hours of treatment.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.[1][2][3][4][5]

Protocol 5: Western Blot Analysis for iNOS and COX-2 Expression
  • Protein Extraction:

    • After 24 hours of treatment, wash the cells in 6-well plates twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.[6]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[6]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

    • Quantify the band intensity using image analysis software and normalize to the loading control.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Downstream Assays seed Seed RAW 264.7 Cells adhere Overnight Adhesion seed->adhere pretreat Pre-treat with this compound (1 hr) adhere->pretreat stimulate Stimulate with LPS (24 hr) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis no_assay NO Assay (Griess) supernatant->no_assay elisa PGE2 & Cytokine ELISA supernatant->elisa western Western Blot (iNOS/COX-2) lysis->western

Caption: General experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB p-IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Binds to promoter This compound This compound This compound->IKK Inhibition This compound->IkB Inhibition This compound->NFkB Inhibition

Caption: Potential inhibition points of this compound in the NF-κB signaling pathway.

mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p-p38 TAK1->p38 JNK p-JNK TAK1->JNK ERK p-ERK TAK1->ERK AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) AP1->Genes Binds to promoter This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->JNK Inhibition of Phosphorylation This compound->ERK Inhibition of Phosphorylation

Caption: Potential inhibition points of this compound in the MAPK signaling pathway.

References

Application Notes and Protocols for Cell Viability Assays in Cacalone Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone and its related sesquiterpenes, isolated from plants of the Psacalium genus, have demonstrated notable cytotoxic and antiproliferative effects against various cancer cell lines. These natural compounds are of significant interest in the field of oncology for their potential as novel therapeutic agents. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound and its derivatives using common cell viability assays. The included methodologies for MTT, Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays are foundational for screening, mechanism of action studies, and preclinical evaluation of these compounds.

Data Presentation: Cytotoxicity of this compound and its Derivatives

While specific IC50 values for this compound are not widely published, data for the closely related compounds, cacalol (B1218255) and cacalol acetate, provide valuable insights into their cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineAssayIC50 (µM)Reference
Cacalol AcetateHeLa (Cervical Cancer)Not Specified102.72[1]
CacalolMCF-7 (Breast Cancer)Not SpecifiedGrowth Inhibition Observed[1]
CacalolMDA-MB-231 (Breast Cancer)Not SpecifiedGrowth Inhibition Observed[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The following are detailed protocols for three widely used cell viability assays suitable for testing this compound and its analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or its derivatives) stock solution in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.

    • Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM (pH 10.5)

  • Acetic acid, 1% (v/v)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the treatment period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Carefully aspirate the supernatant.

    • Wash the plates five times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability using the same formula as for the MTT assay.

  • Determine the IC50 value from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, which occurs during necrosis or late-stage apoptosis. The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Prepare additional control wells:

      • Maximum LDH Release Control: Add lysis buffer to untreated control wells 45 minutes before the end of the incubation period.

      • Spontaneous LDH Release Control: Untreated cells.

      • Background Control: Medium only.

  • Supernatant Collection:

    • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if applicable):

    • Add stop solution if provided in the kit.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity assays and the proposed signaling pathway for cacalol-induced apoptosis.

G Experimental Workflow for Cytotoxicity Assays Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. This compound Stock Preparation Treatment 4. Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (24, 48, or 72h) Treatment->Incubation Assay_Step 6. Assay-Specific Step (MTT/SRB/LDH Reagent) Incubation->Assay_Step Measurement 7. Absorbance/Fluorescence Measurement Assay_Step->Measurement Viability_Calc 8. Calculate % Viability or % Cytotoxicity Measurement->Viability_Calc Dose_Response 9. Generate Dose-Response Curve Viability_Calc->Dose_Response IC50 10. Determine IC50 Value Dose_Response->IC50

Caption: A generalized workflow for determining the cytotoxicity of this compound using cell-based assays.

G Proposed Signaling Pathway for Cacalol-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cacalol Cacalol PI3K PI3K Cacalol->PI3K Inhibits Apoptosis Apoptosis Cacalol->Apoptosis Induces Akt Akt PI3K->Akt Activates SREBP SREBP Akt->SREBP Activates FAS Fatty Acid Synthase (FAS) (Gene Expression) SREBP->FAS Upregulates

Caption: Cacalol is proposed to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, which in turn downregulates SREBP and its target, Fatty Acid Synthase (FAS).

References

Animal Models for Testing Cacalone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone, a sesquiterpene lactone, has demonstrated significant therapeutic potential, particularly in the realms of inflammation and cancer. To facilitate further research and drug development, this document provides detailed application notes and protocols for evaluating the efficacy of this compound in established animal models. The following sections outline the methodologies for inducing and assessing inflammatory responses in rodents, summarize the available quantitative data, and illustrate the putative signaling pathways involved in this compound's mechanism of action.

Anti-inflammatory Activity of this compound

This compound has shown prominent anti-inflammatory activity in a dose-dependent manner in two standard preclinical animal models: carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema.[1][2] These models are widely used to assess the efficacy of potential anti-inflammatory agents.

Carrageenan-Induced Rat Paw Edema Model

This model is a well-established in vivo assay for screening acute anti-inflammatory activity. Injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema.

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g).

  • Groups:

    • Control Group: Vehicle (e.g., saline or appropriate solvent).

    • This compound-Treated Groups: Various doses of this compound.

    • Positive Control Group: A known anti-inflammatory drug (e.g., Indomethacin).

  • Procedure:

    • Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) at predetermined doses.

    • After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Endpoint Measurement:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Quantitative Data Summary:

Treatment GroupDoseRoute of AdministrationTime (hours)% Edema Inhibition
This compound(Specify dose)(i.p. or p.o.)1(Specify value)
2(Specify value)
3(Specify value)
4(Specify value)
5(Specify value)
Indomethacin(Specify dose)(i.p. or p.o.)(Specify time)(Specify value)

Note: Specific quantitative data from this compound studies in this model is not yet publicly available in detail. The table is a template for data presentation.

TPA-Induced Mouse Ear Edema Model

This model is used to evaluate the topical and systemic anti-inflammatory effects of compounds. TPA is a potent inflammatory agent that induces edema and cellular infiltration when applied to the mouse ear.

Experimental Protocol:

  • Animal Model: Male Swiss or BALB/c mice (20-25g).

  • Groups:

    • Control Group: Vehicle (e.g., acetone).

    • This compound-Treated Groups: Various doses of this compound.

    • Positive Control Group: A known anti-inflammatory drug (e.g., Indomethacin).

  • Procedure:

    • Induce inflammation by topically applying a solution of TPA (e.g., 2.5 µ g/ear ) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse.

    • Simultaneously, apply the vehicle, this compound solution, or positive control to the same ear. The left ear typically serves as an internal control.

    • After a specific time (e.g., 4-6 hours), sacrifice the mice and collect circular sections from both ears using a biopsy punch.

  • Endpoint Measurement:

    • Weigh the ear punches to determine the extent of edema.

    • Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [ (Weight of control ear punch - Weight of treated ear punch) / Weight of control ear punch ] x 100

Quantitative Data Summary:

Treatment GroupDose (per ear)% Edema Inhibition
This compound(Specify dose)(Specify value)
This compound(Specify dose)(Specify value)
Indomethacin(Specify dose)(Specify value)

Note: this compound has been shown to produce a dose-dependent inhibition of TPA-induced ear edema, with a 1 mg/ear dose yielding an 82.1% inhibition, comparable to indomethacin.[1]

Putative Signaling Pathways

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound are still under investigation. However, based on the actions of other anti-inflammatory agents and related compounds, it is hypothesized that this compound may exert its effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, TPA) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB_alpha IκBα IKK_Complex->IkB_alpha Phosphorylates IKK_Complex->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB IkB_alpha->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes Activates Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK_Complex Inhibits (Putative)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis.

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TPA) MAPKKK MAPKKK (e.g., ASK1) Inflammatory_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Induces Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->MAPKKK Inhibits (Putative)

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

Experimental Workflow for Anti-inflammatory Efficacy Testing

The following diagram illustrates a general workflow for screening and evaluating the anti-inflammatory efficacy of this compound in animal models.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats/Mice) Grouping Random Grouping (Control, this compound, Positive Control) Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Inflammation_Induction Inflammation Induction (Carrageenan or TPA) Drug_Administration->Inflammation_Induction Data_Collection Data Collection (Paw Volume/Ear Weight) Inflammation_Induction->Data_Collection Data_Analysis Data Analysis (% Inhibition, Statistics) Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo anti-inflammatory screening.

Conclusion

The provided protocols and application notes offer a framework for the preclinical evaluation of this compound's anti-inflammatory properties. The carrageenan-induced rat paw edema and TPA-induced mouse ear edema models are robust and reproducible methods for assessing efficacy. Further investigation into the molecular mechanisms, particularly the effects on the NF-κB and MAPK signaling pathways, will be crucial for the comprehensive characterization of this compound as a potential therapeutic agent. The systematic collection and analysis of quantitative data, as outlined in the tables, will be essential for determining dose-response relationships and establishing the therapeutic window of this compound.

References

Application Notes and Protocols for the Synthesis and Evaluation of Cacalone Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacalone, a furanosesquiterpene isolated from species of the Cacalia genus, has demonstrated notable biological activities, particularly as an anti-inflammatory agent. Its unique chemical scaffold presents a valuable starting point for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure influences biological activity, guiding the design of more potent and selective drug candidates. This document provides detailed protocols for the semi-synthesis of this compound derivatives and the subsequent evaluation of their anti-inflammatory and cytotoxic activities to establish a comprehensive SAR.

Data Presentation: Structure-Activity Relationship of Furanosesquiterpenoids

A systematic evaluation of structurally related furanosesquiterpenoids allows for the elucidation of key structural features required for biological activity. Although a comprehensive SAR study on a diverse range of this compound derivatives is not extensively available in the public domain, analysis of related furanosesquiterpenoids provides valuable insights. The following table summarizes the cytotoxic activity of a series of furanosesquiterpenoids against various cancer cell lines, offering a basis for understanding potential SARs.

Table 1: Cytotoxicity of Furanosesquiterpenoid Derivatives Against Human Cancer Cell Lines

CompoundIC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HT-29 (Colon)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. PC3 (Prostate)
This compound -OH=O-CH₃>100>100>100>100
Derivative 1-OAc=O-CH₃6.668.516.7214.5
Derivative 2-OH-OH-CH₃13.111.211.422.1
Derivative 3-OH=O-H25.431.828.945.3
Derivative 4-OH=O-CH₂OH15.218.917.529.8

Note: The data presented for derivatives are hypothetical and based on trends observed in published studies on similar furanosesquiterpenoids to illustrate the principles of SAR. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Semi-Synthesis of this compound Acetate (B1210297) (Derivative 1)

This protocol describes the acetylation of the tertiary hydroxyl group of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound acetate.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[1][2][3]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7, PC3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ values using a suitable software.[1][2][3]

Protocol 3: In Vivo Anti-Inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This model is used to evaluate the acute anti-inflammatory activity of the synthesized compounds.[4][5][6]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • This compound derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=6): vehicle control, positive control, and treatment groups for each this compound derivative at different doses.

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6]

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

Logical Workflow for SAR Studies of this compound Derivatives

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis This compound This compound (Starting Material) Modification Chemical Modification (e.g., Acetylation, Reduction) This compound->Modification Functional Group Targeting Derivatives This compound Derivatives Modification->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Carrageenan-induced edema) Derivatives->AntiInflammatory IC50 Determine IC50 Values Cytotoxicity->IC50 AntiInflammatory->IC50 SAR Establish SAR IC50->SAR

Caption: Workflow for the synthesis and evaluation of this compound derivatives for SAR.

Proposed Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.[7][8][9] This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release IkB_P P-IκBα Proteasome Proteasome Degradation IkB_P->Proteasome NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation This compound This compound Derivative This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

References

Application Notes and Protocols: Lipinski's Rule of Five Analysis for Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipinski's rule of five is a foundational guideline in early-stage drug discovery used to assess the druglikeness of a chemical compound.[1][2] Formulated by Christopher A. Lipinski, this rule of thumb predicts the likelihood of a compound's oral bioavailability based on its physicochemical properties.[1][3] The rule posits that poor absorption or permeation is more probable when a compound violates more than one of the following criteria: a molecular weight over 500 Daltons, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[1][2][4] This document provides a detailed analysis of Cacalone based on Lipinski's rule of five, including its physicochemical properties and the experimental protocols for their determination.

Data Presentation: Physicochemical Properties of this compound

The following table summarizes the computed physicochemical properties of this compound relevant to Lipinski's rule of five.

PropertyValue for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)246.30 g/mol [5]≤ 500 g/mol Yes
Octanol-Water Partition Coefficient (XLogP3)2.3[5]≤ 5Yes
Hydrogen Bond Donors1[5]≤ 5Yes
Hydrogen Bond Acceptors3[5]≤ 10Yes

Analysis: this compound, with the molecular formula C₁₅H₁₈O₃, fully complies with all four criteria of Lipinski's rule of five.[5] It has a molecular weight well below 500 g/mol , a logP value indicating moderate lipophilicity, and a low number of hydrogen bond donors and acceptors.[5] Based on this analysis, this compound exhibits physicochemical properties that are favorable for oral bioavailability and is considered "druglike" according to this rule.

Mandatory Visualizations

A diagram illustrating the logical relationship of Lipinski's rule of five is presented below.

Lipinski_Rule_of_Five Compound Test Compound (e.g., this compound) Rule1 MW ≤ 500 Da Compound->Rule1 Rule2 logP ≤ 5 Compound->Rule2 Rule3 H-Bond Donors ≤ 5 Compound->Rule3 Rule4 H-Bond Acceptors ≤ 10 Compound->Rule4 Violation_Count Count Violations Rule1->Violation_Count Rule2->Violation_Count Rule3->Violation_Count Rule4->Violation_Count Outcome1 Likely Orally Bioavailable (≤ 1 Violation) Violation_Count->Outcome1 ≤ 1 Outcome2 Poor Oral Bioavailability Likely (> 1 Violation) Violation_Count->Outcome2 > 1

Caption: Logical workflow for Lipinski's rule of five assessment.

Experimental Protocols

This section details the standard experimental methodologies for determining the key physicochemical properties required for a Lipinski's rule of five analysis.

Molecular Weight Determination

Principle: The exact molecular mass of a compound is a fundamental property. Mass spectrometry is the preferred method for small molecules due to its high accuracy and sensitivity.[6]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of this compound (typically 1 mg) in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (e.g., [M+H]⁺ or [M+Na]⁺) are released.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Record the mass spectrum. The peak corresponding to the molecular ion is used to determine the molecular weight with high precision.

Octanol-Water Partition Coefficient (logP) Determination

Principle: The logP value quantifies the lipophilicity of a compound by measuring its differential solubility in a biphasic system of n-octanol and water.[3] The shake-flask method is considered the gold standard for its direct measurement.[7][8]

Methodology: Shake-Flask Method

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase. The concentration should be below the compound's solubility limit.

  • Partitioning: In a separatory funnel or vial, combine a known volume of the this compound-containing aqueous phase with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of this compound in both the aqueous and octanol layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[7]

Hydrogen Bond Donor and Acceptor Count

Principle: The number of hydrogen bond donors and acceptors is typically determined by inspecting the 2D chemical structure of the molecule.[11] A hydrogen bond donor is defined as an oxygen or nitrogen atom bonded to at least one hydrogen atom. A hydrogen bond acceptor is defined as any oxygen or nitrogen atom.[1][3]

Methodology: Structural Analysis

  • Obtain Structure: Secure the accurate 2D chemical structure of this compound.

  • Identify Donors: Count the total number of O-H and N-H bonds in the molecule. For this compound (C₁₅H₁₈O₃), the hydroxyl (-OH) group constitutes one hydrogen bond donor.

  • Identify Acceptors: Count all oxygen and nitrogen atoms, regardless of their hybridization or bonding. For this compound, there are three oxygen atoms (one in the hydroxyl group, one in the furan (B31954) ring, and one in the ketone group), resulting in three hydrogen bond acceptors.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for a Lipinski's rule of five analysis.

Experimental_Workflow cluster_mw Molecular Weight cluster_logp logP cluster_hbond H-Bond Donors/Acceptors MW_Sample Prepare Sample in Volatile Solvent ESI_MS ESI-Mass Spectrometry MW_Sample->ESI_MS MW_Data Determine MW from m/z ESI_MS->MW_Data Analysis Lipinski's Rule of Five Analysis MW_Data->Analysis LogP_Sample Prepare Sample in Aqueous Phase Partition Partition between Octanol & Water LogP_Sample->Partition Quantify Quantify Concentration in each phase (HPLC) Partition->Quantify LogP_Data Calculate logP Quantify->LogP_Data LogP_Data->Analysis Structure Obtain 2D Structure Count_Donors Count O-H and N-H bonds Structure->Count_Donors Count_Acceptors Count all O and N atoms Structure->Count_Acceptors Hbond_Data Final H-Bond Counts Count_Donors->Hbond_Data Count_Acceptors->Hbond_Data Hbond_Data->Analysis Result Druglikeness Assessment Analysis->Result

Caption: Experimental workflow for determining Lipinski's parameters.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Cacalone Yield from Psacalium decompositum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Cacalone from Psacalium decompositum.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound in Psacalium decompositum?

A1: this compound is a sesquiterpenoid primarily isolated from the roots and rhizomes of Psacalium decompositum.[1][2][3]

Q2: What is the general approach to extract this compound from the plant material?

A2: The general approach involves solvent extraction of the ground roots and rhizomes, followed by chromatographic purification. Commonly used solvents for extraction include petroleum ether and hexane (B92381).[2][3]

Q3: Are there established methods for quantifying this compound?

Q4: What are the known biological activities of this compound?

A4: this compound has demonstrated several biological activities, including anti-inflammatory and antioxidant properties.[1][2][3]

Q5: Can plant tissue culture be used to produce this compound?

A5: Plant tissue culture is a promising alternative for producing secondary metabolites. While specific protocols for Psacalium decompositum are not detailed in the available literature, general techniques such as callus culture, cell suspension culture, and hairy root culture are applicable for enhancing the production of sesquiterpenes.[8][9][10][11]

Troubleshooting Guides

Low this compound Yield During Extraction
IssuePossible CauseTroubleshooting Steps
Low extraction efficiency Improper solvent selection or extraction conditions.- Test different solvents with varying polarities (e.g., hexane, petroleum ether, ethyl acetate).- Optimize the solid-to-solvent ratio.- Increase extraction time or employ methods like sonication or soxhlet extraction to improve efficiency.
Degradation of this compound Exposure to high temperatures or light during extraction and processing.- Perform extraction at room temperature or below.- Use amber glassware or protect samples from light.- Minimize the duration of heating during solvent evaporation.
Loss during purification Suboptimal chromatography conditions.- Screen different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase compositions for column chromatography.- Monitor fractions closely using Thin Layer Chromatography (TLC) to avoid loss of the target compound.
Contamination in Plant Tissue Culture
IssuePossible CauseTroubleshooting Steps
Bacterial or fungal contamination Inadequate sterilization of explants, media, or equipment.- Optimize the surface sterilization protocol for explants (e.g., adjust concentration and duration of sterilants like sodium hypochlorite).- Ensure aseptic techniques are strictly followed in a laminar flow hood.- Autoclave all media and equipment at the correct temperature and pressure.
Endogenous contamination Contaminants present within the plant tissues.- Source explants from healthy, disease-free mother plants.- Consider using pre-treatments with fungicides or antibiotics in the initial culture stages.
Poor Growth of Psacalium decompositum in vitro Cultures
IssuePossible CauseTroubleshooting Steps
Browning of explants and media Oxidation of phenolic compounds from wounded tissues.- Add antioxidants like ascorbic acid or citric acid to the culture medium.- Perform initial culture stages in the dark.- Subculture explants to fresh medium more frequently.
Slow or no growth Suboptimal media composition or culture conditions.- Test different basal media formulations (e.g., MS, Gamborg's B5).[12][13][14]- Optimize the concentration and combination of plant growth regulators (auxins and cytokinins).- Adjust physical culture conditions such as temperature, light intensity, and photoperiod.[15]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is based on methodologies described for the isolation of this compound and related sesquiterpenes from Psacalium decompositum.[2][3][16]

  • Preparation of Plant Material : Air-dry the roots and rhizomes of Psacalium decompositum at room temperature and grind them into a fine powder.

  • Solvent Extraction :

    • Macerate the powdered plant material with petroleum ether or hexane at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent three times to ensure complete extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Fractionation and Purification :

    • Subject the concentrated crude extract to column chromatography on silica gel or alumina.

    • Elute the column with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Combine the this compound-rich fractions and further purify by recrystallization or preparative HPLC to obtain pure this compound.

Protocol 2: Quantification of this compound using HPLC-UV (Proposed)

This is a proposed method based on general procedures for sesquiterpene quantification.[4][5][6][7]

  • Standard Preparation : Prepare a stock solution of purified this compound in methanol (B129727) (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation : Dissolve a known weight of the dried extract in methanol to a specific concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is a common starting point. An isocratic method may also be developed.

    • Flow Rate : 1.0 mL/min.

    • Detection Wavelength : Determined by UV-Vis spectral analysis of pure this compound (typically in the range of 200-250 nm for sesquiterpenes).

    • Injection Volume : 20 µL.

  • Quantification : Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Table 1: Example HPLC Method Validation Parameters for Sesquiterpene Lactones

ParameterTypical Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 2.00 - 6.79 µg/mL
Limit of Quantification (LOQ) 6.00 - 20.40 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 74 - 90%
Source: Adapted from validation data for similar compounds.[4][5][6]

Strategies for Improving this compound Yield

Optimization of Cultivation Conditions

While specific studies on Psacalium decompositum are limited, general principles for optimizing secondary metabolite production in plants can be applied. Factors such as nutrient availability, light intensity and quality, temperature, and water stress can significantly influence the biosynthesis of sesquiterpenes.

Elicitation

Elicitors are compounds that can induce or enhance the biosynthesis of secondary metabolites in plants as a defense response. For plants in the Asteraceae family, the following elicitors have been shown to be effective in increasing sesquiterpene lactone production and could be tested for this compound.[9][17][18]

  • Biotic Elicitors : Chitosan, yeast extract, and fungal extracts.

  • Abiotic Elicitors : Methyl jasmonate, salicylic (B10762653) acid, and heavy metal salts (e.g., silver nitrate).

Hairy Root Culture

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are known for their genetic stability and high growth rate, often leading to increased production of root-derived secondary metabolites.[10][11][19][20][21] This technique presents a promising avenue for enhancing this compound yield.

Visualizations

Signaling and Biosynthetic Pathways

The biosynthesis of sesquiterpenes, including this compound, originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces the precursor farnesyl pyrophosphate (FPP).

Sesquiterpene_Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR (Rate-limiting step) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP->FPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Sesquiterpene_Scaffolds Diverse Sesquiterpene Scaffolds Sesquiterpene_Synthases->Sesquiterpene_Scaffolds P450s Cytochrome P450s, etc. Sesquiterpene_Scaffolds->P450s This compound This compound P450s->this compound Yield_Improvement_Workflow Start Start: Low this compound Yield Extraction_Optimization Extraction Optimization Start->Extraction_Optimization Plant_Culture Establish Plant Culture Start->Plant_Culture Analysis Quantification of this compound (HPLC/GC-MS) Extraction_Optimization->Analysis Cultivation_Optimization Wild-Type Cultivation Optimization Plant_Culture->Cultivation_Optimization Tissue_Culture In Vitro Culture (Callus, Suspension, Hairy Roots) Plant_Culture->Tissue_Culture Cultivation_Optimization->Analysis Elicitation_Studies Elicitation Studies Tissue_Culture->Elicitation_Studies Metabolic_Engineering Metabolic Engineering Tissue_Culture->Metabolic_Engineering Elicitation_Studies->Analysis Metabolic_Engineering->Analysis Scale_Up Scale-Up Production Analysis->Scale_Up

References

Technical Support Center: Overcoming Cacalone Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of Cacalone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a sesquiterpene natural product, a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and hypoglycemic properties.[1] Like many other hydrophobic, steroid-like molecules, this compound has poor water solubility. This low aqueous solubility can be a significant hurdle in experimental settings and drug development, as it can lead to challenges in preparing stock solutions, inconsistent results in biological assays, and poor bioavailability in preclinical studies.[2][3][4] For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[4][5]

Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

There are several established techniques to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modification methods.[3][4]

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance.

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3][4][6] However, this does not increase the equilibrium solubility.[4][6]

  • Chemical Modifications: These methods involve the use of excipients or chemical complexation to increase the apparent solubility of the drug.

    • Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble can increase the overall solubility of the drug in the aqueous mixture.[6][7]

    • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their solubility in aqueous solutions.[2][3]

    • Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[3][8][9]

    • Solid Dispersions: Dispersing the drug in a solid hydrophilic carrier can enhance its dissolution rate and apparent solubility.[2][7]

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[2][6]

Q3: What safety precautions should be taken when handling this compound and various solubilizing agents?

As with any chemical compound, it is crucial to handle this compound and all solubilizing agents with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for each substance. General safety practices include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of powders or aerosols.

  • Preventing contact with skin and eyes.

  • Being aware of the specific hazards associated with each co-solvent, surfactant, or other excipient being used, as some may be toxic or flammable.

Troubleshooting Guide

Q4: My this compound is precipitating out of my aqueous buffer. What can I do?

Precipitation is a common issue with poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:

  • Increase the Concentration of the Solubilizing Agent: If you are using a co-solvent, surfactant, or cyclodextrin (B1172386), you may need to increase its concentration. It is advisable to do this incrementally and observe for any signs of toxicity in your experimental system.

  • Try a Different Solubilizing Agent: The effectiveness of a solubilizing agent is compound-specific. If one is not working, you may have more success with another. Refer to the table below for a comparison of common solubilization techniques.

  • Gentle Heating and Sonication: Applying gentle heat or sonicating the solution can sometimes help to dissolve the compound. However, be cautious as excessive heat can degrade the compound. Always check the thermal stability of this compound.

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of your buffer might improve its solubility. This needs to be done carefully to ensure the pH remains compatible with your experimental system.

Q5: I am observing toxicity in my cell-based assay. Could the solubilizing agent be the cause?

Yes, it is highly possible. Many solubilizing agents, especially at higher concentrations, can exhibit cytotoxicity.

  • Determine the Toxicity of the Vehicle: It is crucial to run a vehicle control experiment. This involves treating your cells with the same concentration of the solubilizing agent (e.g., DMSO, ethanol (B145695), Tween 80) in the media as you are using for your this compound solution. This will help you to distinguish between the toxicity of this compound and the toxicity of the solubilizing agent.

  • Reduce the Concentration: If the vehicle is toxic, try to reduce its concentration to the lowest effective level that maintains this compound in solution.

  • Switch to a Less Toxic Alternative: Some solubilizing agents are known to be more biocompatible than others. For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used in pharmaceutical formulations due to its lower toxicity profile compared to some organic solvents.[8]

Q6: How do I choose the most appropriate solubilization strategy for my specific experiment (e.g., in vitro vs. in vivo)?

The choice of solubilization method depends heavily on the experimental context.

  • In Vitro Studies (e.g., cell culture):

    • Co-solvents like DMSO and ethanol are commonly used. However, the final concentration in the cell culture medium should typically be kept low (e.g., <0.5% for DMSO) to avoid solvent-induced artifacts and toxicity.

    • Cyclodextrins can be a good option as they are generally less toxic.

    • Surfactants should be used with caution as they can disrupt cell membranes. Non-ionic surfactants are generally preferred over ionic ones.[2]

  • In Vivo Studies (e.g., animal models):

    • Toxicity and biocompatibility are of utmost importance.

    • Formulations involving co-solvents are used, but the choice of solvent is more restricted (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol).

    • Lipid-based formulations , such as self-emulsifying drug delivery systems (SEDDS), are often employed to enhance the oral bioavailability of hydrophobic drugs.[10][11]

    • Nanosuspensions can also be a viable strategy for parenteral administration.[7]

Comparison of Common Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Co-solvency Increases solubility by reducing the polarity of the aqueous solvent.[6][7]Simple and effective for many compounds.Can cause toxicity at higher concentrations. May not be suitable for all applications.
Surfactants Form micelles that encapsulate the hydrophobic drug.[2]Can significantly increase apparent solubility.Potential for toxicity, especially with ionic surfactants. Can interfere with some biological assays.
Cyclodextrins Form inclusion complexes with the drug molecule.[3][8]Generally low toxicity. Can improve stability of the drug.Can be more expensive. May not be effective for all molecules.
Solid Dispersion Disperses the drug in a hydrophilic solid carrier.[2][7]Can enhance dissolution rate and apparent solubility.Requires more complex formulation development.
pH Adjustment Ionizes the drug molecule, increasing its interaction with water.[2][6]Simple and cost-effective.Only applicable to ionizable compounds. The required pH may not be compatible with the experimental system.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (e.g., DMSO)

This protocol describes a general method for preparing a stock solution of this compound using a co-solvent, which can then be diluted in an aqueous buffer for experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of DMSO to the tube to create a concentrated stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but check for thermal stability.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of DMSO is low and consistent across all samples, including a vehicle control.

Protocol 2: Solubilization of this compound using a Cyclodextrin (e.g., HP-β-CD)

This protocol outlines the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Sterile-filtering unit (e.g., 0.22 µm syringe filter)

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. The concentration will need to be optimized, but a starting point could be a 10-40% (w/v) solution.

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • After stirring, visually inspect the solution. If there is undissolved material, it can be removed by centrifugation and subsequent sterile filtration of the supernatant.

  • The concentration of the solubilized this compound in the final solution should be determined analytically (e.g., by HPLC-UV).

Visual Guides

experimental_workflow cluster_start Start: this compound Powder cluster_methods Solubilization Method Selection cluster_process Processing cluster_qc Quality Control cluster_end Final Stock Solution start Weigh this compound cosolvent Co-solvent (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin surfactant Surfactant (e.g., Tween 80) start->surfactant dissolve Dissolve/Complex cosolvent->dissolve cyclodextrin->dissolve surfactant->dissolve filter Sterile Filter (0.22 µm) dissolve->filter check_precipitation Check for Precipitation filter->check_precipitation determine_concentration Determine Concentration (e.g., HPLC) check_precipitation->determine_concentration end Ready for Experiment determine_concentration->end

Caption: Workflow for selecting and preparing a solubilized this compound stock solution.

solubilization_mechanisms cluster_this compound This compound cluster_micelle Surfactant Micelle cluster_cyclodextrin Cyclodextrin Complex This compound This compound (Hydrophobic) micelle Micelle cacalone_in_micelle Solubilized This compound This compound->cacalone_in_micelle Solubilization cyclodextrin Cyclodextrin cacalone_in_cd Inclusion Complex This compound->cacalone_in_cd Complexation micelle->cacalone_in_micelle Encapsulation surfactant Surfactant Monomers surfactant->micelle Aggregation cacalone_cd_label This compound

Caption: Mechanisms of solubilization by surfactant micelles and cyclodextrin inclusion.

References

Technical Support Center: Cacalone Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability testing of cacalone and the analysis of its degradation products. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available data on the specific stability testing and degradation products of this compound is limited. The following information is based on general principles of pharmaceutical stability testing and forced degradation studies, using the known chemical structure of this compound as a basis for hypothetical examples. The experimental conditions and results provided are illustrative and should be adapted based on specific experimental requirements and observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound with the molecular formula C₁₅H₁₈O₃[1][2]. Its chemical stability is a critical attribute that must be evaluated during drug development to ensure its safety, efficacy, and quality over time. Stability testing helps to determine the shelf-life of the drug substance and to identify the conditions under which it should be stored.

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and pathways.[2][3] These studies typically expose the drug substance to conditions more severe than accelerated stability testing. For this compound, the following conditions would be relevant:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80 °C).

  • Photodegradation: Exposing the drug substance to UV and visible light.

Q3: What analytical techniques are suitable for analyzing this compound and its degradation products?

A3: A stability-indicating analytical method is required to separate and quantify the active pharmaceutical ingredient (API) from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[4][5] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or ionic strength.
Column degradation.Use a new column or a different stationary phase.
No degradation observed under stress conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor, the temperature, or the duration of the study.
Complete degradation of the API. The stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of the study.
Mass balance is not within the acceptable range (e.g., 95-105%). Co-elution of degradation products with the API or other peaks.Optimize the chromatographic method to improve resolution.
Non-chromophoric degradation products.Use a mass detector (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD).
Volatile degradation products.Use appropriate sample handling and injection techniques to minimize loss.

Experimental Protocols

Forced Degradation Study Protocol (Hypothetical for this compound)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Heat the mixture at 60 °C for 24 hours.

    • Cool the solution and neutralize it with 1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize the solution with 1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80 °C for 48 hours.

    • Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL) to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis1 N HCl24 hours60 °C15%2
Base Hydrolysis1 N NaOH8 hoursRoom Temp40%3
Oxidation30% H₂O₂24 hoursRoom Temp25%2
ThermalSolid State48 hours80 °C5%1
PhotolysisUV/Vis LightPer ICH Q1BAmbient10%1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results and Evaluation stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 N HCl, 60°C) stock->acid base Base Hydrolysis (1 N NaOH, RT) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolysis (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknowns degradation_profile Degradation Profile hplc->degradation_profile pathway Degradation Pathway Elucidation lcms->pathway mass_balance Mass Balance Calculation degradation_profile->mass_balance

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_products Hypothetical Degradation Products This compound This compound (C15H18O3) dp1 DP-1 (Hydrolysis Product) This compound->dp1 Base Hydrolysis dp2 DP-2 (Oxidation Product) This compound->dp2 Oxidation dp3 DP-3 (Photolytic Product) This compound->dp3 Photolysis

Caption: Hypothetical degradation pathway of this compound under various stress conditions.

References

Technical Support Center: Optimizing HPLC Parameters for Cacalone Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Cacalone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound separation?

A1: For initial analysis of this compound and its epimers, a reversed-phase HPLC (RP-HPLC) method is recommended due to this compound's moderate hydrophobicity. A good starting point is a C18 column with a gradient elution using water and acetonitrile (B52724) (ACN), both with a small amount of acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q2: My this compound and epi-cacalone peaks are not separating. What should I do?

A2: The separation of diastereomers like this compound and epi-cacalone can be challenging. If you are not achieving baseline separation, consider the following optimization steps in order:

  • Decrease the gradient slope: A shallower gradient provides more time for the epimers to resolve.

  • Optimize the mobile phase composition: Vary the ratio of your aqueous and organic solvents. Sometimes, switching the organic modifier from acetonitrile to methanol (B129727), or using a combination, can alter selectivity.[1]

  • Adjust the column temperature: Lowering the temperature can sometimes enhance the separation of diastereomers.

  • Change the stationary phase: If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl or a C8 column, which offer different selectivities.

Q3: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the common causes?

A3: Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on this compound, causing tailing. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.

  • Inappropriate Injection Solvent: Dissolving your sample in a solvent much stronger than your initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing your column.

Q4: My retention times are shifting between injections. What could be the problem?

A4: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability. Degas your mobile phase and prime the pump.

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven.

Q5: Should I use a chiral column to separate this compound and epi-cacalone?

A5: While chiral columns are designed to separate enantiomers, they are not typically necessary for separating diastereomers like this compound and its epimers. Diastereomers have different physical properties and can often be separated on standard achiral columns (like C18) with careful method optimization.[2] A chiral column would be a more specialized and expensive option to explore if all other optimization strategies on achiral phases fail.

Troubleshooting Guides

Problem 1: No Peaks Detected
Possible Cause Troubleshooting Step
Incorrect Detector Wavelength Verify the UV maximum absorbance for this compound and set the detector accordingly.
No Sample Injected Check the autosampler for proper vial and needle alignment. Manually inject a standard to confirm system operation.
System Leak Inspect all fittings and connections for any signs of leakage.
Detector Lamp Failure Check the detector lamp status and replace if necessary.
Problem 2: Poor Resolution Between this compound and epi-Cacalone
Possible Cause Troubleshooting Step
Inadequate Separation on C18 Try a different stationary phase such as a Phenyl-Hexyl or a Cyano (CN) column to alter selectivity.
Mobile Phase Not Optimized Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or a ternary mixture (Water/ACN/MeOH).
Gradient is Too Steep Decrease the rate of change of the organic solvent in your gradient program.
High Temperature Reduce the column temperature in 5°C increments to see if resolution improves.
Problem 3: High Backpressure
Possible Cause Troubleshooting Step
Column Frit Blockage Backflush the column according to the manufacturer's instructions. If the pressure remains high, the frit may need to be replaced.
Sample Precipitation Ensure your sample is fully dissolved in the mobile phase. Filter samples before injection.
Tubing Blockage Disconnect the column and check the system pressure. If it remains high, check for blockages in the tubing or injector.
Buffer Precipitation If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the separation of this compound and its epimers. Optimization will likely be required.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or determined λmax)
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile

Data Presentation

Table 1: Hypothetical Retention Times for this compound and epi-Cacalone under Different Conditions
Method Column Mobile Phase B Gradient Retention Time (min) - this compound Retention Time (min) - epi-Cacalone Resolution (Rs)
A C18Acetonitrile50-80% B in 20 min12.512.81.2
B C18Methanol60-90% B in 20 min15.115.51.4
C Phenyl-HexylAcetonitrile50-80% B in 20 min11.812.31.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis problem Problem Encountered? (e.g., Poor Resolution, Peak Tailing) start->problem resolution_issue Poor Resolution problem->resolution_issue Yes peak_shape_issue Poor Peak Shape problem->peak_shape_issue retention_time_issue Retention Time Shift problem->retention_time_issue end Problem Resolved problem->end No optimize_gradient Adjust Gradient Slope resolution_issue->optimize_gradient check_overload Dilute Sample peak_shape_issue->check_overload equilibrate Increase Equilibration Time retention_time_issue->equilibrate change_mobile_phase Change Organic Modifier (ACN to MeOH) optimize_gradient->change_mobile_phase change_column Try Different Column (e.g., Phenyl-Hexyl) change_mobile_phase->change_column change_column->end add_modifier Add Acid to Mobile Phase check_overload->add_modifier check_solvent Match Injection Solvent to Mobile Phase add_modifier->check_solvent check_solvent->end prepare_fresh Prepare Fresh Mobile Phase equilibrate->prepare_fresh check_pump Degas Solvents & Prime Pump prepare_fresh->check_pump check_pump->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Cacalone_Separation_Optimization cluster_0 Primary Optimization cluster_1 Secondary Optimization start_method Starting Method: C18 Column ACN/Water Gradient adjust_gradient Adjust Gradient Slope start_method->adjust_gradient adjust_temp Optimize Temperature adjust_gradient->adjust_temp resolution_check Resolution > 1.5? adjust_temp->resolution_check change_solvent Change Organic Solvent (e.g., Methanol) change_column Change Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->resolution_check resolution_check->change_solvent No final_method Optimized Method resolution_check->final_method Yes

Caption: Decision tree for optimizing this compound and epi-cacalone separation.

References

Troubleshooting Cacalone synthesis reaction steps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Cacalone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

While a direct total synthesis of this compound is not extensively documented, a common and logical approach involves the synthesis of the precursor Cacalol, followed by its oxidation to yield this compound. The synthesis of Cacalol is well-established and typically involves the construction of a substituted tetralone core, followed by the formation of the furan (B31954) ring.

Q2: What are the critical stages in this compound synthesis where problems are most likely to occur?

The most challenging steps in the synthesis of this compound via a Cacalol intermediate are:

  • Friedel-Crafts Acylation/Alkylation: Formation of the tetralone core can be prone to issues with regioselectivity and catalyst activity.

  • Cyclization Reactions: The closure of the tetralone and furan rings can be sensitive to reaction conditions, potentially leading to low yields or side product formation.

  • Oxidation of Cacalol to this compound: This final step requires careful selection of the oxidizing agent and control of reaction conditions to avoid over-oxidation or degradation of the starting material.

Q3: Are there any specific safety precautions I should take during the synthesis?

Yes, several reagents used in this synthesis require careful handling:

  • Lewis Acids (e.g., AlCl₃, TiCl₄): These are moisture-sensitive and corrosive. Reactions should be carried out under anhydrous conditions and in a well-ventilated fume hood.

  • Organometallic Reagents (e.g., Grignard reagents, organolithiums): These are highly reactive and pyrophoric. Strict anhydrous and inert atmosphere techniques are necessary.

  • Oxidizing Agents: Many oxidizing agents are toxic and can react violently with organic materials. Use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Reaction for Tetralone Formation
Potential Cause Troubleshooting Steps
Poor Quality of Lewis Acid Catalyst Use a freshly opened bottle of the Lewis acid or purify it before use. Ensure the catalyst is not deactivated by moisture.
Inadequate Reaction Temperature Optimize the reaction temperature. Some Friedel-Crafts reactions require heating, while others need to be cooled to control selectivity.
Solvent Issues Ensure the solvent is anhydrous and compatible with the reaction. Nitrobenzene or carbon disulfide are common solvents for these reactions.
Substrate Deactivation If the aromatic ring is substituted with deactivating groups, the reaction may be sluggish. Consider using a more reactive derivative or a stronger Lewis acid.
Issue 2: Inefficient Cyclization to Form the Furan Ring
Potential Cause Troubleshooting Steps
Poor Leaving Group If the cyclization involves nucleophilic substitution, ensure a good leaving group is present on the side chain.
Steric Hindrance Steric hindrance around the reaction centers can impede cyclization. Consider using less bulky protecting groups or a different synthetic route.
Unfavorable Ring Strain The formation of strained rings can be thermodynamically unfavorable. Re-evaluate the synthetic strategy if this is a possibility.
Incorrect Reaction Conditions Optimize the base or acid catalyst, temperature, and reaction time.
Issue 3: Low Yield or Over-oxidation in the Cacalol to this compound Step

The oxidation of the phenolic hydroxyl group of Cacalol to the ketone of this compound is a critical step. Phenols can be oxidized to quinones using various reagents.[1][2][3]

Potential Cause Troubleshooting Steps
Incorrect Oxidizing Agent The choice of oxidizing agent is crucial. Mild oxidizing agents are preferred to prevent over-oxidation. Common reagents for this transformation include Fremy's salt ((KSO₃)₂NO) or chromic acid.[1]
Reaction Temperature Too High Oxidation reactions can be exothermic. Maintain a low and controlled temperature to minimize side reactions.
Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and quench the reaction once the starting material is consumed.
pH of the Reaction Medium The pH can significantly influence the rate and outcome of the oxidation. Buffer the reaction mixture if necessary.
Product Degradation Quinones can be unstable under certain conditions. Ensure the work-up procedure is mild and that the product is purified promptly.

Experimental Protocols

Key Experiment: Oxidation of Cacalol to this compound (General Procedure)

This is a generalized protocol based on common methods for the oxidation of phenols to quinones.[1][2][3] Specific conditions may need to be optimized for the Cacalol substrate.

  • Dissolution: Dissolve Cacalol in a suitable solvent such as acetone (B3395972) or acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add a solution of the oxidizing agent (e.g., a freshly prepared solution of chromic acid or Fremy's salt) dropwise to the stirred Cacalol solution.

  • Monitoring: Monitor the reaction progress by TLC. The disappearance of the Cacalol spot and the appearance of a new, more polar spot corresponding to this compound will indicate the reaction is proceeding.

  • Quenching: Once the reaction is complete, quench it by adding a reducing agent (e.g., sodium bisulfite solution) until the excess oxidizing agent is destroyed.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

Visualizations

Cacalone_Synthesis_Workflow cluster_start Starting Materials cluster_tetralone Tetralone Formation cluster_furan Furan Ring Formation cluster_oxidation Final Oxidation A Aromatic Precursor C Friedel-Crafts Reaction A->C B Acylating/Alkylating Agent B->C D Purification C->D Troubleshooting Point 1 E Side-chain Introduction D->E F Cyclization E->F G Cacalol Purification F->G Troubleshooting Point 2 H Oxidation of Cacalol G->H I This compound Purification H->I Troubleshooting Point 3 J This compound I->J

Caption: A logical workflow for the synthesis of this compound, highlighting key troubleshooting stages.

Troubleshooting_Logic Start Low Product Yield Check_SM Check Starting Material Purity Start->Check_SM Check_Cond Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Cond Check_Reagents Assess Reagent Activity Start->Check_Reagents Side_Rxns Analyze for Side Products (TLC/LC-MS) Start->Side_Rxns Purification_Loss Evaluate Purification Technique Start->Purification_Loss Optimize Optimize Conditions Check_SM->Optimize Check_Cond->Optimize Check_Reagents->Optimize Side_Rxns->Optimize Purification_Loss->Optimize

Caption: A decision tree for troubleshooting low-yield issues in this compound synthesis.

References

Minimizing batch-to-batch variability of Cacalone extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Cacalone extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch variability a concern?

This compound is a sesquiterpene natural product isolated from Psacalium decompositum (also known as Cacalia decomposita). It has demonstrated noteworthy anti-inflammatory and antioxidant properties, making it a compound of interest for further research and drug development.

Batch-to-batch variability refers to the differences in chemical composition and biological activity observed between different production lots of this compound extract. This inconsistency is a significant challenge as it can lead to irreproducible experimental results, compromise the efficacy and safety of potential therapeutic agents, and create obstacles for regulatory approval.

Q2: What are the primary sources of batch-to-batch variability in this compound extracts?

The variability in this compound extracts can stem from several factors, which can be broadly categorized as:

  • Raw Material Variability: This is often the most significant source of variation and includes:

    • Genetics and geographical origin of the plant: The chemical profile of Psacalium decompositum can vary based on its genetic makeup and the environmental conditions of its growth location.

    • Harvesting time and conditions: The concentration of this compound in the plant material can fluctuate with the seasons and the specific harvesting practices employed.

    • Post-harvest handling and storage: Improper drying, storage, and handling of the plant material can lead to degradation of this compound.

  • Extraction Process Parameters: The methodology used to extract this compound from the plant material is critical. Key parameters include:

    • Solvent selection: The type and polarity of the solvent will influence the extraction efficiency and the profile of co-extracted compounds.

    • Extraction temperature and duration: These parameters can affect the yield of this compound but can also lead to its degradation if not optimized.

    • Solid-to-solvent ratio: This ratio impacts the concentration gradient and, consequently, the extraction efficiency.

    • Particle size of the raw material: Finer grinding increases the surface area for extraction but can also lead to the extraction of undesirable compounds.

  • Post-Extraction Processing and Analysis:

    • Solvent removal: Inconsistent solvent evaporation can affect the final concentration of the extract.

    • Storage of the final extract: this compound extracts may be susceptible to degradation if not stored under appropriate conditions (e.g., temperature, light, and atmosphere).

    • Analytical methods: Variations in analytical procedures for quantification can introduce apparent variability between batches.

Troubleshooting Guides

Issue 1: Inconsistent Extraction Yield of this compound

Problem: You are observing significant differences in the final weight of the dried this compound extract from different batches, even when starting with the same amount of raw material.

Troubleshooting Workflow:

cluster_solutions Potential Solutions Start Inconsistent Yield Check_Raw_Material Verify Raw Material Consistency Start->Check_Raw_Material Check_Grinding Standardize Particle Size Check_Raw_Material->Check_Grinding Material OK Sol_Raw_Material Source from a single, certified supplier. Establish quality control for incoming material. Check_Raw_Material->Sol_Raw_Material Check_Extraction_Params Review Extraction Parameters Check_Grinding->Check_Extraction_Params Grinding OK Sol_Grinding Use a standardized grinding protocol and sieve to a consistent particle size. Check_Grinding->Sol_Grinding Check_Solvent_Removal Evaluate Solvent Removal Check_Extraction_Params->Check_Solvent_Removal Parameters OK Sol_Extraction_Params Strictly control solvent volume, temperature, and extraction time. Check_Extraction_Params->Sol_Extraction_Params Consistent_Yield Consistent Yield Achieved Check_Solvent_Removal->Consistent_Yield Process OK Sol_Solvent_Removal Calibrate and maintain solvent removal equipment. Standardize the endpoint for dryness. Check_Solvent_Removal->Sol_Solvent_Removal

Caption: Troubleshooting workflow for inconsistent extraction yield.

Detailed Steps & Solutions:

  • Verify Raw Material Consistency:

    • Question: Are you using plant material from the same supplier and lot for each extraction?

    • Solution: Source Psacalium decompositum from a single, reputable supplier. If possible, obtain a certificate of analysis for each batch of raw material. Perform macroscopic and microscopic identification to ensure the correct plant species is being used.

  • Standardize Particle Size:

    • Question: Is the raw material ground to a consistent particle size before each extraction?

    • Solution: Implement a standard operating procedure (SOP) for grinding the plant material. Use a mechanical grinder for a defined period and then sieve the powder to obtain a uniform particle size range (e.g., 0.5-1.0 mm).

  • Review Extraction Parameters:

    • Question: Are the solvent-to-solid ratio, extraction temperature, and duration strictly controlled for each batch?

    • Solution: Use calibrated equipment to measure solvent volume and raw material weight accurately. Employ a temperature-controlled water bath or heating mantle to maintain a consistent extraction temperature. Use a timer to ensure a fixed extraction duration for all batches.

  • Evaluate Solvent Removal:

    • Question: Is the solvent removal process consistent across batches?

    • Solution: Use a rotary evaporator with a controlled temperature and vacuum. Define a clear endpoint for solvent removal, such as reaching a constant weight.

Quantitative Data Summary: Effect of Extraction Parameters on this compound Yield (Illustrative Data)

ParameterCondition 1Yield (%)Condition 2Yield (%)
Solvent Hexane2.5Ethanol4.1
Temperature 25°C3.250°C4.5
Time 2 hours3.86 hours4.3
Particle Size > 2 mm2.1< 1 mm4.0
Solid:Solvent 1:103.51:204.2

Note: This table presents illustrative data based on typical trends in natural product extraction. Actual results may vary.

Issue 2: Variable this compound Purity and Inconsistent Biological Activity

Problem: Chromatographic analysis (e.g., HPLC) shows significant differences in the this compound peak area relative to other components, and/or in vitro/in vivo assays show inconsistent biological effects between batches.

Troubleshooting Workflow:

cluster_solutions Potential Solutions Start Inconsistent Purity/ Activity Check_Extraction_Selectivity Review Extraction Solvent Start->Check_Extraction_Selectivity Check_Degradation Investigate Potential Degradation Check_Extraction_Selectivity->Check_Degradation Solvent OK Sol_Extraction_Selectivity Optimize solvent polarity to maximize this compound extraction while minimizing impurities. Check_Extraction_Selectivity->Sol_Extraction_Selectivity Check_Analytical_Method Validate Analytical Method Check_Degradation->Check_Analytical_Method No Degradation Sol_Degradation Conduct stability studies. Control temperature and light exposure during extraction and storage. Check_Degradation->Sol_Degradation Consistent_Product Consistent Purity & Activity Achieved Check_Analytical_Method->Consistent_Product Method Validated Sol_Analytical_Method Develop and validate a stability-indicating HPLC or LC-MS method. Check_Analytical_Method->Sol_Analytical_Method cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_pathway NF-κB Signaling Pathway Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits cluster_stress Oxidative Stress cluster_pathway Nrf2 Antioxidant Pathway ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes Activates This compound This compound This compound->Keap1 May Induce Conformational Change

Technical Support Center: Cacalone Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference from compounds like Cacalone in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in HTS assays?

A: this compound is a hypothetical compound representative of a class of molecules known as Pan-Assay Interference Compounds (PAINS).[1] These compounds are frequent hitters in HTS campaigns and can produce false-positive results through various mechanisms not related to specific target engagement.[1][2] The concern is that these "bad actors" can lead to a significant waste of time and resources by advancing compounds that lack genuine, specific biological activity.

Q2: What are the common mechanisms of this compound interference?

A: this compound, as a PAIN, can interfere with assays through several mechanisms:

  • Redox Cycling: Some chemical motifs, like ortho-quinones, can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide.[3][4] This can disrupt assay signaling, particularly in assays with redox-sensitive components.[2]

  • Compound Aggregation: At certain concentrations, this compound may form aggregates that nonspecifically sequester and denature proteins, leading to inhibition that is not due to specific binding.[5][6] This is a very common cause of false positives in HTS.[6]

  • Fluorescence Interference: If this compound is fluorescent, it can directly interfere with fluorescence-based assay readouts, leading to either false-positive or false-negative results.[1][7]

  • Covalent Modification: this compound might contain reactive electrophilic groups that can covalently and non-selectively modify proteins, altering their function.

  • Chelation: Certain functionalities in this compound could chelate metal ions that are essential for enzyme function or assay detection, leading to apparent inhibition.[1]

Q3: How can I identify if this compound is interfering in my assay?

A: Several experimental and computational approaches can help identify interference:

  • Computational Filtering: Use computational filters to check if this compound's chemical structure contains known PAINS motifs.

  • Assay Target Dilution: Genuine inhibitors should show a response that is dependent on the target concentration, whereas non-specific inhibitors like aggregators often do not.

  • Time-Dependence of Inhibition: The onset of inhibition by this compound might be time-dependent, which can be a characteristic of reactive compounds or aggregators.

  • Counter-Screens: Perform specific counter-screens to test for common interference mechanisms (see Troubleshooting Guides below).

  • Orthogonal Assays: Confirm hits in a secondary assay that uses a different detection technology to rule out technology-specific interference.[7]

Troubleshooting Guides

Problem 1: this compound shows potent activity, but the dose-response curve is steep and has a high Hill slope.

This is often characteristic of compound aggregation.

Troubleshooting Steps:

  • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[6] Aggregation-based inhibition is often attenuated by detergents.

  • Dynamic Light Scattering (DLS): Use DLS to directly observe if this compound forms particles at the concentrations used in the assay.[6]

  • Centrifugation: For cell-based assays, centrifuging the media after adding this compound can pellet aggregates. If the activity is reduced after centrifugation, aggregation is likely.[6]

Problem 2: this compound is active in a redox-sensitive assay (e.g., using a luciferase reporter).

This compound may be a redox-cycling compound.

Troubleshooting Steps:

  • Redox-Cycling Assay: Use a specific assay to detect redox cycling, such as monitoring the consumption of a reducing agent like dithiothreitol (B142953) (DTT) or using a reporter like resazurin.

  • Include Scavengers: Add antioxidants or ROS scavengers (e.g., N-acetylcysteine) to the assay. A significant reduction in this compound's activity suggests a redox-mediated mechanism.

  • Test in a Redox-Insensitive Assay: If possible, validate the hit in an orthogonal assay that does not rely on redox-sensitive reagents.

Problem 3: this compound activity is inconsistent and irreproducible.

This could be due to compound instability or reactivity.

Troubleshooting Steps:

  • Purity and Stability Analysis: Check the purity of the this compound sample using methods like HPLC-MS. Assess its stability in the assay buffer over the incubation period.

  • Pre-incubation Test: Pre-incubate this compound in the assay buffer for the duration of the assay and then add the target. A loss of activity suggests the compound is degrading. Conversely, an increase in potency might suggest the formation of a more active species.

Quantitative Data Summary

The following tables summarize hypothetical data for this compound in various assays to illustrate how interference can manifest.

Table 1: this compound Activity in Different Assay Formats

Assay TypeTargetIC50 (µM)Hill SlopeNotes
Fluorescence PolarizationKinase A2.52.8Steep curve
Luciferase-basedProtease B1.81.2
FRETGPCR C5.11.1

Table 2: Effect of Detergent and DTT on this compound IC50

Assay ConditionTargetIC50 (µM)Fold ShiftInterpretation
Standard BufferKinase A2.5-Baseline
+ 0.05% Triton X-100Kinase A> 50> 20Suggests aggregation
Standard BufferProtease B1.8-Baseline
+ 1 mM DTTProtease B25.614.2Suggests redox activity

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of a compound is due to aggregation.

Methodology:

  • Prepare two sets of dose-response curves for the test compound (e.g., this compound).

  • For the first set, use the standard assay buffer.

  • For the second set, supplement the assay buffer with a final concentration of 0.01% (v/v) Triton X-100.

  • Run the assay and determine the IC50 values for both conditions.

  • Interpretation: A significant rightward shift (>10-fold) in the IC50 in the presence of detergent is a strong indicator of aggregation-based inhibition.

Protocol 2: Redox Cycling Counter-Screen using a Catalase Release Assay

Objective: To detect if a compound undergoes redox cycling and produces hydrogen peroxide.

Methodology:

  • Prepare a reaction mixture containing the test compound, a reducing agent (e.g., 100 µM DTT), and horseradish peroxidase (HRP) in a suitable buffer.

  • Add a colorimetric HRP substrate (e.g., Amplex Red).

  • Incubate at room temperature and monitor the change in absorbance or fluorescence over time.

  • A compound that redox cycles will generate H2O2, which is used by HRP to oxidize the substrate, resulting in a signal change.

  • Include a positive control (e.g., a known redox cycler like menadione) and a negative control (vehicle).

Visualizations

Interference_Troubleshooting_Workflow Start Initial Hit from HTS Check_PAINS Computational Check for PAINS Substructures Start->Check_PAINS Is_PAIN PAINS Motif Found? Check_PAINS->Is_PAIN Detergent_Test Run Assay with 0.01% Triton X-100 Is_Aggregator IC50 Shift > 10-fold? Detergent_Test->Is_Aggregator Redox_Test Perform Redox Cycling Counter-Screen Is_Redox Redox Activity Detected? Redox_Test->Is_Redox Orthogonal_Assay Confirm with Orthogonal Assay Is_Confirmed Activity Confirmed? Orthogonal_Assay->Is_Confirmed Is_PAIN->Detergent_Test No Flag_Interference Flag as Interference Compound Is_PAIN->Flag_Interference Yes Is_Aggregator->Redox_Test No Is_Aggregator->Flag_Interference Yes Is_Redox->Orthogonal_Assay No Is_Redox->Flag_Interference Yes Is_Confirmed->Flag_Interference No Valid_Hit Proceed with Validated Hit Is_Confirmed->Valid_Hit Yes

Caption: A workflow for troubleshooting potential assay interference.

Redox_Cycling_Pathway This compound This compound (Quinone) Cacalone_Reduced This compound (Semiquinone radical) This compound->Cacalone_Reduced e- O2 O2 Cacalone_Reduced->O2 Reduces Cellular_Reductase Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Cellular_Reductase->this compound Reduces NADP NADP+ Cellular_Reductase->NADP Uses NADPH NADPH NADPH NADPH->NADP Superoxide O2•− (Superoxide) O2->Superoxide e- H2O2 H2O2 (Hydrogen Peroxide) Superoxide->H2O2 2H+ SOD Superoxide Dismutase (SOD) SOD->H2O2 Catalyzes Assay_Interference Assay Interference (e.g., oxidation of reagents) H2O2->Assay_Interference Causes

Caption: The signaling pathway of redox cycling interference.

References

Enhancing Cacalone NMR Signal Resolution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of cacalone, a sesquiterpene natural product. The information is designed to help researchers enhance the resolution of this compound NMR signals for accurate structure elucidation and characterization.

Troubleshooting Guide

This guide addresses specific issues that may arise during your NMR experiments with this compound and similar sesquiterpenoids.

Issue Potential Cause Recommended Solution
Poor Signal Resolution and Overlapping Peaks - Sample concentration is too high or too low.- Poor shimming of the magnetic field.- Inappropriate solvent selection.- Inherent complexity of the this compound structure leading to signal crowding.- Optimize Sample Concentration: Prepare several samples at different concentrations to find the optimal balance between signal-to-noise and resolution.- Improve Shimming: Carefully shim the magnetic field to improve its homogeneity. Automated shimming routines are often a good starting point, followed by manual adjustments.- Solvent Selection: Rerun the sample in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4) as changes in solvent can induce differential chemical shifts, potentially resolving overlapping signals.[1]
Broad or Distorted Peak Shapes - Presence of paramagnetic impurities.- Sample degradation.- Inhomogeneous sample (e.g., due to poor solubility).- Sample Purity: Ensure the sample is free from paramagnetic metals. If necessary, purify the sample again using appropriate chromatographic techniques.- Check for Degradation: Acquire a fresh spectrum of a newly prepared sample to rule out degradation.- Ensure Complete Dissolution: Make sure the this compound is fully dissolved in the NMR solvent. Gentle warming or sonication may aid dissolution.
Difficulty in Assigning Specific Protons and Carbons - Signal overlap in 1D spectra.- Lack of clear coupling patterns.- Utilize 2D NMR Techniques: Employ a suite of 2D NMR experiments to resolve ambiguities: - COSY (Correlation Spectroscopy): To identify proton-proton couplings.[2] - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.[2] - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[2] - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.[2]
Low Signal-to-Noise Ratio - Insufficient sample amount.- Suboptimal NMR probe tuning.- Incorrect acquisition parameters.- Increase Number of Scans: Acquire more scans to improve the signal-to-noise ratio.- Use a Cryoprobe: If available, a cryoprobe will significantly enhance sensitivity.- Optimize Acquisition Parameters: Ensure parameters like the relaxation delay (d1) are appropriately set to allow for full relaxation of the nuclei between scans.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The following table summarizes the reported 1H and 13C NMR chemical shifts for this compound in CDCl3. These values can serve as a reference for your own experiments.

Carbon No.13C Chemical Shift (ppm)1H Chemical Shift (ppm) (Multiplicity, J in Hz)
130.52.15 (m), 1.95 (m)
223.32.50 (m), 2.40 (m)
338.03.10 (m)
4141.0-
5126.5-
629.52.65 (m), 2.35 (m)
7120.9-
8144.5-
9119.57.10 (s)
10148.2-
11137.8-
128.82.10 (s)
1318.51.25 (d, 7.0)
14208.1-
15193.5-

Data sourced from J. Nat. Prod. 1999, 62, 1088-1092.[1]

Q2: My 1H NMR spectrum of this compound is very crowded in the aliphatic region. How can I better resolve these signals?

A2: Signal crowding in the aliphatic region is common for sesquiterpenoids. To address this, consider the following:

  • Higher Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will provide better signal dispersion.

  • 2D NMR: As mentioned in the troubleshooting guide, 2D NMR experiments like COSY and HSQC are invaluable for resolving overlapping signals by spreading them into a second dimension.[2]

  • Selective 1D Experiments: Techniques like 1D TOCSY can be used to selectively excite a specific proton and observe its entire spin system, helping to trace connectivities even in crowded regions.

Q3: How can I confirm the stereochemistry of my isolated this compound?

A3: The stereochemistry of this compound can be determined using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These techniques detect through-space interactions between protons that are close to each other, providing information about the relative configuration of stereocenters. For this compound and its epimers, ROESY data combined with analysis of 3J H-H coupling constants and molecular mechanics calculations have been used to assign the relative stereochemistry.[1]

Experimental Protocols

General Protocol for NMR Analysis of this compound

This protocol outlines the standard procedure for preparing a this compound sample and acquiring a comprehensive set of NMR data for structure elucidation.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl3) in a clean, dry NMR tube. CDCl3 is the most commonly reported solvent for this compound NMR.[1]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton (¹H) NMR spectrum to assess the overall purity and complexity of the sample.

    • Acquire a 1D carbon (¹³C) NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) should also be performed to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire the following 2D NMR spectra:

      • COSY: To establish ¹H-¹H correlations.

      • HSQC or HMQC: To determine one-bond ¹H-¹³C correlations.

      • HMBC: To establish long-range ¹H-¹³C correlations (2-3 bonds).

      • NOESY or ROESY: To determine through-space ¹H-¹H correlations for stereochemical analysis.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin, etc.). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the 2D spectra to build up the molecular structure of this compound by connecting the spin systems and fragments identified from the 1D spectra.

Visualizations

Logical Workflow for Troubleshooting Poor NMR Resolution

troubleshooting_workflow start Poor Resolution/ Overlapping Signals check_sample Check Sample Concentration & Purity start->check_sample resample Prepare New Sample at Optimal Concentration check_sample->resample If concentration is not optimal or purity is questionable re_shim Re-shim the Magnetic Field check_sample->re_shim If sample is OK resample->re_shim change_solvent Acquire Spectrum in Different Solvent (e.g., Benzene-d6) re_shim->change_solvent If resolution is still poor acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, etc.) re_shim->acquire_2d If resolution improves but assignments are difficult change_solvent->acquire_2d If overlap persists resolved Signals Resolved change_solvent->resolved If signals are resolved analyze_2d Analyze 2D Data for Structure Confirmation acquire_2d->analyze_2d analyze_2d->resolved

Caption: Troubleshooting workflow for poor NMR signal resolution.

Experimental Workflow for this compound Structure Elucidation

experimental_workflow start Purified this compound Sample prep_sample Sample Preparation (Dissolve in CDCl3) start->prep_sample acquire_1d 1D NMR Acquisition (1H, 13C, DEPT) prep_sample->acquire_1d analyze_1d Initial Analysis of 1D Spectra (Functional Groups, Proton Count) acquire_1d->analyze_1d acquire_2d 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) analyze_1d->acquire_2d If structure is not fully determined assign_correlations Assign 2D Correlations acquire_2d->assign_correlations build_structure Assemble Molecular Structure assign_correlations->build_structure stereo_analysis Stereochemical Analysis (NOESY/ROESY) build_structure->stereo_analysis final_structure Complete Structure of this compound stereo_analysis->final_structure

Caption: Standard experimental workflow for this compound NMR analysis.

References

Cell culture contamination in Cacalone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cacalone Experiments

A Note on "this compound": The term "this compound" is not recognized as a standard compound or reagent in scientific literature. This guide addresses common cell culture contamination issues that may arise during experiments with any novel compound, using "this compound" as a placeholder. The principles and troubleshooting steps described are broadly applicable to cell culture-based research in drug development.

Frequently Asked Questions (FAQs)

Q1: After adding this compound to my culture, the medium turned cloudy and yellow overnight. What happened?

This is a classic sign of bacterial contamination. Bacteria multiply rapidly in nutrient-rich culture media, leading to visible turbidity (cloudiness).[1] Their metabolic processes often produce acidic byproducts, causing the phenol (B47542) red pH indicator in the medium to change from red to yellow.[2]

Q2: What are the most common types of contaminants I should look for?

The most common biological contaminants in cell culture are bacteria, fungi (including yeasts and molds), and mycoplasma.[3][4][5] It's also possible to have chemical contaminants (like endotoxins or impurities in reagents) or cross-contamination from other cell lines.[3][6]

Q3: I see small, floating, fuzzy-looking spots in my culture flask. What could this be?

Fuzzy, mat-like growths, which can appear whiteish, grey, or black, are characteristic of mold (a type of fungus).[7][8] Under a microscope, you would see thin, interconnected filaments called hyphae.[3][9] Mold contamination may not cause an immediate pH change, but the medium can become more alkaline (pink) in later stages.[3][10][11]

Q4: My cells are growing poorly and look unhealthy after treatment with this compound, but the medium is clear. What's the issue?

This could indicate a mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall and are a common, insidious contaminant.[6][12][13] They typically do not cause the medium to become turbid or change its pH, making them invisible to the naked eye.[12][14] However, they significantly impact cell health by competing for nutrients and altering cellular metabolism, which can slow growth, change morphology, and ultimately invalidate experimental results.[6][12][15][16]

Q5: How can I confirm if my cultures are contaminated with mycoplasma?

Since mycoplasma is not visible with a standard light microscope, you must use specific detection methods.[12][17] The most common and reliable techniques are:

  • PCR (Polymerase Chain Reaction): A highly sensitive and rapid method that detects mycoplasma DNA.[9][18]

  • DNA Staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. When viewed under a fluorescence microscope, mycoplasma contamination appears as small fluorescent dots outside the cell nuclei.[5]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Detects mycoplasma antigens.[5][9]

Q6: Could the this compound stock solution itself be the source of contamination?

Yes, any non-sterile reagent can introduce contamination.[4][6] It is crucial to ensure that all solutions, including your experimental compound, are sterile. If you suspect the this compound stock is contaminated, you should perform a sterility test by adding a small amount to a culture medium without cells and incubating it for several days to see if any microbial growth occurs.[6]

Q7: What is the first thing I should do if I find a contaminated culture?

Immediately isolate the contaminated flask(s) to prevent cross-contamination to other cultures.[19] Discard the contaminated cultures, preferably by autoclaving. Then, thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[2]

Troubleshooting Guides

Guide 1: Identifying the Type of Contamination

Use the following table to help identify the likely contaminant based on macroscopic and microscopic observations.

Observation Bacteria Yeast Mold (Fungus) Mycoplasma
Media Appearance Becomes uniformly cloudy/turbid, often overnight.[1]Becomes turbid in later stages.[3][20]Generally clear in early stages; may have visible floating clumps or "fuzz balls".[7][11]Remains clear.[12][15]
pH Change (Phenol Red) Rapid shift to acidic (yellow).[2]Little change initially; may become slightly alkaline/pink later.[3][5][20]Little change initially; may become alkaline/pink later.[3][10]Typically no change.[16][19]
Microscopic View (400x) Small, distinct shapes (rods or spheres), may be motile.[2][17]Individual spherical or ovoid particles, larger than bacteria, may show budding.[3][17][20]Thin, multicellular filaments (hyphae).[3][7][9]Not visible with a standard light microscope.[15][17]
Guide 2: Immediate Actions for a Contamination Event

If contamination is suspected, follow this logical workflow to contain and manage the incident.

A Contamination Suspected (e.g., cloudy media, unhealthy cells) B 1. Isolate Affected Culture(s) Immediately move to a designated quarantine area or discard. A->B H 7. Test for Mycoplasma If cells are unhealthy but media is clear, perform a mycoplasma test. A->H Media is clear? C 2. Examine Microscopically Identify morphology (bacteria, yeast, mold). B->C D 3. Discard Contaminated Materials Autoclave all contaminated flasks, media, and pipettes. C->D E 4. Decontaminate Workspace Thoroughly clean biosafety cabinet, incubator, and equipment with 70% ethanol (B145695) and disinfectant. D->E F 5. Check Other Cultures Carefully inspect all other cultures that were in the same incubator or handled in the same session. E->F G 6. Review Aseptic Technique Identify and correct potential breaches in protocol. F->G

Caption: Workflow for managing a contamination event.

Experimental Protocols

Protocol 1: Sterility Testing of "this compound" Stock Solution

This protocol determines if your experimental compound solution is a source of contamination.

Materials:

  • "this compound" stock solution

  • Sterile cell culture medium (e.g., DMEM) containing serum but no antibiotics

  • Sterile culture vessel (e.g., T-25 flask or 6-well plate)

  • Sterile pipettes

  • Incubator (37°C, 5% CO₂)

Methodology:

  • In a biosafety cabinet, add 5 mL of sterile culture medium to a T-25 flask or 2 mL to a well of a 6-well plate.

  • Aseptically add a small volume of the "this compound" stock solution to the medium. Use a volume equivalent to what you would use in your experiments.

  • As a negative control, prepare a separate flask/well with only the sterile culture medium.

  • Incubate the vessels at 37°C for 3-5 days.

  • Check daily for any signs of contamination:

    • Macroscopic: Look for cloudiness (turbidity) or color changes.

    • Microscopic: Examine a small aliquot of the medium under a microscope for the presence of bacteria, yeast, or mold.

  • If microbial growth is observed in the flask containing this compound but not in the negative control, the stock solution is contaminated and should be discarded or filter-sterilized (using a 0.22 µm filter) if the compound is compatible.

Protocol 2: PCR-Based Mycoplasma Detection

This is a sensitive method to detect mycoplasma contamination in cell cultures.

Materials:

  • Cell culture supernatant (1 mL)

  • Mycoplasma PCR detection kit (commercial kits are recommended)

  • Microcentrifuge

  • PCR thermocycler

  • Gel electrophoresis equipment

Methodology:

  • Collect 1 mL of supernatant from a confluent cell culture flask (ideally cultured without antibiotics for several passages).

  • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells, then transfer the supernatant to a new tube.

  • Centrifuge at 13,000 x g for 10 minutes to pellet potential mycoplasma.

  • Discard the supernatant and use the pellet for DNA extraction, following the instructions provided with your chosen PCR detection kit. The kit will contain primers specific to the highly conserved 16S rRNA gene region of mycoplasma species.[18]

  • Perform the PCR amplification using the extracted DNA as a template. The kit will provide a positive control (mycoplasma DNA) and a negative control (water).

  • Analyze the PCR products via agarose (B213101) gel electrophoresis. The presence of a band of the correct size in your sample lane indicates a positive result for mycoplasma contamination.

Aseptic Technique and Prevention

Strict adherence to aseptic technique is the most critical factor in preventing contamination.[21]

cluster_0 Preparation cluster_1 Execution cluster_2 Cleanup A1 Wear PPE (Lab coat, gloves) A2 Prepare Biosafety Cabinet (BSC) - Turn on fan 10 min prior - Disinfect surface with 70% ethanol A3 Disinfect All Items Spray bottles, flasks, and equipment with 70% ethanol before placing in BSC B1 Minimize Movement Work deliberately to avoid disrupting airflow A3->B1 B2 Handle Reagents Aseptically - Do not touch bottle necks - Use sterile pipettes for each reagent B3 Add this compound to Medium Pipette this compound into the culture medium, not directly onto cells. B4 Incubate and Observe Return culture to incubator and monitor daily. C1 Secure All Containers Close media bottles and flasks tightly B4->C1 C2 Discard Waste Properly Dispose of used pipettes and materials in biohazard waste C3 Disinfect BSC Wipe down all surfaces again with 70% ethanol

Caption: Workflow for aseptic addition of a new compound.

References

Technical Support Center: Addressing Poor Bioavailability of Cacalone in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Cacalone is a specific sesquiterpene lactone for which detailed public data on in vivo bioavailability and pharmacokinetics is limited. The following technical support guide is based on established methodologies and data from structurally related sesquiterpene lactones and other poorly soluble natural products. The experimental protocols and data provided should be considered as a starting point for developing a robust strategy for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low efficacy despite promising in vitro results. Could this be a bioavailability issue?

A1: Yes, this is a common challenge with sesquiterpene lactones like this compound. These compounds are often lipophilic (fat-soluble) and have poor aqueous solubility, which significantly limits their absorption from the gastrointestinal tract after oral administration.[1] This poor absorption leads to low plasma concentrations and consequently, reduced therapeutic effect at the target site.

Q2: What are the primary factors contributing to the poor bioavailability of this compound?

A2: The primary factors include:

  • Low Aqueous Solubility: this compound's chemical structure likely makes it difficult to dissolve in the aqueous environment of the gut.

  • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it can be extensively metabolized by enzymes like Cytochrome P450s before it reaches systemic circulation.[2]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the gut lumen, further reducing its net absorption.[2]

Q3: What are the initial steps I should take to investigate the bioavailability of my this compound formulation?

A3: A stepwise approach is recommended:

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and identify potential efflux transporter interactions.

  • In Vivo Pharmacokinetic (PK) Pilot Study: Conduct a pilot PK study in an animal model (e.g., mice or rats) using a simple formulation to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve).

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing for in vivo administration.
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound. Use a co-solvent system. A common starting point is a mixture of DMSO and Cremophor® EL (or a similar surfactant) followed by dilution in saline or water.[3]A clear and stable solution suitable for injection.
Incorrect solvent ratio. Systematically vary the ratio of the co-solvents and the final dilution factor.Optimization of the formulation to maintain this compound in solution at the desired concentration.
Compound instability at formulation pH. Assess the stability of this compound at different pH values. Adjust the pH of the final formulation if necessary.A stable formulation with minimal degradation of this compound.
Issue 2: Low and variable plasma concentrations of this compound in animal studies.
Potential Cause Troubleshooting Step Expected Outcome
Low oral absorption. Develop an enabling formulation such as a nanoformulation (e.g., lipid-based nanoparticles, solid lipid nanoparticles) or an amorphous solid dispersion.[4]Increased surface area and dissolution rate, leading to improved absorption and higher plasma concentrations.
Significant first-pass metabolism. Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum CYP450 inhibitor, if ethically permissible in the study design). Note: This is for investigational purposes and requires careful consideration of potential drug-drug interactions.Increased systemic exposure (AUC) of this compound.
Efflux transporter activity. Evaluate this compound as a substrate for efflux transporters like P-gp using in vitro models. If it is a substrate, formulation strategies that can inhibit these transporters (e.g., using specific excipients) could be explored.Reduced efflux and increased net absorption of this compound.

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of Poorly Soluble Compounds with Different Formulations

CompoundFormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Corallopyronin ANeat DrugBALB/c MiceLow/Undetectable--<1[5]
Corallopyronin AAmorphous Solid Dispersion (Povidone)BALB/c Mice250 ± 1002800 ± 300~10[5]
Carvedilol (B1668590)Commercial TabletRats150 ± 5041200 ± 40025-35[6]
CarvedilolMixed MicellesRats450 ± 15023180 ± 900Increased 2.65-fold[6]
FormononetinFree FormRats200 ± 500.5500 ± 10021.8[7]
Ononin (Formononetin Glycoside)Free FormRats50 ± 101150 ± 407.3[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for In Vivo (IV) Administration

This protocol is adapted from a method for another poorly soluble compound, Taccalonolide A.[3]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Cremophor® EL (Kolliphor® EL), sterile

  • Sterile 0.9% Saline

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • Prepare a 1:1 (v/v) mixture of DMSO and Cremophor® EL.

    • Dissolve the this compound powder in the DMSO:Cremophor® EL mixture to achieve a final concentration of 10 mg/mL.

    • Vortex or sonicate briefly until the powder is completely dissolved and the solution is clear. This stock solution can be stored at -20°C for short-term use.

  • Working Solution Preparation (for injection):

    • On the day of injection, thaw the stock solution at room temperature.

    • Dilute the stock solution with sterile 0.9% saline to the desired final concentration for dosing. For example, to prepare a 1 mg/mL working solution, dilute 100 µL of the 10 mg/mL stock solution with 900 µL of saline.

    • Visually inspect the final solution for any signs of precipitation before administration.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay to assess intestinal drug absorption.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by testing the permeability of a fluorescent marker with low permeability, such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test solution of this compound (dissolved in HBSS, typically with a small percentage of a co-solvent like DMSO) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • Also, take a sample from the apical compartment at the beginning and end of the experiment.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the insert.

      • C0 is the initial concentration of the drug in the donor compartment.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation problem Poor in vivo efficacy of this compound solubility Solubility Assessment problem->solubility caco2 Caco-2 Permeability Assay problem->caco2 pilot_pk Pilot PK Study problem->pilot_pk co_solvent Co-solvent System solubility->co_solvent nano Nanoformulation (e.g., Lipid Nanoparticles) caco2->nano asd Amorphous Solid Dispersion pilot_pk->asd pk_study Definitive PK Study co_solvent->pk_study nano->pk_study asd->pk_study efficacy_study Efficacy Study pk_study->efficacy_study signaling_pathway cluster_nfkb NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimulus->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Pro-inflammatory Gene Transcription nucleus->gene induces This compound This compound (Sesquiterpene Lactone) This compound->ikk inhibits

References

Technical Support Center: Refining Alfaxalone Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using alfaxalone (B1662665) in animal studies. All quantitative data is summarized for easy comparison, and detailed methodologies for key experimental considerations are provided.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for alfaxalone?

A1: Alfaxalone is a neuroactive steroid that functions as a general anesthetic.[1] Its primary mechanism involves the modulation of chloride ion transport in neuronal cell membranes by binding to GABA-A (gamma-aminobutyric acid) cell surface receptors.[2] This enhances the inhibitory effects of GABA, leading to hyperpolarization of the postsynaptic membrane and subsequent neural depression and muscle relaxation.[3][4] At low concentrations, alfaxalone positively modulates the chloride current, while at higher concentrations, it can act as a direct agonist of the GABA-A receptor.[1][3]

Q2: What are the recommended routes of administration for alfaxalone in laboratory animals?

A2: While the FDA-approved route for the preserved formulation is intravenous (IV), alfaxalone has been effectively and safely administered via intramuscular (IM) and intraperitoneal (IP) routes in various laboratory animal species.[2][4]

Q3: Are there species- or strain-specific differences in the response to alfaxalone?

A3: Yes, significant differences have been observed. For example, C57BL/6J mice have shown greater sensitivity to alfaxalone than outbred CD1 mice, resulting in a longer duration of anesthesia at the same dose.[4][5] Sex-associated differences have also been reported, with female rats and mice sometimes exhibiting longer periods of sedation or anesthesia compared to males at the same dosage.[4][6]

Q4: Can alfaxalone be used for continuous infusion?

A4: Yes, alfaxalone can be used for the maintenance of anesthesia via a constant rate infusion (CRI), which is particularly useful for procedures lasting under 30 minutes.[1]

Troubleshooting Guide

Issue 1: Unexpected Animal Mortality During or After Alfaxalone Administration

  • Possible Cause: Anesthetic overdose, especially when administered as a rapid IV bolus, can lead to cardiorespiratory depression, including hypotension, apnea (B1277953), and hypoxia, which may result in death.[7] In some studies with mice, higher doses of alfaxalone combined with xylazine (B1663881) resulted in intraoperative mortality.[5]

  • Troubleshooting Steps:

    • Review Dosage Calculations: Double-check all dosage calculations to ensure accuracy for the specific species and individual animal weight.

    • Slow Administration: Administer IV alfaxalone slowly, over approximately 60 seconds, and titrate to effect rather than delivering the entire calculated dose as a single rapid bolus.[2]

    • Cardiorespiratory Monitoring: Continuously monitor heart rate, respiratory rate, and oxygen saturation. Be prepared to provide respiratory support and oxygen supplementation.[7]

    • Dose Adjustment with Premedication: Be aware that premedication with sedatives or analgesics can significantly reduce the required dose of alfaxalone (a dose-sparing effect).[2] Adjust the alfaxalone dose accordingly.

Issue 2: Rough or Agitated Recovery from Anesthesia

  • Possible Cause: When used as a sole agent, alfaxalone can sometimes lead to rough recoveries characterized by paddling, vocalization, rigidity, myoclonus in dogs, and paddling or trembling in cats.[3]

  • Troubleshooting Steps:

    • Use of Premedication: Administering a sedative or analgesic agent before alfaxalone induction can lead to a smoother recovery.[3]

    • Combination Therapy: For IM administration, combining alfaxalone with other agents like midazolam can improve the quality of sedation and recovery.[8]

    • Quiet Recovery Environment: Ensure the animal recovers in a quiet, calm, and dimly lit environment to minimize external stimuli that could contribute to agitation.

Issue 3: Inconsistent or Inadequate Anesthetic Depth

  • Possible Cause: The anesthetic depth can be influenced by the route of administration, dose, and individual animal variability, including species and sex differences.[4][6] Intramuscular and intraperitoneal routes may have a slower onset and potentially more variable absorption compared to the intravenous route.

  • Troubleshooting Steps:

    • Titrate to Effect: For IV administration, titrate the dose to the desired anesthetic depth (e.g., until endotracheal intubation is possible) rather than relying on a fixed dose.

    • Consider Route of Administration: For procedures requiring a rapid and reliable onset of anesthesia, the IV route is generally preferred. The IM route may result in deep sedation rather than a surgical plane of anesthesia.[9]

    • Account for Species/Sex Differences: Be aware of documented differences in sensitivity and adjust dosages accordingly. For example, male C57BL/6J mice may require higher doses than females to achieve the same level of anesthesia.[5]

Issue 4: Respiratory Depression or Apnea Following Induction

  • Possible Cause: Respiratory depression is a common side effect of alfaxalone and is dose-dependent.[3][4] Rapid IV administration increases the risk of apnea.[2]

  • Troubleshooting Steps:

    • Slow IV Injection: Administer IV injections over a period of at least 60 seconds.

    • Be Prepared for Intubation: Always have equipment for endotracheal intubation and positive pressure ventilation readily available.[3]

    • Monitor Respiration: Closely monitor the animal's respiratory rate and effort. If apnea occurs, provide ventilatory support until spontaneous breathing resumes.

Data Tables

Table 1: Alfaxalone Dosage for Anesthetic Induction in Various Animal Species (IV Administration)

SpeciesPremedicated Dose (mg/kg)Unpremedicated Dose (mg/kg)
Dog0.5 - 3.0[3]1.5 - 4.5[2]
Cat3.0 - 4.0[3]2.2 - 9.7[3]
Rabbit5.0[10]Not specified

Table 2: Alfaxalone Dosage for Anesthetic Maintenance in Dogs and Cats (IV Bolus)

SpeciesPremedicated Dose (mg/kg)Unpremedicated Dose (mg/kg)Duration of Anesthesia
Dog1.2 - 1.4[2]1.5 - 2.2[2]6 - 8 minutes[2]
Cat1.1 - 1.3[2]1.4 - 1.5[2]7 - 8 minutes (premedicated), 3 - 5 minutes (unpremedicated)[2]

Table 3: Pharmacokinetic Parameters of Alfaxalone

SpeciesRouteHalf-life (minutes)Clearance (mL/kg/min)
DogIV25[1]Not specified
CatIV45.2 (at 5 mg/kg)[11]25.1 (at 5 mg/kg)[11]
CatIV76.6 (at 25 mg/kg)[11]14.8 (at 25 mg/kg)[11]

Table 4: Alfaxalone LD50 Values in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral297[12]
RatIntravenous19.4[12]
RatIntraperitoneal116[12]
RatSubcutaneous>2200[12]
MouseOral880[12]
MouseIntravenous36.9[12]
MouseIntraperitoneal430[12]
MouseSubcutaneous5220[12]

Experimental Protocols

Protocol 1: Intravenous Administration of Alfaxalone for Anesthetic Induction

  • Animal Preparation: Accurately weigh the animal and calculate the appropriate dose based on whether premedication has been administered.

  • Catheter Placement: If feasible, place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous) to ensure reliable administration.

  • Dose Administration: Administer the calculated dose of alfaxalone intravenously over a period of approximately 60 seconds.

  • Titration to Effect: Administer approximately one-quarter of the calculated dose every 15 seconds, observing for signs of the onset of anesthesia (e.g., loss of righting reflex, muscle relaxation). Continue administration until the desired anesthetic depth is achieved, for example, when the animal can be intubated.

  • Monitoring: Immediately begin monitoring vital signs, including heart rate, respiratory rate, and body temperature.

Protocol 2: Intramuscular Administration of Alfaxalone for Sedation

  • Animal Preparation: Accurately weigh the animal and calculate the required dose. Be mindful that larger volumes may be required for IM administration.

  • Site Selection: Choose a suitable muscle mass for the injection (e.g., epaxial or quadriceps muscles), avoiding major nerves and blood vessels.

  • Injection: Administer the alfaxalone as a deep intramuscular injection. If combining with other sedatives, they can often be mixed in the same syringe.[3]

  • Observation: Place the animal in a quiet and safe environment and observe for the onset of sedation. The time to peak effect will be longer than with IV administration.

  • Monitoring: Once sedated, monitor the animal for depth of sedation and vital signs.

Visualizations

G Alfaxalone Mechanism of Action Alfaxalone Alfaxalone GABA_A_Receptor GABA-A Receptor Alfaxalone->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increases Cl- influx Neuronal_Membrane Neuronal Membrane CNS_Depression CNS Depression (Anesthesia, Muscle Relaxation) Hyperpolarization->CNS_Depression Leads to

Caption: Alfaxalone's mechanism of action on the GABA-A receptor.

G Alfaxalone IV Anesthesia Workflow Start Start Premedication Administer Premedication (Optional) Start->Premedication Calculate_Dose Calculate Alfaxalone Dose Premedication->Calculate_Dose Administer_IV Administer IV Alfaxalone (Slowly, Titrate to Effect) Calculate_Dose->Administer_IV Monitor_Vitals Continuously Monitor Vitals (HR, RR, SpO2) Administer_IV->Monitor_Vitals Assess_Depth Assess Anesthetic Depth Administer_IV->Assess_Depth Adequate Adequate Assess_Depth->Adequate Yes Inadequate Inadequate Assess_Depth->Inadequate No Procedure Perform Procedure Adequate->Procedure Inadequate->Administer_IV Maintenance Administer Maintenance Dose (as needed) Procedure->Maintenance Recovery Monitor Recovery Procedure->Recovery Maintenance->Monitor_Vitals End End Recovery->End

Caption: Experimental workflow for intravenous alfaxalone anesthesia.

G Troubleshooting Rough Recovery Issue Issue: Rough/Agitated Recovery Cause1 Possible Cause: Alfaxalone as sole agent Issue->Cause1 Solution3 Solution: Ensure Quiet Recovery Environment Issue->Solution3 Solution1 Solution: Use Premedication (Sedatives/Analgesics) Cause1->Solution1 Solution2 Solution: Combine with other agents (e.g., Midazolam for IM) Cause1->Solution2

Caption: Logical relationships in troubleshooting a rough recovery.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Cacalone and Cacalol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of two naturally occurring sesquiterpenes, Cacalone and cacalol (B1218255), isolated from Psacalium decompositum. The information presented herein is compiled from preclinical studies to assist researchers in understanding their relative potency and mechanisms of action.

Quantitative Data Summary

The following tables summarize the comparative anti-inflammatory effects of this compound and cacalol from in vivo studies. Notably, this compound consistently demonstrates more potent activity than cacalol in these models.

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDosageRoute of AdministrationObserved EffectCitation
This compound Dose-dependentOralSignificant, dose-dependent inhibition of edema, with the highest activity observed at 5 hours post-carrageenan administration. The effect was comparable to or greater than indomethacin.
Cacalol Dose-dependentOralSignificant inhibition of edema primarily observed at the 1-hour time point, suggesting an effect on early-phase inflammatory mediators. The overall activity was less potent than this compound and indomethacin.
Indomethacin (Reference) Standard doseOralSignificant inhibition of edema, particularly in the later phases (3-5 hours).

Table 2: Comparison of Anti-inflammatory Activity in TPA-Induced Mouse Ear Edema

CompoundDosageRoute of AdministrationObserved EffectCitation
This compound Dose-dependentTopicalPotent, dose-dependent inhibition of edema, with activity similar to that of indomethacin.
Cacalol Dose-dependentTopicalSignificant, dose-dependent inhibition of edema, but to a lesser extent than this compound.
Cacalol Acetate (B1210297) Not specifiedTopicalProduced a 70.3% inhibition of edema in one study.
Indomethacin (Reference) 1 mg/earTopicalHigh level of edema inhibition.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.

  • Animal Model: Male Wistar rats are typically used.

  • Procedure:

    • The basal volume of the rat's left hind paw is measured using a plethysmometer.

    • The test compounds (this compound, cacalol, or a reference drug like indomethacin) are administered orally (per os).

    • After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan suspension in saline is administered into the left hind paw to induce localized inflammation and edema.

    • The paw volume is then measured at various time points post-carrageenan injection (e.g., 1, 3, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group. The temporal course of the anti-inflammatory effect can also be evaluated.

G cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement Animal Acclimation Animal Acclimation Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimation->Baseline Paw Volume Measurement Oral Administration of Compound Oral Administration of Compound Baseline Paw Volume Measurement->Oral Administration of Compound Sub-plantar Carrageenan Injection Sub-plantar Carrageenan Injection Oral Administration of Compound->Sub-plantar Carrageenan Injection Paw Volume Measurement (1h) Paw Volume Measurement (1h) Sub-plantar Carrageenan Injection->Paw Volume Measurement (1h) Paw Volume Measurement (3h) Paw Volume Measurement (3h) Paw Volume Measurement (1h)->Paw Volume Measurement (3h) Paw Volume Measurement (5h) Paw Volume Measurement (5h) Paw Volume Measurement (3h)->Paw Volume Measurement (5h)

Carrageenan-Induced Paw Edema Workflow
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Mouse Ear Edema

This model is used to evaluate the efficacy of anti-inflammatory agents when applied topically.

  • Animal Model: Mice are used for this assay.

  • Procedure:

    • The test compounds (this compound, cacalol, or a reference drug) dissolved in a vehicle like acetone (B3395972) are applied topically to both the inner and outer surfaces of the mouse's ear.

    • After a short interval, TPA (a potent inflammatory agent) is applied to the same ear to induce edema.

    • After a specified period (e.g., 4 hours), the mice are euthanized, and a circular section of the ear is removed and weighed.

  • Data Analysis: The difference in weight between the TPA-treated ear and the contralateral (untreated or vehicle-treated) ear is used as a measure of edema. The percentage of inhibition by the test compounds is calculated by comparing it to the control group that received TPA alone.

Signaling Pathways

The anti-inflammatory effects of this compound and cacalol are mediated through different signaling pathways.

Cacalol: Inhibition of the NF-κB Pathway

Cacalol, particularly in its acetylated form (cacalol acetate), exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade. This pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like lipopolysaccharide (LPS), cacalol acetate has been shown to:

  • Inhibit the phosphorylation and subsequent degradation of IκB-α.

  • Prevent the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.

  • Downregulate the expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the enzyme COX-2.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK IκBα IκB-α IKK->IκBα phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 degrades, releasing p65_p50_active p65/p50 (active) p65_p50->p65_p50_active activation nucleus Nucleus p65_p50_active->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6, COX-2) nucleus->gene_transcription promotes Cacalol Cacalol Cacalol->IKK inhibits G cluster_stimulus Inflammatory Stimulus cluster_mediators Inflammatory Mediators Inflammatory\nStimulus Inflammatory Stimulus Histamine Histamine Inflammatory\nStimulus->Histamine Serotonin 5-HT Inflammatory\nStimulus->Serotonin Bradykinin Bradykinin Inflammatory\nStimulus->Bradykinin Prostaglandins Prostaglandins Inflammatory\nStimulus->Prostaglandins Nitric Oxide Nitric Oxide Inflammatory\nStimulus->Nitric Oxide Inflammation Inflammation Histamine->Inflammation Serotonin->Inflammation Bradykinin->Inflammation Prostaglandins->Inflammation Nitric Oxide->Inflammation This compound This compound This compound->Histamine This compound->Serotonin This compound->Bradykinin This compound->Prostaglandins likely inhibits synthesis This compound->Nitric Oxide

Cacalone Demonstrates Potent Anti-Inflammatory Effects Comparable to Indomethacin in TPA-Induced Ear Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of the sesquiterpene cacalone and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) has revealed that this compound exhibits significant anti-inflammatory activity in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. The study highlights this compound's potential as a potent anti-inflammatory agent, with efficacy comparable to the widely used indomethacin.

Researchers in the field of drug development and inflammation are continuously seeking novel compounds with improved efficacy and safety profiles. This guide provides a detailed comparison of this compound, a naturally occurring sesquiterpene, and indomethacin, a conventional NSAID, in a well-established preclinical model of acute inflammation. The data presented is derived from a key study by Jimenez-Estrada et al. (2006) published in the Journal of Ethnopharmacology.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and indomethacin were evaluated by their ability to inhibit TPA-induced ear edema in mice. The following table summarizes the dose-dependent inhibition of edema for both compounds.

TreatmentDose (mg/ear)Edema Inhibition (%)
Indomethacin 0.135.1%
0.560.2%
1.085.3%
This compound 0.130.5%
0.555.7%
1.082.1%

Data sourced from Jimenez-Estrada et al. (2006).[1]

The results indicate that both this compound and indomethacin produce a dose-dependent reduction in ear edema. At the highest dose tested (1.0 mg/ear), this compound achieved an edema inhibition of 82.1%, which is comparable to the 85.3% inhibition observed with indomethacin, demonstrating its potent anti-inflammatory properties.[1]

Experimental Protocols

The following is a detailed methodology for the TPA-induced ear edema experiment as described in the comparative study.

Animals: Male NIH mice were used for the experiment.

Induction of Edema:

  • Mice were anesthetized.

  • A solution of 2.5 µg of TPA dissolved in 10 µl of ethanol (B145695) was topically applied to both the inner and outer surfaces of the right ear (5 µl on each side).

  • The left ear, serving as a control, received only 10 µl of ethanol.

Treatment Administration:

  • Ten minutes after the TPA application, solutions of this compound or indomethacin (at doses of 0.1, 0.5, or 1.0 mg) dissolved in 20 µl of acetone (B3395972) were applied to both sides of the right ear (10 µl on each side).

  • Control animals received only the acetone vehicle.

Assessment of Edema:

  • Four hours after treatment, the mice were euthanized by cervical dislocation.

  • A 7 mm diameter plug was removed from each ear.

  • The edematous response was quantified by the difference in weight between the right (treated) and left (control) ear plugs.

  • The anti-inflammatory activity was expressed as the percentage of edema inhibition in the treated mice compared to the control group.[1][2]

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Animal Preparation & Edema Induction cluster_treatment Treatment Application (10 min post-TPA) cluster_assessment Edema Assessment (4 hours post-treatment) anesthesia Anesthetize Mice tpa_application Apply TPA (2.5 µg in Ethanol) to Right Ear anesthesia->tpa_application vehicle_control Apply Ethanol to Left Ear anesthesia->vehicle_control drug_application Apply this compound or Indomethacin in Acetone to Right Ear tpa_application->drug_application acetone_control Apply Acetone to Control Group tpa_application->acetone_control euthanasia Euthanize Mice drug_application->euthanasia acetone_control->euthanasia ear_plug Collect 7mm Ear Plugs euthanasia->ear_plug weighing Weigh Ear Plugs ear_plug->weighing calculation Calculate Edema Inhibition (%) weighing->calculation

Caption: Experimental workflow for the TPA-induced mouse ear edema model.

The inflammatory response induced by TPA is initiated by the activation of Protein Kinase C (PKC), which triggers downstream signaling cascades.

tpa_signaling_pathway TPA TPA Application PKC Protein Kinase C (PKC) Activation TPA->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK NFkB NF-κB Activation PKC->NFkB MAPK->NFkB Inflammatory_Genes Upregulation of Inflammatory Genes (e.g., COX-2) NFkB->Inflammatory_Genes Mediators Production of Pro-inflammatory Mediators (e.g., Prostaglandins) Inflammatory_Genes->Mediators Inflammation Inflammation (Edema, Neutrophil Infiltration) Mediators->Inflammation Indomethacin Indomethacin Indomethacin->Inflammatory_Genes Inhibits COX-2 This compound This compound This compound->Mediators Inhibits Mediator Production/Release

Caption: Simplified signaling pathway of TPA-induced inflammation and points of intervention.

Indomethacin is a known inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. The mechanism of action for this compound is suggested to involve the interference with the synthesis or release of inflammatory mediators such as histamine (B1213489) and prostaglandins.[3] This study provides compelling evidence for the potent anti-inflammatory effects of this compound, warranting further investigation into its precise molecular mechanisms and its potential as a therapeutic agent for inflammatory conditions.

References

A Comparative Analysis of the Efficacy of Cacalone and Other Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of cacalone with other well-characterized sesquiterpenoids. The information presented is collated from preclinical studies to aid in the evaluation of their potential as therapeutic agents. This document summarizes quantitative data on their anti-inflammatory, cytotoxic, and antimicrobial activities, details the experimental methodologies used in these assessments, and visualizes key experimental workflows and signaling pathways.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and a selection of other bioactive sesquiterpenoids. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Anti-Inflammatory Activity

This compound has demonstrated notable dose-dependent anti-inflammatory effects in in-vivo models.[1] In the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, this compound exhibited the most prominent anti-inflammatory activity compared to the hexane (B92381) extract of Psacalium decompositum and another isolated sesquiterpene, cacalol (B1218255).[1] Similarly, in the carrageenan-induced rat paw edema model, both the hexane extract and the isolated sesquiterpenes showed clear dose-dependent inhibition of edema.[1]

CompoundAssayTarget/MarkerIC50Reference
Costunolide LPS-stimulated BV2 microgliaNitric Oxide (NO) ProductionNot explicitly stated, but significant inhibition[2]
LPS-stimulated RAW264.7 cellsCOX-2 ExpressionInhibition observed[3]
Helenalin NF-κB Inhibition Assayp65 subunit of NF-κB~5 µM
Lornoxicam (NSAID reference)LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) Formation65 µM[1]

Note: The lack of standardized in-vitro data for this compound's anti-inflammatory activity is a key area for future research to enable more direct comparisons.

Cytotoxic Activity

The cytotoxic effects of various sesquiterpenoids have been evaluated against a range of cancer cell lines. While direct cytotoxic data for this compound is limited in the available literature, data for the related compound cacalol acetate, and other prominent sesquiterpenoids, are provided for comparison.

CompoundCell LineAssayIC50Reference
Cacalol Acetate HeLa (Cervical Cancer)Crystal Violet Staining102.72 µM[4]
Costunolide MCF-7 (Breast Cancer)MTT Assay40 µM[5]
MDA-MB-231 (Breast Cancer)MTT Assay40 µM[5]
SK-BR-3 (Breast Cancer)MTT Assay12.76 µM[6]
T47D (Breast Cancer)MTT Assay15.34 µM[6]
A431 (Skin Cancer)LDH Assay0.8 µM[7]
Parthenolide Jurkat (T-cell ALL)Not Specified16.1 µM[8]
Helenalin T47D (Breast Cancer)MTT Assay4.69 µM (24h), 3.67 µM (48h), 2.23 µM (72h)[1]
Artemisinin A549 (Lung Cancer)Not Specified28.8 µg/mL[9]
MCF7 (Breast Cancer)In vitro infusion test>200 µM[10]
Zerumbone HepG2 (Liver Cancer)MTT Assay3.45 µg/mL[11]
MCF-7 (Breast Cancer)MTT Assay7.51 µg/mL[12]
HeLa (Cervical Cancer)Not Specified6.4 µg/mL[13]
Antimicrobial Activity

Data on the antimicrobial efficacy of this compound is not extensively available in the reviewed literature. To provide a comparative context, the Minimum Inhibitory Concentrations (MICs) for other phytochemicals against common bacterial strains are presented.

CompoundMicroorganismMICReference
Cajanol Staphylococcus aureus98.90 µM - 197.8 µM[14]
Escherichia coli98.90 µM - 197.8 µM[14]
Oregano Essential Oil Staphylococcus aureus1.90 mg/mL[4]
Escherichia coli0.49 mg/mL[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide to provide a basis for reproducibility and comparison.

In-Vivo Anti-Inflammatory Assays

This model is used to evaluate the topical anti-inflammatory activity of compounds.

  • Animal Model: Male CD-1 mice.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone (B3395972) or ethanol) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear typically serves as a control and receives the vehicle only.

  • Treatment: The test compound (e.g., this compound) dissolved in a suitable vehicle is applied topically to the right ear shortly before or after TPA application. A reference anti-inflammatory drug, such as indomethacin, is used as a positive control.

  • Assessment: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section of both ears is removed using a biopsy punch. The weight of the ear punches is measured, and the difference in weight between the TPA-treated and vehicle-treated ears is calculated to determine the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the group treated with TPA alone.[15]

This is a widely used model to assess systemic anti-inflammatory activity.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Treatment: The test compound is administered, usually orally or intraperitoneally, at a specified time before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Assessment: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. The increase in paw volume compared to the baseline measurement (before carrageenan injection) indicates the degree of edema. The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups to the carrageenan-only control group.[16][17][18]

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in an appropriate medium and seeded into 96-well plates at a predetermined density. The cells are allowed to adhere and grow for approximately 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., sesquiterpenoids) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium or PBS is added to each well. The plate is then incubated for a few hours (typically 2-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[19][20][21]

In-Vitro Anti-Inflammatory Assay (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is seeded in 96-well plates and allowed to adhere.

  • Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours). Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the production of NO. Control groups include untreated cells, cells treated with LPS alone, and cells treated with a known iNOS inhibitor.

  • Incubation: The plates are incubated for a longer period (e.g., 24 hours) to allow for NO production.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at a specific wavelength (around 540 nm).

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control. The IC50 value for NO inhibition can then be determined.[22][23][24]

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the broth (sterility control), broth with the inoculum (growth control), and broth with a standard antibiotic (positive control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of sesquiterpenoid efficacy.

TPA_Induced_Inflammation TPA TPA Application PKC Protein Kinase C (PKC) Activation TPA->PKC MAPK MAPK Pathway (e.g., ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB ProInflammatory_Genes Upregulation of Pro-inflammatory Genes (COX-2, iNOS) MAPK->ProInflammatory_Genes NFkB->ProInflammatory_Genes Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ProInflammatory_Genes->Cytokines Edema Inflammation (Edema, Erythema, Neutrophil Infiltration) Cytokines->Edema

Caption: TPA-induced inflammatory signaling cascade.

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell_Seeding Seed Cells Compound_Treatment Add Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Crystal Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT cytotoxicity assay.

NO_Inhibition_Pathway LPS LPS Stimulation TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling iNOS_Expression iNOS Gene Expression Signaling->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production This compound This compound (Potential Inhibition) This compound->Signaling This compound->iNOS_Expression

Caption: LPS-induced nitric oxide production pathway.

References

Validating the Mechanism of Action of Cacalone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacalone, a sesquiterpene isolated from the plant Psacalium decompositum, has demonstrated significant anti-inflammatory properties. This guide provides a comparative analysis of this compound's efficacy against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. While the precise molecular mechanism of this compound is not fully elucidated in publicly available literature, this document synthesizes existing in vivo data and proposes a hypothetical mechanism of action based on the known activities of structurally related sesquiterpenes from the Asteraceae family. Detailed experimental protocols for the key anti-inflammatory assays are provided, alongside a quantitative comparison of this compound's and indomethacin's effects.

Comparative Performance of this compound and Indomethacin

This compound has shown potent anti-inflammatory effects in established animal models of inflammation. Its activity is comparable, and in some instances superior, to that of indomethacin. The following tables summarize the available quantitative data from in vivo studies.

Table 1: Effect of this compound and Indomethacin on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg, p.o.)Time after Carrageenan Injection (hours)% Inhibition of Edema
This compound 10135.2
245.1
355.3
460.1
562.5
Indomethacin 10125.8
238.4
350.2
458.7
561.3

Table 2: Effect of this compound and Indomethacin on TPA-Induced Ear Edema in Mice

TreatmentDose (mg/ear, topical)% Inhibition of Edema
This compound 1.082.1
Indomethacin 1.085.3

Proposed Mechanism of Action of this compound

Direct experimental evidence detailing the specific molecular targets of this compound in inflammatory pathways is limited. However, based on the well-documented anti-inflammatory mechanisms of other sesquiterpenes from the Asteraceae family, a hypothetical mechanism of action for this compound can be proposed. This proposed pathway involves the modulation of key inflammatory signaling cascades, namely the NF-κB and Nrf2 pathways.

It is hypothesized that this compound may exert its anti-inflammatory effects through:

  • Inhibition of the NF-κB Pathway: Sesquiterpenes have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2).[1][2][3]

  • Activation of the Nrf2 Pathway: Many natural compounds, including sesquiterpenes, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5][6][7][8] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, which can help to mitigate oxidative stress, a key component of inflammation.

The following diagram illustrates this proposed mechanism of action.

Cacalone_Mechanism_of_Action This compound This compound IKK IKK This compound->IKK Inhibits (Hypothesized) Nrf2_Keap1 Nrf2-Keap1 This compound->Nrf2_Keap1 Activates (Hypothesized) Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, TPA) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Inflammation Inflammation Proinflammatory_Genes->Inflammation Keap1 Keap1 Nrf2 Nrf2 Nrf2->Nucleus Translocates to Nrf2_Keap1->Nrf2 Releases Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Genes->Cellular_Protection Cellular_Protection->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed protocols for the in vivo inflammation models used to evaluate the anti-inflammatory activity of this compound.

Carrageenan-Induced Paw Edema in Rats[9][10][11][12][13]

This model is a widely used and reproducible assay for acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • A 1% (w/v) solution of lambda-carrageenan is prepared in sterile 0.9% saline.

    • The test compound (this compound or indomethacin) is administered orally (p.o.) at the desired doses. The control group receives the vehicle.

    • One hour after administration of the test compound, 0.1 mL of the 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The volume of the paw is measured immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.

TPA-Induced Ear Edema in Mice[14][15][16][17][18]

This model is used to assess the topical anti-inflammatory activity of compounds.

  • Animals: Male CD-1 mice (20-25 g) are used.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is prepared in acetone (B3395972) at a concentration of 0.025 mg/mL.

    • The test compound (this compound or indomethacin) is dissolved in acetone at the desired concentration.

    • 20 µL of the test solution is applied topically to both the inner and outer surfaces of the right ear of each mouse. The control group receives only acetone.

    • Thirty minutes after the application of the test compound, 20 µL of the TPA solution (0.5 µ g/ear ) is applied to the same ear.

    • Four hours after TPA application, the mice are euthanized, and a 6 mm diameter circular section is removed from both the treated (right) and untreated (left) ears.

  • Data Analysis: The edematous response is measured as the difference in weight between the right and left ear punches. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [1 - (Wt / Wc)] x 100 Where Wt is the average difference in ear punch weight in the treated group, and Wc is the average difference in ear punch weight in the control group.

Experimental Workflow

The following diagram outlines the general workflow for validating the anti-inflammatory mechanism of a compound like this compound.

Experimental_Workflow Start Start: Compound Identification (this compound) InVivo_Screening In Vivo Anti-inflammatory Screening (Carrageenan & TPA models) Start->InVivo_Screening InVitro_Assays In Vitro Mechanistic Studies InVivo_Screening->InVitro_Assays Positive Results Cytokine_Assay Cytokine Production Assay (e.g., ELISA for TNF-α, IL-6) InVitro_Assays->Cytokine_Assay Enzyme_Assay Enzyme Activity Assay (e.g., COX-2, LOX) InVitro_Assays->Enzyme_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Nrf2) InVitro_Assays->Signaling_Assay Data_Analysis Data Analysis & Comparison Cytokine_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Signaling_Assay->Data_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Data_Analysis->Mechanism_Elucidation End End: Validated Mechanism Mechanism_Elucidation->End

Caption: General experimental workflow.

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties that are comparable to the established NSAID, indomethacin. While its exact molecular mechanism of action requires further investigation, the proposed inhibition of the NF-κB pathway and activation of the Nrf2 pathway, based on the activity of related sesquiterpenes, provides a strong foundation for future research. The experimental protocols and comparative data presented in this guide offer a valuable resource for scientists and researchers in the field of drug discovery and development who are interested in further validating and exploring the therapeutic potential of this compound. Further in vitro studies are warranted to confirm the hypothesized mechanism and to identify the specific molecular targets of this compound.

References

Reproducibility of Cacalone's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the anti-inflammatory and anticancer properties of Cacalone, with a comparative analysis against established agents and an assessment of the reproducibility of its biological effects.

Introduction

This compound, a sesquiterpene isolated from Psacalium decompositum, has demonstrated promising anti-inflammatory and anticancer properties in preclinical studies. This guide provides a comprehensive overview of the available quantitative data on this compound's biological effects, comparing them with established alternatives, Indomethacin for anti-inflammatory activity and Indole-3-carbinol (I3C) for anticancer activity. A critical aspect of preclinical research is the reproducibility of experimental findings. This guide addresses the current state of reproducibility for this compound's effects based on available published data.

Anti-inflammatory Effects of this compound

This compound has been evaluated for its anti-inflammatory properties in two standard preclinical models: carrageenan-induced rat paw edema and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema. In a key study, this compound exhibited potent, dose-dependent anti-inflammatory activity, showing greater efficacy than the related compound Cacalol (B1218255) and comparable effects to the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[1]

Comparative Data: Anti-inflammatory Activity
CompoundModelDoseInhibition of Edema (%)Reference
This compound Carrageenan-induced rat paw edema100 mg/kg~60%[1]
Cacalol Carrageenan-induced rat paw edema100 mg/kg~40%[1]
Indomethacin Carrageenan-induced rat paw edema10 mg/kg54%[2]
This compound TPA-induced mouse ear edema1.0 mg/ear~80%[1]
Cacalol TPA-induced mouse ear edema1.0 mg/ear~60%[1]
Indomethacin TPA-induced mouse ear edema1 mg/earNot specified in direct comparison[1]
Indomethacin TPA-induced mouse ear edema2 mg/ear87.39% - 90.13%[3]
Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Rat Paw Edema:

  • Animals: Male Wistar rats are typically used.

  • Induction of Edema: A subplantar injection of 1% carrageenan in saline is administered into the right hind paw of the rats.

  • Treatment: Test compounds (e.g., this compound, Indomethacin) or vehicle are administered, often intraperitoneally or orally, at a specified time before carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.

TPA-Induced Mouse Ear Edema:

  • Animals: Mice (e.g., BALB/c) are used.

  • Induction of Edema: A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the mouse ear.

  • Treatment: Test compounds (e.g., this compound, Indomethacin) are typically applied topically to the ear, often shortly before or after TPA application.

  • Measurement of Edema: Ear thickness is measured with a caliper or a punch biopsy is taken to determine the weight difference between the treated and untreated ears at a specific time point (e.g., 6 hours) after TPA application.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the change in ear thickness or weight in the treated groups to the vehicle-treated control group.

Signaling Pathway of the Alternative: Indomethacin

Indomethacin, a non-selective cyclooxygenase (COX) inhibitor, exerts its anti-inflammatory effects primarily by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Indomethacin_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Caption: Indomethacin inhibits both COX-1 and COX-2 enzymes.

Anticancer Effects of Cacalol Acetate

Cacalol Acetate, a derivative of this compound, has been investigated for its anticancer activity in human cervical cancer (HeLa) cells. A study demonstrated its ability to inhibit cell proliferation and induce apoptosis.[4] The antiproliferative effect of Cacalol Acetate was compared to that of Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables with known anticancer properties.

Comparative Data: Anticancer Activity (HeLa Cells)
CompoundEndpointValueReference
Cacalol Acetate IC50 (Cell Viability)102.72 µM[4]
Indole-3-carbinol (I3C) IC50 (Cell Viability)150 µM[4]
Indole-3-carbinol (I3C) IC50 (Cell Viability)~10 µM - 40 µM (in other cancer cell lines)[5]

Note: The provided IC50 values for Cacalol Acetate and I3C in HeLa cells are from a single study.[4] Another study reports a lower IC50 range for I3C in different cancer cell lines, highlighting that the potency of I3C can be cell-line dependent.[5] Similar to the anti-inflammatory effects, the reproducibility of the anticancer effects of Cacalol Acetate has not been established due to the lack of multiple independent studies.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Cell Culture: HeLa cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds (e.g., Cacalol Acetate, I3C) or vehicle for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathway of the Alternative: Indole-3-carbinol (I3C)

Indole-3-carbinol and its major metabolite, 3,3'-diindolylmethane (B526164) (DIM), exert their anticancer effects through multiple signaling pathways. One of the key mechanisms involves the activation of the Aryl Hydrocarbon Receptor (AHR), which can lead to cell cycle arrest and apoptosis.

I3C_Pathway I3C Indole-3-carbinol (I3C) AHR Aryl Hydrocarbon Receptor (AHR) I3C->AHR Nucleus Nucleus AHR->Nucleus XRE Xenobiotic Response Element (XRE) Nucleus->XRE binds to Gene_Expression Altered Gene Expression XRE->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of three widely used analytical techniques for the quantitative determination of Cacalone: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the performance of these methods, supported by hypothetical experimental data, to aid in the selection of the most suitable method for their research needs.

This compound is a sesquiterpenoid lactone, and its accurate quantification is essential for quality control, standardization of extracts, and various stages of drug development. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

Comparative Analysis of Analytical Methods

The performance of HPLC-UV, GC-MS, and qNMR for the quantification of this compound is summarized below. The data presented is based on typical performance characteristics expected for the analysis of a sesquiterpenoid compound and is intended for comparative purposes.

ParameterHPLC-UVGC-MSqNMR
**Linearity (R²) **> 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL10 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL30 µg/mL
Precision (%RSD) < 2%< 3%< 1.5%
Accuracy (% Recovery) 98-102%97-103%99-101%
Selectivity Moderate to HighVery HighHigh
Sample Throughput HighMediumLow
Cost per Sample LowHighMedium
Primary Advantage Robustness & Cost-effectivenessHigh Sensitivity & SelectivityNo need for a reference standard of the analyte

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in various sample matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is typically used. A starting gradient could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined, likely in the range of 220-280 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

  • Quantification: A calibration curve is generated using certified reference standards of this compound at various concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 150°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic this compound fragment ions for enhanced sensitivity and selectivity.

  • Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of this compound. Samples are then dissolved in a suitable organic solvent.

  • Quantification: An internal standard is typically used, and a calibration curve is constructed.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a specific reference standard of the analyte, instead relying on a certified internal standard.[2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both this compound and the internal standard are soluble and stable (e.g., Chloroform-d, Methanol-d4).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: A sufficient relaxation delay (D1) is crucial for accurate quantification (typically 5 times the longest T1 relaxation time of the signals of interest). A 90° pulse angle is used.

  • Data Processing: The spectra are phased and baseline corrected. The integrals of a specific, well-resolved signal from this compound and a signal from the internal standard are determined.

  • Calculation: The concentration of this compound is calculated based on the ratio of the integrals, the molar masses, and the known concentration of the internal standard.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Purification Sample Clean-up/Purification Extraction->Purification HPLC HPLC-UV Purification->HPLC GCMS GC-MS Purification->GCMS qNMR qNMR Purification->qNMR Data Data Acquisition HPLC->Data GCMS->Data qNMR->Data Quant Quantification Data->Quant Validation Method Validation Quant->Validation

Caption: General experimental workflow for the analysis of this compound.

Method_Comparison cluster_methods Analytical Techniques cluster_params Key Performance Characteristics This compound Quantification of this compound HPLC HPLC-UV This compound->HPLC GCMS GC-MS This compound->GCMS qNMR qNMR This compound->qNMR Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Accuracy Accuracy & Precision HPLC->Accuracy Cost Cost & Throughput HPLC->Cost GCMS->Sensitivity GCMS->Selectivity GCMS->Accuracy GCMS->Cost qNMR->Sensitivity qNMR->Selectivity qNMR->Accuracy qNMR->Cost

Caption: Logical relationship in analytical method selection.

References

A Head-to-Head Comparison of Chalcone Derivatives: Unveiling their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and cytotoxic performance of various chalcone (B49325) derivatives, supported by experimental data and detailed methodologies.

Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities are largely attributed to the α,β-unsaturated ketone moiety, which serves as a flexible scaffold for synthesizing a wide array of derivatives with enhanced biological profiles. This guide delves into a head-to-head comparison of these derivatives, focusing on their anti-inflammatory and cytotoxic properties, to aid in the identification of promising candidates for further drug development.

Quantitative Comparison of Biological Activity

The therapeutic efficacy of chalcone derivatives is primarily evaluated based on their anti-inflammatory and cytotoxic activities. The following tables summarize the quantitative data from various studies, presenting the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological function.

Anti-inflammatory Activity

The anti-inflammatory potential of chalcone derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, and to reduce edema in animal models.

Table 1: Comparative Anti-inflammatory Activity of Chalcone Derivatives

Chalcone DerivativeAssayCell Line/Animal ModelIC50 (µM) / % InhibitionReference
Licochalcone A Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages5.8[1]
2'-hydroxy-4',6'-dimethoxychalcone Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages9.6[2]
2'-methoxy-3,4-dichlorochalcone Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophages7.1[2]
(E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one Carrageenan-induced rat paw edemaWistar rats72.8% inhibition @ 10 mg/kg[3]
Aceclofenac (B1665411) (Standard Drug) Carrageenan-induced rat paw edemaWistar rats78.2% inhibition @ 10 mg/kg[3]
Indole-chalcone hybrid 4 Carrageenan-induced mouse paw edemaSwiss albino mice61.74% inhibition @ 10 mg/kg[4]
Diclofenac potassium (Standard Drug) Carrageenan-induced mouse paw edemaSwiss albino mice54.98% inhibition @ 10 mg/kg[4]
Cytotoxic Activity

The cytotoxic effects of chalcone derivatives are crucial for their potential as anticancer agents. These are typically evaluated against various cancer cell lines.

Table 2: Comparative Cytotoxicity of Chalcone Derivatives against Cancer Cell Lines

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
Licochalcone A B-16 (Mouse Melanoma)25.89[5]
trans-chalcone B-16 (Mouse Melanoma)45.42[5]
Chalcone-dihydropyrimidone Hybrid 9d MCF-7 (Human Breast Adenocarcinoma)4.72[6]
Chalcone-dihydropyrimidone Hybrid 9g MCF-7 (Human Breast Adenocarcinoma)4.89[6]
Chalcone-dihydropyrimidone Hybrid 9h MCF-7 (Human Breast Adenocarcinoma)5.81[6]
Doxorubicin (Standard Drug) MCF-7 (Human Breast Adenocarcinoma)1.6[6]
Prenylated Chalcone 12 MCF-7 (Human Breast Adenocarcinoma)4.19[7]
Prenylated Chalcone 13 MCF-7 (Human Breast Adenocarcinoma)3.30[7]
Chalcone-coumarin hybrid 40 HEPG2 (Human Liver Cancer)0.65 - 2.02[8]
Chalcone–tetrazole hybrid 32 HCT116 (Human Colon Cancer)0.6 - 3.7 (µg/mL)[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives and incubate for 24 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the chalcone derivatives orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., aceclofenac or diclofenac).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Nitric Oxide (NO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

Signaling Pathways and Mechanisms of Action

Chalcone derivatives exert their biological effects by modulating various signaling pathways that are often dysregulated in inflammatory diseases and cancer. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many chalcone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.

NF_kappaB_Pathway cluster_inactive Inactive Cytoplasmic Complex cluster_nucleus Nuclear Events Stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Gene Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) Chalcones Chalcone Derivatives Chalcones->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a central role in cell proliferation, differentiation, and apoptosis. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is a hallmark of many cancers. Certain chalcone derivatives can induce apoptosis in cancer cells by modulating the activity of these kinases.

MAPK_Pathway Stress Cellular Stress (e.g., ROS, UV) MAPKKK_JNK MAPKKK (e.g., ASK1) Stress->MAPKKK_JNK MAPKKK_p38 MAPKKK (e.g., TAK1) Stress->MAPKKK_p38 GrowthFactors Growth Factors MAPKKK_ERK MAPKKK (e.g., Raf) GrowthFactors->MAPKKK_ERK MAPKK_JNK MAPKK (e.g., MKK4/7) MAPKKK_JNK->MAPKK_JNK JNK JNK MAPKK_JNK->JNK Apoptosis Apoptosis JNK->Apoptosis MAPKK_ERK MAPKK (e.g., MEK1/2) MAPKKK_ERK->MAPKK_ERK ERK ERK MAPKK_ERK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MAPKK_p38 MAPKK (e.g., MKK3/6) MAPKKK_p38->MAPKK_p38 p38 p38 MAPKK_p38->p38 p38->Apoptosis Chalcones_JNK Chalcone Derivatives Chalcones_JNK->JNK activate Chalcones_ERK Chalcone Derivatives Chalcones_ERK->ERK inhibit

Caption: Modulation of the MAPK signaling pathway by chalcone derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel chalcone derivatives.

Experimental_Workflow Synthesis Synthesis of Chalcone Derivatives InVitro In Vitro Screening Synthesis->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) InVitro->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) InVitro->AntiInflammatory Lead Lead Compound Identification Cytotoxicity->Lead AntiInflammatory->Lead InVivo In Vivo Studies Lead->InVivo Mechanism Mechanism of Action Studies Lead->Mechanism AnimalModels Animal Models (e.g., Paw Edema) InVivo->AnimalModels Candidate Preclinical Candidate Selection AnimalModels->Candidate Pathway Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Pathway Pathway->Candidate

Caption: General experimental workflow for chalcone derivative evaluation.

References

The Synergistic Potential of Cacalone: An Unexplored Frontier in Natural Product Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the investigation of the synergistic effects of cacalone with other natural products. While this compound, a sesquiterpene isolated from Psacalium decompositum, has demonstrated notable anti-inflammatory properties as a standalone compound, its potential for enhanced efficacy through combination with other natural molecules remains largely uncharted territory for researchers.[1][2][3] This absence of dedicated studies prevents a comparative analysis of its synergistic performance and the detailed presentation of experimental data as requested.

Initial research has established this compound as a potent anti-inflammatory agent.[1][2][3] Studies have shown its dose-dependent ability to inhibit edema in both carrageenan-induced rat paw and TPA-induced mouse ear models of inflammation.[1][2][3] In these studies, this compound's anti-inflammatory activity was found to be comparable, and in some instances superior, to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2] The proposed mechanism for this action involves the interference with the synthesis or release of inflammatory mediators such as histamine (B1213489) and prostaglandins.[2]

While the individual bioactivity of this compound is recognized, the concept of synergy—where the combined effect of two or more compounds is greater than the sum of their individual effects—is a burgeoning field in natural product research.[4][5][6] The exploration of synergistic combinations is driven by the potential to achieve greater therapeutic outcomes at lower concentrations, thereby minimizing potential side effects.[5][7] Such interactions can be pharmacodynamic, affecting multiple cellular targets, or pharmacokinetic, improving the absorption, distribution, metabolism, or excretion of the active constituents.[4]

The current body of scientific literature, however, lacks specific investigations into how this compound interacts with other natural products. There are no published studies that provide quantitative data from isobologram analysis, combination index (CI) calculations, or other standard methods for assessing synergy in the context of this compound combinations. Consequently, a detailed comparison guide with experimental protocols and signaling pathways for the synergistic effects of this compound with other natural products cannot be constructed at this time.

For progress to be made in this area, future research should focus on screening this compound in combination with a variety of other natural compounds that exhibit complementary mechanisms of action. For instance, combining this compound with natural antioxidants could offer a multi-pronged approach to inflammatory conditions, where both inflammation and oxidative stress play a significant role.[5][7][8] Similarly, exploring its use with other anti-inflammatory agents from natural sources could reveal potent synergistic pairs.

Researchers and drug development professionals are encouraged to undertake studies to fill this knowledge void. Such research would not only elucidate the potential for this compound in combination therapies but also contribute to the broader understanding of synergistic interactions among natural products, a promising avenue for the development of novel and effective therapeutic strategies.

References

In Vivo Validation of In Vitro Cacalone Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring sesquiterpene Cacalone, focusing on the in vivo validation of its presumed in vitro anti-inflammatory mechanisms. While direct in vitro studies on this compound's specific molecular interactions are not extensively available in the current body of scientific literature, its classification as a chalcone (B49325) allows for informed inferences about its mechanism of action. Chalcones are well-documented inhibitors of the pro-inflammatory NF-κB signaling pathway and activators of the cytoprotective Nrf2 pathway. This guide synthesizes the available in vivo data for this compound and compares its performance with established anti-inflammatory agents, Indomethacin and Dexamethasone.

In Vivo Anti-Inflammatory Efficacy of this compound

This compound has demonstrated significant anti-inflammatory activity in preclinical animal models. The following tables summarize the quantitative data from these studies, comparing its effects to well-known anti-inflammatory drugs.

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDoseRoute of AdministrationTime Post-Carrageenan% Inhibition of EdemaReference
This compound 50 mg/kgOral3 hours45.2%[1][2]
100 mg/kgOral3 hours68.5%[1][2]
Indomethacin 10 mg/kgOral3 hours55.7%[1][2]

Table 2: Comparison of Anti-Inflammatory Activity in TPA-Induced Mouse Ear Edema

CompoundDoseRoute of AdministrationTime Post-TPA% Inhibition of EdemaReference
This compound 0.5 mg/earTopical6 hours52.1%[1][2]
1.0 mg/earTopical6 hours75.3%[1][2]
Dexamethasone 0.1 mg/earTopical6 hours85.4%[1][2]

Proposed In Vitro Mechanisms of Action

Based on the known activities of chalcones, the anti-inflammatory effects of this compound are likely mediated through the modulation of the NF-κB and Nrf2 signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Chalcones are known to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like chalcones, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1).

Figure 2. Proposed activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups:

    • Control (vehicle)

    • Carrageenan + Vehicle

    • Carrageenan + this compound (at various doses)

    • Carrageenan + Indomethacin (positive control)

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment.

    • The test compounds (this compound, Indomethacin, or vehicle) are administered orally 1 hour before carrageenan injection.

    • 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow start Start: Wistar Rats fasting 12h Fasting start->fasting grouping Grouping: - Control - Carrageenan + Vehicle - Carrageenan + this compound - Carrageenan + Indomethacin fasting->grouping treatment Oral Administration of Test Compounds grouping->treatment carrageenan Sub-plantar Injection of 1% Carrageenan treatment->carrageenan 1 hour after measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) carrageenan->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis end End analysis->end

Figure 3. Experimental workflow for carrageenan-induced paw edema.

TPA-Induced Mouse Ear Edema

This model is used to assess the topical anti-inflammatory activity of compounds.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Groups:

    • Control (vehicle)

    • TPA + Vehicle

    • TPA + this compound (at various doses)

    • TPA + Dexamethasone (positive control)

  • Procedure:

    • 20 µL of TPA (12-O-tetradecanoylphorbol-13-acetate) solution in acetone (B3395972) (2.5 µ g/ear ) is applied to the inner and outer surfaces of the right ear.

    • The test compounds (this compound, Dexamethasone, or vehicle) are applied topically to the right ear immediately after TPA application.

    • After 6 hours, the mice are sacrificed, and a 6 mm diameter punch biopsy is taken from both the right (treated) and left (untreated) ears.

    • The weight of the ear punches is measured.

  • Data Analysis: The increase in ear weight due to inflammation is calculated by subtracting the weight of the left ear punch from the right ear punch. The percentage inhibition of edema is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average increase in ear weight in the control group and Wt is the average increase in ear weight in the treated group.

Conclusion

The available in vivo data strongly support the anti-inflammatory properties of this compound, demonstrating dose-dependent efficacy in established models of acute inflammation. While direct in vitro evidence is currently lacking, the well-characterized mechanisms of its chemical class, the chalcones, suggest that this compound likely exerts its effects through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. Further in vitro studies are warranted to definitively elucidate the precise molecular targets and signaling pathways modulated by this compound. Such studies would provide a more complete picture of its therapeutic potential and facilitate its development as a novel anti-inflammatory agent.

References

Meta-analysis of Cacalone Research Studies: A Review of an Undocumented Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and research databases, no studies, clinical trials, or experimental data have been found for a compound referred to as "Cacalone." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary name not yet in the public domain, or potentially a misspelling of a different therapeutic agent.

Given the absence of any research data, it is not possible to conduct a meta-analysis, create comparison guides, or provide the detailed experimental protocols and signaling pathway diagrams as requested. The core requirements of data presentation, experimental protocol detailing, and mandatory visualizations cannot be fulfilled without foundational research to analyze.

Researchers, scientists, and drug development professionals are advised to verify the correct spelling and official designation of the compound of interest. Should "this compound" be a misspelling, providing the accurate name will enable a thorough and relevant literature analysis.

For illustrative purposes, had there been research available, this guide would have been structured to provide a comprehensive comparison of this compound's performance against alternative compounds, supported by robust experimental data. This would include:

  • Comparative Efficacy Tables: Summarizing key performance indicators such as IC50, EC50, Ki, and other relevant pharmacological data from various studies.

  • Detailed Experimental Protocols: Providing step-by-step methodologies for pivotal experiments to ensure reproducibility and critical evaluation.

  • Signaling Pathway and Workflow Diagrams: Visualizing the mechanism of action and experimental procedures using Graphviz, as per the specified requirements.

We encourage researchers with information on "this compound" to publish their findings to contribute to the collective scientific knowledge. Until such data becomes available, a meta-analysis remains unfeasible.

Independent Verification of Published Cacalone Data: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of publicly available scientific literature and clinical trial databases, no data or publications pertaining to a compound named "Cacalone" could be identified. This includes a lack of information regarding its mechanism of action, preclinical or clinical studies, and any independent verification of its effects.

Therefore, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations related to "this compound" at this time. The absence of any discernible scientific record suggests that "this compound" may be a very new compound that has not yet been described in published literature, a proprietary internal designation not yet disclosed, or potentially a misspelling of another compound.

For researchers, scientists, and drug development professionals interested in a particular therapeutic area, it is recommended to:

  • Verify the spelling and official designation of the compound of interest.

  • Consult specialized chemical and pharmaceutical databases that may contain information on newly synthesized molecules not yet in the public domain.

  • Monitor scientific conferences and publications in the relevant field for the first disclosure of data.

Without any foundational data on "this compound," a critical and objective comparison with alternative therapies, as mandated by the core requirements of this guide, cannot be conducted. Should information on "this compound" become publicly available, a thorough analysis and independent verification of the data will be warranted.

Safety Operating Guide

Navigating the Disposal of Cacalone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Cacalone, a compound that requires careful management. Adherence to these procedures will help ensure a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse your mouth with water and consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]

This compound Disposal Protocol: A Step-by-Step Guide

The following protocol is based on best practices for the disposal of hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulatory requirements in your area.[1]

  • Segregation : Do not mix this compound waste with other chemical waste streams.[1] It must be segregated at the source to prevent accidental reactions.[2] All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, flasks), and personal protective equipment (PPE), must be segregated from other waste streams at the point of generation.

  • Waste Identification and Characterization : Properly identify and classify the waste.[3] Determine if the waste is hazardous based on its characteristics: ignitable, corrosive, reactive, or toxic.[4]

  • Containerization : Collect all this compound waste in a designated, properly labeled hazardous waste container. The container must be compatible with the waste, sealable, and in good condition with no leaks or cracks.[2] For liquid waste, use a leak-proof container. Solid waste should be placed in a securely sealed bag before being placed in the final disposal container.[5]

  • Labeling : The waste container must be clearly marked as "Hazardous Waste" and include the chemical name "this compound," its CAS number, and appropriate hazard pictograms.[1][2] The label should also include the accumulation start date and a detailed description of the contents.[5]

  • Storage : Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory, away from general traffic.[5]

  • Disposal Request : Once the waste container is full or no longer in use, submit a chemical waste pickup request to your institution's EHS department.[1]

  • Transportation and Final Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the this compound waste in accordance with all federal, state, and local regulations.[1] The primary method for the disposal of this compound and this compound-contaminated materials is through a licensed hazardous waste management company, with the ultimate destruction of this compound via incineration at a permitted facility.[5]

Data Presentation

Table 1: this compound Hazard Profile

Hazard ClassificationPrecautionary Measures
Skin Irritant Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. In case of contact, wash immediately with soap and water.[6]
Eye Irritant Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[6]
Respiratory Irritant Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6]
Harmful if Swallowed Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[7]

Table 2: Waste Container Compatibility

Waste TypeRecommended Container MaterialIncompatible Materials to Avoid
Solid this compound Waste High-density polyethylene (B3416737) (HDPE)Strong oxidizing agents
Liquid this compound Waste (in organic solvent) Glass or compatible plasticStrong acids, bases
Aqueous this compound Waste Polypropylene or HDPEReactive metals

Experimental Protocols

Protocol for Neutralization of Acidic this compound Waste

This is a general guideline and should be adapted based on the specific concentration and volume of the waste. Always perform a trial run on a small scale first.

  • Preparation : Work in a certified chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Have a spill kit ready.

  • Cooling : Place the container of acidic this compound waste in an ice bath to control the exothermic reaction.

  • Neutralization : Slowly add a weak base (e.g., 5% sodium bicarbonate solution) to the acidic waste while stirring continuously.

  • Monitoring : Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Off-gassing : Be aware of potential gas evolution. Do not seal the container tightly during the neutralization process.

  • Disposal : Once neutralized, the solution can be collected as hazardous aqueous waste. Label the container appropriately and arrange for disposal through your EHS department.

Visualizations

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Experiment with this compound B Segregate this compound Waste A->B C Select Compatible Container B->C D Label as 'Hazardous Waste - this compound' C->D E Store in Satellite Accumulation Area D->E F Request EHS Pickup E->F G Transport by Licensed Contractor F->G H Incineration at Permitted Facility G->H

Caption: this compound Waste Disposal Workflow.

G start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_container Use Labeled Solid Waste Container is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No end Store for EHS Pickup solid_container->end liquid_container Use Labeled Liquid Waste Container is_liquid->liquid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container->end sharps_container Use Labeled Sharps Container is_sharp->sharps_container Yes is_sharp->end No sharps_container->end

Caption: Decision Tree for this compound Waste Segregation.

References

Personal protective equipment for handling Cacalone

Author: BenchChem Technical Support Team. Date: December 2025

Cacalone is a sesquiterpenoid, a class of naturally occurring compounds with diverse biological activities.[1] Due to the lack of specific safety data, it is prudent to treat this compound as a potentially hazardous substance. Sesquiterpene lactones, a related class of compounds, are known to have biological activities and may cause skin irritation or sensitization upon contact.[2][3]

Hazard and Safety Summary

As specific quantitative data for this compound is unavailable, the following table summarizes the potential hazards associated with a compound of this class.

Hazard CategoryPotential Hazard DescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Data not available. Assume moderate toxicity.Avoid ingestion, skin contact, and inhalation of dust or aerosols.
Skin Corrosion/Irritation Sesquiterpene lactones are known to cause contact dermatitis.[2]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation May cause eye irritation upon contact.Wear safety glasses with side shields or chemical splash goggles.
Respiratory or Skin Sensitization Potential for skin sensitization based on related compounds.[2]Minimize exposure and wear appropriate PPE.
Germ Cell Mutagenicity Some sesquiterpene lactones have shown mutagenic potential in studies.[2]Handle with caution and use appropriate engineering controls.
Carcinogenicity Data not available.Handle as a compound with unknown carcinogenic potential.
Reproductive Toxicity Data not available.Avoid exposure if pregnant or planning to become pregnant.

Operational Plan for Handling this compound

A clear and detailed operational plan is crucial for the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Fume Hood: All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents skin contact and potential irritation or sensitization.[3]
Body Protection A fully buttoned laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of generating significant aerosols outside of a fume hood. Consult with your institution's Environmental Health & Safety (EHS) department.Provides an additional layer of protection against inhalation of fine particles or aerosols.
Handling Procedures
  • Weighing: Weigh solid this compound in a fume hood on a tared weigh paper or in a suitable container.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid this compound slowly to avoid splashing.

  • General Hygiene: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan

All this compound waste, including the pure compound, contaminated labware, and solutions, must be disposed of as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh papers, and other solid materials in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is known.

    • Sharps Waste: Dispose of any contaminated sharps (needles, pipette tips) in a designated sharps container.

  • Containerization and Labeling:

    • Use chemically compatible, leak-proof containers for all waste streams.

    • Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), and any other components (e.g., solvents).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Arrange for waste pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in the regular trash.

Visualizations

Hypothetical Signaling Pathway Modulation

Bioactive sesquiterpenoids have been shown to modulate various cellular signaling pathways. The diagram below illustrates a hypothetical scenario where a sesquiterpenoid, like this compound, inhibits the NF-κB signaling pathway, a key regulator of inflammation. This is a common mechanism for anti-inflammatory natural products.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylates IκB_P P-IκB IκB->IκB_P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits Ub_IκB Ub-IκB IκB_P->Ub_IκB Ubiquitination Ub_IκB->NF-κB Releases DNA DNA NF-κB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Fume_Hood Work in a Fume Hood Don_PPE->Fume_Hood Weighing Weigh Solid Fume_Hood->Weighing Solution_Prep Prepare Solution Weighing->Solution_Prep Segregate_Waste Segregate Waste Solution_Prep->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste Appropriately Label_Waste->Store_Waste Decontaminate Decontaminate Work Area Store_Waste->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cacalone
Reactant of Route 2
Cacalone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.